molecular formula C11H16BNO3 B1586748 4-(Isobutylaminocarbonyl)phenylboronic acid CAS No. 850568-13-7

4-(Isobutylaminocarbonyl)phenylboronic acid

Cat. No.: B1586748
CAS No.: 850568-13-7
M. Wt: 221.06 g/mol
InChI Key: DUBSEAOPNSRHHN-UHFFFAOYSA-N
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Description

4-(Isobutylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-methylpropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSEAOPNSRHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378479
Record name {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-13-7
Record name {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Isobutylaminocarbonyl)phenylboronic acid: A Versatile Tool in Bioseparation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Isobutylaminocarbonyl)phenylboronic acid, CAS Number 850568-13-7, a versatile reagent with significant applications in life science research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek to leverage the unique properties of this molecule for their work, particularly in the realm of affinity chromatography and bioconjugation.

Introduction: The Significance of Phenylboronic Acids in Modern Biosciences

Phenylboronic acids and their derivatives have emerged as indispensable tools in chemical biology and medicinal chemistry. Their defining characteristic is the boronic acid moiety [-B(OH)₂], which can reversibly form stable cyclic esters with cis-1,2- and cis-1,3-diols. This specific interaction is the foundation for their widespread use in the selective recognition, separation, and analysis of a vast array of biologically important molecules that feature diol functionalities, most notably glycoproteins, ribonucleosides, and catechols.[1][2][3][4]

This compound belongs to this important class of compounds. The presence of the isobutylaminocarbonyl group at the para position of the phenyl ring modulates the electronic properties and steric environment of the boronic acid, influencing its pKa and binding kinetics with diols. This modification can be strategically exploited to fine-tune its performance in various applications, from the capture of low-abundance glycoproteins in complex biological samples to the development of sophisticated drug delivery systems.[5][6] This guide will delve into the physicochemical properties, synthesis, and, most importantly, the practical application of this compound in a research setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key characteristics, with some data estimated based on closely related analogs.

PropertyValueSource/Comment
CAS Number 850568-13-7[7]
Molecular Formula C₁₁H₁₆BNO₃[8]
Molecular Weight 221.06 g/mol [8]
Appearance White to off-white crystalline powderInferred from similar compounds[5]
Melting Point ~162-167 °CBased on 4-(N-Isopropylaminocarbonyl)phenylboronic acid[9]
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO); sparingly soluble in water.[10][11][12][13]The isobutyl group may slightly decrease water solubility compared to unsubstituted phenylboronic acid.[13]
pKa ~8.5 - 9.0Estimated. The electron-donating nature of the amide may slightly increase the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8).[10][14][15][16]

Spectroscopic Data (Predicted):

  • ¹H NMR: Signals corresponding to the isobutyl group (doublet and multiplet), the aromatic protons (two doublets), the amide proton (triplet), and the boronic acid protons (a broad singlet which is D₂O exchangeable).[17][18][19][20][21]

  • ¹³C NMR: Resonances for the isobutyl carbons, the aromatic carbons (including the carbon bearing the boron atom, which may be broad or unobserved), and the carbonyl carbon of the amide.[17][19]

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amide, C=O stretching of the amide, B-O-H stretching, and aromatic C-H and C=C vibrations.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-carboxyphenylboronic acid. The following is a representative, field-proven protocol.

Synthesis Workflow

Synthesis_Workflow 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Acyl_chloride_formation Acyl Chloride Formation (e.g., SOCl₂ or (COCl)₂) 4-Carboxyphenylboronic_acid->Acyl_chloride_formation Step 1 Intermediate_acyl_chloride 4-(Chlorocarbonyl)phenylboronic acid Acyl_chloride_formation->Intermediate_acyl_chloride Amidation Amidation (Isobutylamine, base) Intermediate_acyl_chloride->Amidation Step 2 Final_Product This compound Amidation->Final_Product BAC_Mechanism cluster_0 Binding (Alkaline pH > pKa) cluster_1 Elution (Acidic pH < pKa) Boronate Trigonal Boronic Acid (sp² hybridized) Tetrahedral_Boronate Tetrahedral Boronate (sp³ hybridized, anionic) Boronate->Tetrahedral_Boronate + OH⁻ Hydroxide OH⁻ Complex Cyclic Boronate Ester (Covalent Complex) Tetrahedral_Boronate->Complex + cis-Diol Cis_Diol cis-Diol on Glycoprotein H2O 2 H₂O Elution_Complex Cyclic Boronate Ester Elution_Boronate Trigonal Boronic Acid Elution_Complex->Elution_Boronate + 2 H⁺ Proton H⁺ Elution_Diol cis-Diol on Glycoprotein Affinity_Chromatography_Workflow Equilibration 1. Equilibration Equilibrate resin with Binding/Wash Buffer Loading 2. Sample Loading Load protein sample onto the column Equilibration->Loading Washing 3. Washing Wash with Binding/Wash Buffer to remove non-bound proteins Loading->Washing Elution 4. Elution Elute bound glycoproteins with Elution Buffer Washing->Elution Analysis 5. Analysis Analyze eluate (e.g., SDS-PAGE, MS) Elution->Analysis

Sources

Physicochemical properties of 4-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, boronic acids have established themselves as indispensable tools. Their unique ability to form reversible covalent bonds with diols has made them central to the development of sensors, diagnostics, and therapeutics. Among this versatile class of molecules, this compound presents a compelling scaffold, merging the reactive boronic acid moiety with a functionalized side chain that can modulate properties such as solubility, stability, and biological target engagement. This guide is designed to provide a comprehensive, field-proven technical overview of this compound's core physicochemical properties. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for its characterization and handling.

Molecular Identity and Core Attributes

At its core, the behavior of this compound is dictated by its structure: a phenyl ring functionalized at the 1-position with a boronic acid group and at the 4-position with an N-isobutyl amide.

G cluster_0 Equilibrium in Solution 3 R-B(OH)₂ 3 x Boronic Acid (Monomer) (RBO)₃ Boroxine (Trimer) 3 R-B(OH)₂->(RBO)₃ Dehydration / Hydrolysis H2O + 3 H₂O G cluster_workflow Purity Analysis via HPLC-UV Sample Prepare Sample (e.g., 1 mg/mL in 50:50 ACN:H₂O) Inject Inject onto System Sample->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (λ = 254 nm) Separate->Detect Analyze Integrate Chromatogram (Calculate % Area Purity) Detect->Analyze G Start N-Isobutyl-4-bromobenzamide Intermediate Pinacol Ester Intermediate Start->Intermediate Miyaura Borylation Reagents Bis(pinacolato)diboron + KOAc (Base) + Pd(dppf)Cl₂ (Catalyst) Reagents->Intermediate Final 4-(Isobutylaminocarbonyl) phenylboronic acid Intermediate->Final Hydrolysis (e.g., aq. acid)

An In-depth Technical Guide to 4-(Isobutylaminocarbonyl)phenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Isobutylaminocarbonyl)phenylboronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, characterization, and its significant role in modern pharmaceutical synthesis, particularly as a reagent in carbon-carbon bond formation.

Core Molecular Attributes

This compound, also known as (4-(Isobutylcarbamoyl)phenyl)boronic acid, is a derivative of phenylboronic acid. The presence of the isobutylamide group at the para position of the phenyl ring modifies the electronic properties and solubility of the molecule, making it a versatile intermediate in organic synthesis.

PropertyValueSource
IUPAC Name (4-(Isobutylcarbamoyl)phenyl)boronic acid[1][2]
Synonyms N-Isobutyl-4-boronobenzamide, 4-(Isobutylaminocarbonyl)benzeneboronic acid[1][3]
CAS Number 850568-13-7[1][2][4]
Molecular Formula C₁₁H₁₆BNO₃[1][3]
Molecular Weight 221.06 g/mol [1][3]

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common and efficient strategy is the acylation of a protected aminophenylboronic acid derivative. This approach ensures high yield and purity of the final product.

A plausible synthetic route begins with 4-aminophenylboronic acid, which is first protected, for instance with a Boc group, to prevent side reactions. The protected compound is then acylated using isobutyryl chloride, followed by deprotection to yield the target molecule. An alternative, more direct approach involves the direct acylation of 4-aminophenylboronic acid under carefully controlled conditions.

A generalized two-step synthesis is outlined below:

Step 1: Amide Formation The synthesis initiates with the reaction of 4-aminophenylboronic acid with isobutyryl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Work-up and Isolation Following the reaction, an aqueous work-up is performed to remove the base and any unreacted starting materials. The product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography, to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-aminophenylboronic_acid 4-Aminophenylboronic Acid Amide_Formation Amide Formation 4-aminophenylboronic_acid->Amide_Formation isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->Amide_Formation Base Base (e.g., Pyridine) Base->Amide_Formation Solvent Solvent (e.g., DCM) Solvent->Amide_Formation Temperature 0°C to Room Temp Temperature->Amide_Formation Workup Aqueous Work-up & Extraction Amide_Formation->Workup Reaction Mixture Purification Purification (Recrystallization) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a detailed fingerprint of the molecule, confirming its structure and assessing its purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl group (methyl and methine protons), the aromatic protons, and the amide N-H proton. The aromatic protons would appear as two distinct doublets in the aromatic region (approx. 7.5-8.0 ppm).
¹³C NMR Resonances for the isobutyl carbons, the aromatic carbons (including the carbon attached to the boron atom), and the carbonyl carbon of the amide.
¹¹B NMR A characteristic broad signal for the boronic acid group, typically in the range of 27-30 ppm, confirming the sp² hybridization of the boron atom.[5][6]
FT-IR Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and B-O-H stretching.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight (221.06 g/mol ) would be observed, confirming the molecular formula.
Melting Point A sharp and defined melting point range indicates high purity.

Applications in Drug Discovery and Development

Phenylboronic acids are indispensable tools in modern medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and an aryl or vinyl halide, a critical step in the synthesis of many pharmaceutical compounds, especially biaryl structures.[11]

The isobutylamide functionality of this compound can serve several purposes in a drug candidate:

  • Modulation of Physicochemical Properties : The amide group can influence solubility, lipophilicity, and metabolic stability.

  • Hydrogen Bonding : The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.[12][13]

  • Structural Scaffold : It serves as a versatile handle for further chemical modifications and the construction of more complex molecules.

Boronic acids themselves have emerged as important pharmacophores. The first FDA-approved proteasome inhibitor containing a boronic acid, Bortezomib (Velcade®), revolutionized the treatment of multiple myeloma.[12][13][14][15] This has spurred significant interest in developing other boronic acid-based therapeutics.[12][14][15] Phenylboronic acid derivatives are also explored for their ability to bind to sialic acids on cell surfaces, opening avenues for targeted cancer therapy and diagnosis.[16]

Suzuki_Coupling Reactant_A This compound Product Biaryl Product Reactant_A->Product Reactant_B Aryl/Vinyl Halide (R-X) Reactant_B->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura cross-coupling reaction involving the title compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar reactions and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv.)

  • Base (e.g., K₂CO₃) (2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent mixture to the vessel.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the modulatory effects of the isobutylamide group, makes it an attractive intermediate for the synthesis of complex and biologically active molecules. As the landscape of pharmaceutical development continues to evolve, the demand for such specialized reagents is expected to grow, further cementing the importance of phenylboronic acid derivatives in the creation of novel therapeutics.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 850568-13-7. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Role of 4-(Bromomethyl)phenylboronic Acid in Drug Discovery and Development. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • PubMed. (2025, March 3). Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Focusing on Boron in Medicinal Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

Sources

Synthesis of 4-Borono-N-isobutylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Borono-N-isobutylbenzamide, also known as 4-(isobutylcarbamoyl)phenylboronic acid, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a boronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and an N-isobutylbenzamide group, which can engage in hydrogen bonding and other non-covalent interactions with biological targets. This unique combination makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 4-Borono-N-isobutylbenzamide, designed for researchers, scientists, and drug development professionals. The presented methodology emphasizes scientific integrity, providing not just a protocol, but a causal understanding of the experimental choices, ensuring reproducibility and scalability.

Strategic Approach to Synthesis

The synthesis of 4-Borono-N-isobutylbenzamide can be approached through several disconnection strategies. A logical and convergent approach involves the late-stage formation of the amide bond between a pre-functionalized boronic acid and the corresponding amine. This strategy, outlined below, is often preferred as it allows for the diversification of the amide substituent at the final step, should analogues be desired. The chosen synthetic pathway is a two-step process commencing with the preparation of the key intermediate, 4-carboxyphenylboronic acid, followed by its amidation with isobutylamine.

Synthetic Workflow Start Starting Materials Step1 Step 1: Synthesis of 4-Carboxyphenylboronic Acid Start->Step1 Oxidation or Grignard Reaction Intermediate 4-Carboxyphenylboronic Acid Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Isobutylamine, Coupling Conditions Product 4-Borono-N-isobutylbenzamide Step2->Product

Caption: Overall synthetic workflow for 4-Borono-N-isobutylbenzamide.

Part 1: Synthesis of 4-Carboxyphenylboronic Acid

The cornerstone of this synthetic route is the efficient preparation of 4-carboxyphenylboronic acid. Two primary, well-established methods are presented here, offering flexibility based on the availability of starting materials and desired scale.

Method A: Oxidation of 4-Tolylboronic Acid

This method is often favored due to the commercial availability and relative low cost of 4-tolylboronic acid. The oxidation of the methyl group to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄)[1].

Causality of Experimental Choices:

  • Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting the alkyl side chain of an aromatic ring to a carboxylic acid.

  • Reaction Conditions: The reaction is typically carried out in an aqueous basic solution. The base (e.g., NaOH) is crucial for the solubility of the boronic acid and to facilitate the oxidation process. Careful temperature control is necessary to prevent side reactions and decomposition.

  • Work-up: The work-up procedure involves the removal of the manganese dioxide (MnO₂) byproduct by filtration, followed by acidification to precipitate the desired carboxylic acid.

Oxidation_Mechanism cluster_0 Oxidation of 4-Tolylboronic Acid 4-Tolylboronic_Acid 4-Tolylboronic Acid Intermediate_Benzoate Potassium 4-boronobenzoate 4-Tolylboronic_Acid->Intermediate_Benzoate Oxidation Oxidizing_Agent KMnO4, NaOH, H2O Product 4-Carboxyphenylboronic Acid Intermediate_Benzoate->Product Acidification Acidification HCl (aq)

Caption: Key steps in the oxidation of 4-tolylboronic acid.

Experimental Protocol: Oxidation of 4-Tolylboronic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tolylboronic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (3.0-4.0 eq) portion-wise to the solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50 °C.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide is formed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-carboxyphenylboronic acid.

Method B: From 4-Bromobenzoic Acid via Grignard Reaction

An alternative route involves the formation of a Grignard reagent from 4-bromobenzoic acid (or its ester derivative) followed by reaction with a trialkyl borate. This method requires protection of the carboxylic acid functionality prior to the Grignard formation to prevent quenching of the organometallic reagent[2].

Causality of Experimental Choices:

  • Protection: The acidic proton of the carboxylic acid is incompatible with the highly basic Grignard reagent. Protection as an ester (e.g., methyl or ethyl ester) is a common strategy.

  • Grignard Formation: The reaction of the protected 4-bromobenzoate with magnesium turnings in an anhydrous etheral solvent (e.g., THF) generates the corresponding Grignard reagent.

  • Borylation: The Grignard reagent is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature. The borate ester intermediate is subsequently hydrolyzed to the boronic acid.

  • Deprotection: The final step involves the hydrolysis of the ester group to yield the desired 4-carboxyphenylboronic acid.

Experimental Protocol: From 4-Bromobenzoic Acid

  • Esterification: Convert 4-bromobenzoic acid to its methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of methyl 4-bromobenzoate (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C and add triisopropyl borate (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Isolation: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization.

  • Saponification: Hydrolyze the methyl ester of 4-carboxyphenylboronic acid using an aqueous solution of sodium hydroxide, followed by acidification to precipitate the final product.

ParameterMethod A: OxidationMethod B: Grignard Reaction
Starting Material 4-Tolylboronic acid4-Bromobenzoic acid
Key Reagents KMnO₄, NaOHMg, Triisopropyl borate
Number of Steps 13 (Esterification, Grignard/Borylation, Saponification)
Typical Yield 70-85%60-75% (overall)
Advantages Fewer steps, readily available starting material.Avoids the use of a strong oxidizing agent.
Disadvantages Use of a strong oxidant, MnO₂ waste.Multi-step, requires anhydrous conditions.

Part 2: Amidation of 4-Carboxyphenylboronic Acid

The final step in the synthesis of 4-Borono-N-isobutylbenzamide is the formation of the amide bond between 4-carboxyphenylboronic acid and isobutylamine. This can be achieved through direct amidation or by using standard coupling reagents.

Method A: Direct Boronic Acid-Catalyzed Amidation

Interestingly, the boronic acid moiety within the starting material can itself catalyze the amidation reaction, obviating the need for external coupling reagents[3][4]. This approach is highly atom-economical and environmentally benign.

Causality of Experimental Choices:

  • Self-Catalysis: Boronic acids are known to activate carboxylic acids towards nucleophilic attack by forming an acyloxyboron intermediate. In this case, one molecule of 4-carboxyphenylboronic acid can activate another for amidation.

  • Azeotropic Removal of Water: The reaction is a dehydration process. To drive the equilibrium towards the product, water is typically removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Temperature: Elevated temperatures are required to facilitate both the catalytic cycle and the azeotropic removal of water.

Amidation_Mechanism cluster_1 Direct Amidation Carboxylic_Acid 4-Carboxyphenylboronic Acid Acyloxyboron Acyloxyboron Intermediate Carboxylic_Acid->Acyloxyboron Activation Amine Isobutylamine Tetrahedral_Intermediate Tetrahedral Intermediate Acyloxyboron->Tetrahedral_Intermediate + Isobutylamine Product 4-Borono-N-isobutylbenzamide Tetrahedral_Intermediate->Product - H2O, - Boronic Acid

Caption: Simplified mechanism of boronic acid-catalyzed amidation.

Experimental Protocol: Direct Amidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, suspend 4-carboxyphenylboronic acid (1.0 eq) in toluene.

  • Addition of Amine: Add isobutylamine (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Method B: Using Standard Coupling Reagents

For substrates that may be sensitive to high temperatures or for optimizing reaction times, standard peptide coupling reagents can be employed. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).

Causality of Experimental Choices:

  • Coupling Reagents: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester (with reagents like HATU), which is then readily attacked by the amine.

  • Additives: Additives like HOBt can suppress side reactions and reduce the risk of racemization if chiral centers are present.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process.

Experimental Protocol: Amidation with Coupling Reagents

  • Reaction Setup: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and isobutylamine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Coupling Reagent: Cool the solution in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

ParameterDirect AmidationCoupling Reagent Method
Key Reagents None (self-catalyzed)EDC, HOBt, DIPEA
Temperature RefluxRoom Temperature
Typical Yield 75-90%80-95%
Advantages Atom-economical, no coupling reagent cost/waste.Milder conditions, generally faster.
Disadvantages High temperature required.Cost of reagents, more complex work-up.

Purification and Characterization

The final product, 4-Borono-N-isobutylbenzamide, is typically a white to off-white solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a triplet for the methylene protons), and a broad singlet for the amide N-H. The boronic acid protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the amide carbonyl, and the carbons of the isobutyl group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₁H₁₆BNO₃.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This in-depth technical guide has detailed a robust and versatile synthetic route for the preparation of 4-Borono-N-isobutylbenzamide. The presented two-step strategy, involving the synthesis of 4-carboxyphenylboronic acid followed by amidation, offers flexibility and high yields. The direct, self-catalyzed amidation method is particularly noteworthy for its atom economy and environmental credentials. By understanding the causality behind the experimental choices and following the detailed protocols, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and development.

References

  • Google Patents. (n.d.). Preparation method of p-carboxyphenylboronic acid. CN103724366A.
  • PubMed. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]

  • National Institutes of Health. (2021). One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Synlett. (n.d.). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

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An In-Depth Technical Guide to [3-(Butylcarbamoyl)phenyl]boronic Acid (C11H16BNO3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(Butylcarbamoyl)phenyl]boronic acid, with the chemical formula C11H16BNO3, is a synthetic organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. As a member of the versatile phenylboronic acid class, its unique structural features, including the boronic acid moiety and the butylcarbamoyl side chain, confer upon it a distinct profile of reactivity and biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its established and potential applications in drug discovery and development. The inherent reactivity of the boronic acid group as a reversible covalent inhibitor and its utility as a building block in carbon-carbon bond formation reactions make it a valuable tool for researchers.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the molecular formula C11H16BNO3 is [3-(butylcarbamoyl)phenyl]boronic acid . It is also known by synonyms such as 3-(Butylaminocarbonyl)phenylboronic acid and 3-(n-Butylcarbamoyl)benzeneboronic acid.

A summary of its key physicochemical properties is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C11H16BNO3[1]
Molecular Weight 221.06 g/mol [1]
CAS Number 397843-70-8[1]
Topological Polar Surface Area (TPSA) 69.56 Ų[1]
LogP -0.1037[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 5[1]

Synthesis and Purification

Experimental Protocol: General Synthesis of Phenylboronic Acids

This protocol outlines the general steps for synthesizing a phenylboronic acid from the corresponding aryl halide.

Materials:

  • Appropriate 3-bromobenzamide derivative

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of the 3-bromobenzamide derivative in anhydrous THF dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.

    • Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by slowly adding aqueous HCl at 0 °C.

    • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired [3-(butylcarbamoyl)phenyl]boronic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, maintaining strictly anhydrous conditions is crucial for the successful formation of the organometallic intermediate.

  • Low-Temperature Addition: The borylation reaction is highly exothermic. Adding the borate ester at a low temperature helps to control the reaction rate and prevent the formation of undesired byproducts.

  • Acidic Work-up: The hydrolysis of the boronate ester to the boronic acid is facilitated by an acidic environment.

Visualization of the General Synthetic Workflow

G cluster_synthesis General Synthesis of [3-(Butylcarbamoyl)phenyl]boronic Acid A 3-Bromo-N-butylbenzamide (Starting Material) C Grignard Formation (Anhydrous THF) A->C B Magnesium (Mg) Triisopropyl borate B->C D Borylation (-78 °C to RT) C->D E Acidic Hydrolysis (HCl) D->E F Purification (Recrystallization/Chromatography) E->F G [3-(Butylcarbamoyl)phenyl]boronic Acid (Final Product) F->G

Caption: General synthetic workflow for [3-(Butylcarbamoyl)phenyl]boronic acid.

Applications in Drug Development

Phenylboronic acids are a privileged scaffold in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological molecules, and to act as transition-state analogs for serine proteases.[3]

Enzyme Inhibition

The boronic acid moiety is a key pharmacophore that can reversibly inhibit the activity of various enzymes, particularly serine proteases.[4] The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity.

While the specific enzyme inhibition profile of [3-(butylcarbamoyl)phenyl]boronic acid is not extensively documented in publicly available literature, its structural features suggest it could be a candidate for inhibiting serine proteases. The butylcarbamoyl group can participate in hydrogen bonding and hydrophobic interactions within the enzyme's active site, potentially contributing to binding affinity and selectivity.

Potential Signaling Pathway Modulation

Given the role of serine proteases in various physiological and pathological processes, inhibitors like [3-(butylcarbamoyl)phenyl]boronic acid could modulate a range of signaling pathways. For instance, proteases are involved in cancer progression, inflammation, and blood coagulation. By inhibiting specific proteases, this compound could potentially interfere with these pathways. For example, inhibition of proteases involved in tumor cell invasion and metastasis could be a therapeutic strategy in oncology.[5]

G cluster_pathway Potential Mechanism of Action via Serine Protease Inhibition A [3-(Butylcarbamoyl)phenyl]boronic Acid C Enzyme-Inhibitor Complex (Reversible Covalent Bond) A->C B Serine Protease (e.g., in tumor microenvironment) B->C D Inhibition of Proteolytic Activity C->D E Downstream Signaling Pathway (e.g., Invasion, Angiogenesis) D->E Blocks F Therapeutic Effect (e.g., Anti-cancer activity) E->F Leads to

Caption: Postulated mechanism of action for [3-(butylcarbamoyl)phenyl]boronic acid.

Role in Suzuki-Miyaura Cross-Coupling Reactions

Beyond its potential as a bioactive molecule, [3-(butylcarbamoyl)phenyl]boronic acid is a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceuticals.[8]

The boronic acid group of [3-(butylcarbamoyl)phenyl]boronic acid can be coupled with various aryl or vinyl halides to introduce the butylcarbamoylphenyl moiety into a target molecule. This allows for the modular construction of complex molecular architectures, which is a cornerstone of modern drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.

Materials:

  • [3-(Butylcarbamoyl)phenyl]boronic acid

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine [3-(butylcarbamoyl)phenyl]boronic acid, the aryl halide, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Reaction Execution:

    • Add the degassed solvent system to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Trustworthiness of the Protocol: This protocol is based on well-established and widely published procedures for the Suzuki-Miyaura reaction. The use of a palladium catalyst and a base is standard practice to facilitate the catalytic cycle. The specific choice of catalyst, base, and solvent may need to be optimized for different substrates to achieve the best results.

Conclusion

[3-(Butylcarbamoyl)phenyl]boronic acid is a molecule of significant interest to researchers in drug development and organic synthesis. Its IUPAC name is well-defined, and its physicochemical properties are characterized. While specific, detailed synthetic protocols and a complete biological activity profile are not exhaustively available in the public domain, the general principles of its synthesis and its potential applications are well-understood based on the extensive literature on phenylboronic acids. Its role as a potential enzyme inhibitor and as a versatile building block in Suzuki-Miyaura cross-coupling reactions underscores its importance as a valuable tool for the creation of novel therapeutics and complex molecular structures. Further research into its specific biological targets and mechanism of action will undoubtedly open up new avenues for its application in medicine.

References

  • Alonso, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 4933. Available from: [Link]

  • Compound Net Biotechnology Inc. Product Catalog. (n.d.). Retrieved from [Link]

  • N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | 904326-88-1. (n.d.). BoronPharm. Retrieved from [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid | C12H18BNO3 | CID 134128446. (n.d.). PubChem. Retrieved from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). Current Medicinal Chemistry, 21(28), 3271-3280. Available from: [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (2023). International Journal of Molecular Sciences, 24(23), 16931. Available from: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (2023). ACS Infectious Diseases, 9(4), 815-827. Available from: [Link]

  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2338-2348. Available from: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. (2023). Journal of Cancer Metastasis and Treatment, 9, 31. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2018). Chemistry – A European Journal, 24(55), 14599-14613. Available from: [Link]

  • Mastering Suzuki Coupling: The Versatility of 3-(tert-Butoxycarbonyl)phenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • What catalytic reactions can Phenylboronic Acid participate in? (2025). Sibaonuo Chemical. Retrieved from [Link]

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A Comprehensive Technical Guide to the Analytical Characterization of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Novel Boronic Acids

4-(Isobutylaminocarbonyl)phenylboronic acid (CAS 850568-13-7) represents a class of substituted phenylboronic acids that are crucial building blocks in modern medicinal chemistry and materials science.[1][2] Their utility, primarily as key substrates in Suzuki-Miyaura cross-coupling reactions, demands rigorous analytical characterization to ensure purity, identity, and stability.[3] Boronic acids, however, present unique analytical challenges due to their propensity to form reversible covalent complexes and undergo dehydration to form cyclic boroxine anhydrides.

This guide provides an in-depth, field-proven framework for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies detailed herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure robust and reliable results for researchers in drug development and chemical synthesis.

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: Why a Multi-Nuclear NMR Approach is Essential

NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of this compound. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is not optional but essential for complete characterization.

  • ¹H and ¹³C NMR provide the carbon-hydrogen framework, confirming the presence and connectivity of the isobutyl, amide, and phenyl groups.

  • ¹¹B NMR is uniquely informative for boronic acids. It directly probes the boron center, allowing for the differentiation between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate species that can form in the presence of diols or at higher pH.[4][5] The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment and coordination state of the boron atom.[6]

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to its excellent solubilizing power for both the amide and the polar boronic acid functional groups, while also minimizing the exchange of the B(OH)₂ protons, which can sometimes be observed.

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H, ¹³C, and ¹¹B NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. For ¹¹B NMR, a broadband probe is required. Using quartz NMR tubes can reduce the background signal from borosilicate glass, although it is not strictly necessary with modern instruments and sufficient sample concentration.[5]

  • ¹H NMR Acquisition:

    • Acquire data at 298 K.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, with a relaxation delay of 2-3 seconds.

  • ¹¹B NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program without baseline correction to observe the broad signals typical for boron.

    • Reference the spectrum to an external standard like BF₃·OEt₂.

Data Presentation: Expected Spectral Data

The following tables summarize the expected chemical shifts (δ) for this compound, based on established values for structurally related compounds.[7][8]

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment Expected δ (ppm) Multiplicity Integration Coupling Constant (J)
B(OH)₂ ~8.1 br s 2H -
Amide NH ~8.6 t 1H ~5.5 Hz
Aromatic H (ortho to C=O) ~7.9 d 2H ~8.2 Hz
Aromatic H (ortho to B) ~7.8 d 2H ~8.2 Hz
CH₂ (isobutyl) ~3.1 t 2H ~6.5 Hz
CH (isobutyl) ~1.9 m 1H ~6.7 Hz

| CH₃ (isobutyl) | ~0.9 | d | 6H | ~6.7 Hz |

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment Expected δ (ppm)
C=O (Amide) ~166.5
Aromatic C (ipso-B) ~135 (often broad/not observed)
Aromatic C (ipso-C=O) ~137.0
Aromatic CH (ortho to B) ~134.5
Aromatic CH (ortho to C=O) ~127.5
CH₂ (isobutyl) ~46.5
CH (isobutyl) ~28.0

| CH₃ (isobutyl) | ~20.0 |

Table 3: Expected ¹¹B NMR Data (128 MHz, DMSO-d₆)

Species Expected δ (ppm) Linewidth

| Trigonal Boronic Acid (sp²) | ~28-30 | Broad |

Visualization: NMR Analysis Workflow

NMR_Workflow Diagram 1: NMR Analysis Workflow prep Sample Preparation (10-15 mg in 0.7 mL DMSO-d6) acquire Data Acquisition (400 MHz Spectrometer) prep->acquire Insert into Magnet process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process Generate FID analyze Spectral Analysis & Interpretation process->analyze Generate Spectra (1H, 13C, 11B) report Structural Confirmation analyze->report Assign Peaks

Caption: NMR experimental and data analysis pipeline.

Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Overcoming Boronic Acid HPLC Challenges

Reverse-phase HPLC is the method of choice for assessing the purity of this compound. However, boronic acids are notoriously challenging. The primary difficulty is their equilibrium with the corresponding trimeric anhydride, the boroxine, which can lead to broad or split peaks.

Causality-Driven Method Development:

  • Column Choice: A C18 stationary phase with high-purity silica and end-capping (e.g., Waters XSelect Premier HSS T3) is an excellent starting point. The HSS T3 ligand is designed for enhanced retention of polar compounds and aqueous mobile phase compatibility, which is ideal for this analyte.[9] The use of MaxPeak Premier hardware minimizes secondary interactions between the boronic acid and column hardware, preventing peak tailing.[9]

  • Mobile Phase: A low-pH mobile phase, typically using 0.1% formic or acetic acid, is crucial. The acidic conditions suppress the ionization of the boronic acid hydroxyl groups and shift the equilibrium away from the boroxine, resulting in sharper, more symmetrical peaks.

  • Detection: UV detection is straightforward, as the phenyl ring provides a strong chromophore. A detection wavelength of ~254 nm is generally effective. For enhanced selectivity in complex matrices, post-column derivatization with a reagent like alizarin can be employed to form a fluorescent complex, although this is typically reserved for trace-level analysis.[10]

Experimental Protocol: Reverse-Phase HPLC Method

Objective: To develop a robust, stability-indicating HPLC method for purity analysis.

Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the diluent.

  • Chromatographic Conditions (Starting Point):

    • Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

    • Gradient Program: See Table 4.

  • System Suitability: Before sample analysis, inject the working standard five times. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

  • Analysis: Inject the sample preparation and analyze the resulting chromatogram for impurities.

Data Presentation: HPLC Method Parameters

Table 4: Gradient Elution Program

Time (min) % Mobile Phase B Curve
0.0 10 Initial
10.0 90 Linear
12.0 90 Hold
12.1 10 Linear

| 15.0 | 10 | Hold |

Visualization: HPLC Method Development Workflow```dot

// Node styles start [label="Define Goal\n(Purity Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="Column Selection\n(e.g., C18, HSS T3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mob_select [label="Mobile Phase Screening\n(ACN/Water + Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grad_opt [label="Gradient Optimization\n(Adjust Slope & Time)", fillcolor="#FBBC05", fontcolor="#202124"]; validate [label="Method Validation\n(SST, Linearity, Accuracy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; routine [label="Routine Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> col_select; col_select -> mob_select; mob_select -> grad_opt [label="Initial Runs"]; grad_opt -> validate [label="Optimized Conditions"]; validate -> routine [label="Validated Method"]; }

Caption: The process flow for tandem mass spectrometry (MS/MS) analysis.

References

  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

  • Analytical Methods for Boron Detection. RSC Publishing. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. Scirp.org. [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. [Link]

  • Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Royal Society of Chemistry. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). [Link]

  • CAS 850568-18-2: B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid. LookChem. [Link]

  • LC-MS-IT-TOF spectra of B1. ResearchGate. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. American Chemical Society Publications. [Link]

  • 4-Isopropylphenylboronic acid. National Institutes of Health (NIH) - PubChem. [Link]

  • Does any one have a general idea about Boronic acids HPLC methods? ResearchGate. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health (NIH). [Link]

  • How do I get boronic acid ionization on LCMS? ResearchGate. [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid. Boron Molecular. [Link]

  • Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. MDPI. [Link]

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A Comprehensive Safety and Handling Guide for 4-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 4-(Isobutylaminocarbonyl)phenylboronic acid (CAS RN: 850568-18-6), a key building block in contemporary drug discovery and development. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from closely related structural analogs and the well-established chemistry of the phenylboronic acid class. The primary surrogate for this analysis is the structurally similar 4-(N-Isopropylaminocarbonyl)phenylboronic acid, supplemented with data from other para-substituted phenylboronic acids. This approach provides a robust, albeit inferred, safety profile to guide laboratory practices.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonyms N-isobutyl-4-boronobenzamideN/A
CAS Number 850568-18-6N/A
Molecular Formula C₁₁H₁₆BNO₃N/A
Molecular Weight 221.06 g/mol N/A
Appearance Likely a white to off-white solidInferred
Solubility Expected to have limited solubility in water and solubility in organic solvents like DMSO and methanol.Inferred

Hazard Identification and Classification

Based on the analysis of structural analogs, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and potential acute toxicity upon ingestion.

GHS Classification (Inferred)

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Pictograms:

Exclamation Mark

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Toxicological Profile (Analog-Based)

The toxicological data for this compound is not available. The following information is based on phenylboronic acid and its derivatives.

  • Acute Oral Toxicity: The LD50 for phenylboronic acid in rats is reported to be 740 mg/kg, classifying it as harmful if swallowed.[4] It is prudent to assume a similar level of toxicity for the title compound.

  • Dermal and Inhalation Toxicity: While specific data is lacking, inhalation of dusts and skin contact should be avoided due to the irritant nature of the compound.[3][5][6]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that phenylboronic acids are carcinogenic, mutagenic, or pose a reproductive hazard.[1]

First-Aid Measures

A standardized first-aid protocol should be in place for handling this compound.

FirstAidMeasures cluster_exposure Exposure Route cluster_action Immediate Action Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Provide respiratory support if needed. Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Wash_with_Water Wash affected area with soap and water for 15 minutes. Remove contaminated clothing. Skin_Contact->Wash_with_Water Eye_Contact Eye_Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-aid response workflow.

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

  • Eyewash stations and safety showers must be readily accessible.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Phenylboronic acids can be moisture-sensitive; storage under an inert atmosphere is recommended for long-term stability.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

Fire-Fighting and Accidental Release Measures

  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[6][7]

  • Accidental Release:

    • Avoid dust formation.

    • Wear appropriate PPE.

    • For small spills, sweep up the solid material and place it in a suitable container for disposal.

    • For large spills, prevent entry into waterways and ventilate the area.

Ecological Information

Data on the environmental impact of this compound is not available. However, some related phenylboronic acids are noted to have the potential for long-lasting harmful effects on aquatic life. Therefore, it is crucial to prevent the release of this compound into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste should be handled by a licensed professional waste disposal service.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol is designed to minimize exposure during routine laboratory procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup Step1 Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat Step2 Ensure work is performed in a chemical fume hood. Step1->Step2 Step3 Carefully transfer the required amount of the solid compound to a weigh boat using a spatula. Step2->Step3 Step4 Avoid generating dust. Step3->Step4 Step5 Add the weighed solid to a vessel containing the appropriate solvent. Step4->Step5 Step6 Gently swirl or stir to dissolve. Use sonication if necessary. Step5->Step6 Step7 Wipe down the work area with a damp cloth to remove any residual dust. Step6->Step7 Step8 Dispose of all waste in designated containers. Step7->Step8

Caption: Safe handling workflow.

References

Commercial suppliers of 4-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of 4-(Isobutylaminocarbonyl)phenylboronic Acid for Pharmaceutical Research and Development

Abstract

This compound (CAS No. 850568-13-7) is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in constructing complex molecular architectures for novel drug candidates makes the selection of a high-purity, reliable commercial source a critical, yet non-trivial, step in the drug development pipeline. This guide provides an in-depth analysis of the commercial landscape for this reagent, outlines critical quality attributes, presents detailed protocols for analytical verification, and offers a logical workflow for supplier qualification. It is intended for researchers, chemists, and procurement managers in the pharmaceutical and biotechnology sectors who require a robust and reproducible supply chain for this key synthetic intermediate.

Introduction to this compound: A Chemist's Perspective

This compound, with the chemical formula C11H16BNO3, belongs to the versatile class of arylboronic acids.[2] The presence of the boronic acid moiety [-B(OH)2] makes it an exceptional coupling partner in Suzuki-Miyaura reactions, enabling the efficient formation of carbon-carbon bonds.[1] The isobutylaminocarbonyl group provides a specific handle for modifying molecular properties such as solubility, hydrogen bonding capacity, and metabolic stability, making it a valuable component in the synthesis of compound libraries for screening and lead optimization.[3]

The primary challenge associated with boronic acids is not their reactivity in synthesis, but their stability and purity. Arylboronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] The presence of such impurities can complicate reaction stoichiometry, lead to inconsistent yields, and introduce downstream purification challenges. Therefore, sourcing this reagent requires a higher level of scrutiny than for more common, stable chemicals.

Commercial Availability: A Comparative Overview

Several chemical suppliers list this compound in their catalogs. The table below summarizes key information from a selection of commercial sources. Researchers should note that availability, purity, and documentation can vary, and direct inquiry is always recommended.

Supplier CAS Number Molecular Formula Stated Purity Notes
P&S Chemicals850568-13-7C11H16BNO397%Lists several synonyms for the compound.[2]
1st Scientific850568-13-7C11H16BNO3Not specifiedProvides chemical structure and basic properties.[5]
Fluorochem121177-82-0 (analogue)C8H10BNO3 (analogue)95%Offers a similar analogue, indicating capability in this chemical space.[6]
Boron Molecular405520-68-5 (analogue)C9H12BNO3 (analogue)>95%Specializes in boronic acids and derivatives, offering related structures.[7]

Note: This table is representative and not exhaustive. Purity levels are as stated by the supplier and require independent verification.

Critical Quality Attributes & Verification Protocols

Ensuring the quality of incoming this compound is paramount for reproducible synthetic results. A robust quality control (QC) process should focus on identity, purity, and the content of key potential impurities.

Purity and Impurity Profile

The most common impurities in boronic acid preparations include:

  • Boroxines (Cyclic Anhydrides): Formed by the intermolecular dehydration of three boronic acid molecules. While often in equilibrium with the free acid in the presence of water, their presence complicates accurate weighing and stoichiometry.

  • Starting Materials and Reagents: Impurities from the synthetic route, such as precursors from lithium-halogen exchange or Grignard reactions.[8]

  • Inorganic Salts: Boric acid (H3BO3) is a common degradation product and can be present in aged samples.[4]

Analytical Verification Methods

Upon receipt of the material, especially for a new supplier or a new batch, independent analytical verification is a self-validating step that ensures trustworthiness in the supply chain.

Protocol 3.2.1: Identity Confirmation via NMR Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).

    • Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the isobutyl group (doublet and multiplet), the aromatic protons (two doublets in the ~7.5-8.0 ppm region), and the amide N-H proton.

    • Acquire a ¹¹B NMR spectrum. A single broad peak between 20-30 ppm is characteristic of a trigonal arylboronic acid.

    • Acquire a ¹³C NMR spectrum for full structural confirmation if required.

  • Causality: NMR provides an unambiguous fingerprint of the molecule's covalent structure, confirming that the correct product has been delivered. The presence of significant unexpected signals would indicate impurities.

Protocol 3.2.2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the material and detect non-volatile impurities.

  • Methodology:

    • Develop a reverse-phase HPLC method. A C18 column is typically suitable.

    • Use a mobile phase gradient, for example, of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject the solution and monitor the elution profile using a UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

    • Calculate purity based on the area percentage of the main peak.

  • Causality: HPLC separates the main compound from impurities based on polarity. This method is highly sensitive for detecting related organic impurities that may not be easily resolved by NMR.[9]

Protocol 3.2.3: Assessment of Water and Boroxine Content

  • Objective: To determine the amount of water and the degree of anhydride formation.

  • Methodology:

    • Water Content (Karl Fischer Titration): Use a coulometric or volumetric Karl Fischer titrator to accurately measure the water content. High water content can indicate poor handling or storage.

    • Boroxine Estimation (¹H NMR): The presence of boroxine can sometimes be inferred from broad or complex signals in the aromatic region of the ¹H NMR spectrum. The equilibrium can be shifted back to the free acid by adding a drop of D₂O to the NMR tube, which often results in sharper signals.

  • Causality: Boronic acids are sensitive to moisture.[10] Controlling and knowing the water content is crucial for reaction stoichiometry, as it influences the equilibrium between the free acid and the boroxine anhydride.

Supplier Selection Workflow

Selecting a commercial supplier for a critical reagent requires a systematic approach. The following workflow diagram illustrates a robust process for qualifying and maintaining a reliable supply chain.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Qualification & Monitoring A Identify Potential Suppliers B Request Technical Documents (CoA, SDS) A->B C Review Documentation (Purity, Specs) B->C D Order Sample Material C->D Initial specs acceptable E Perform In-House QC (NMR, HPLC, KF) D->E F Compare Results to CoA E->F G Meets Specs? F->G H Qualify Supplier I Establish Supply Agreement H->I J Implement Batch-to-Batch QC Testing I->J G->A No, re-evaluate G->H Yes

Caption: Workflow for qualifying a commercial supplier of critical chemical reagents.

Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the quality of this compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place.[11] Refrigeration is often recommended to minimize degradation over time.

  • Handling: As with most fine chemicals, handling should occur in a well-ventilated area or a chemical fume hood.[12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[13] Avoid creating dust.

  • Stability: The primary stability concern is its hygroscopic nature and the tendency to form boroxines.[10][11] Exposure to moisture and air should be minimized. The material is generally stable under recommended storage conditions.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating novel chemical entities with therapeutic potential.

  • Suzuki-Miyaura Coupling: This is the most prominent application, where the boronic acid is coupled with an aryl or vinyl halide/triflate to form a new C-C bond. This reaction is a cornerstone of modern pharmaceutical synthesis due to its reliability and functional group tolerance.[1][8]

  • Enzyme Inhibitors: Boronic acids are known to act as inhibitors for certain classes of enzymes, particularly serine proteases, by forming a stable, tetrahedral intermediate with the active site serine residue.[3] While this specific molecule is primarily a building block, the boronic acid functional group itself has direct therapeutic relevance.

  • Sensors and Delivery Systems: Phenylboronic acid derivatives are widely explored in the development of glucose-sensitive systems for insulin delivery, as they can reversibly bind with diols present in sugars.[14][15] The isobutylamide moiety could be used to tune the physicochemical properties of such systems.

Conclusion

The successful integration of this compound into a drug discovery or development program is highly dependent on the quality and consistency of the commercially sourced material. A superficial catalog search is insufficient; researchers and procurement professionals must adopt a rigorous qualification process that includes documentation review, independent analytical verification, and ongoing batch-to-batch testing. By understanding the inherent chemical properties of boronic acids and implementing the validation protocols and workflows described in this guide, organizations can mitigate risks, ensure experimental reproducibility, and accelerate the path to novel therapeutic discoveries.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
  • P&S Chemicals. Product information, this compound.
  • 1stsci.com. This compound.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Google Patents.
  • Fisher Scientific.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with High-Purity Boronic Acid Esters.
  • Fisher Scientific.
  • Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-368.
  • Fluorochem.
  • Fernandes, G. F., et al. (2018).
  • Fluorochem. 4-(N-Methylaminocarbonyl)phenylboronic acid.
  • Wang, B., et al. (2019).
  • Li, J., et al. (2017). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.
  • Boron Molecular. Buy 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid.

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Solubility of 4-(Isobutylaminocarbonyl)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(Isobutylaminocarbonyl)phenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 850568-13-7). While specific quantitative solubility data for this compound is not extensively published, this document leverages data from structurally analogous arylboronic acids to establish a robust theoretical framework and an anticipated solubility profile. Critically, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine solubility in various organic solvents. Methodologies such as the gold-standard Saturation Shake-Flask method and the Dynamic Method are described in detail, supported by workflow diagrams and an explanation of the scientific principles behind procedural choices. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in process development, formulation, and synthetic applications involving this important chemical intermediate.

Introduction to this compound

This compound, also known as N-isobutyl-4-boronobenzamide, is an organoboron compound featuring a phenylboronic acid moiety functionalized with an isobutylamide group at the para position.[1] Its chemical formula is C₁₁H₁₆BNO₃.[1]

Chemical Structure:

Arylboronic acids are of immense importance in modern organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction for the formation of carbon-carbon bonds.[2] The specific structure of this compound, combining a reactive boronic acid with a hydrogen-bond-donating and -accepting amide group, makes its solubility profile a critical parameter for optimizing reaction conditions, designing purification and crystallization protocols, and developing formulations. Understanding its behavior in different organic solvents is paramount to its effective application.

Theoretical Framework for Solubility of Arylboronic Acids

The solubility of any solid in a liquid is governed by the equilibrium between the solid state and the solution state. For arylboronic acids, this is influenced by several key factors:

  • Solvent Polarity: The polarity of the solvent must be sufficiently matched with the polarity of the solute to overcome the lattice energy of the solid. Phenylboronic acid itself is soluble in most polar organic solvents.[3] The presence of the amide group in the target molecule increases its polarity and hydrogen bonding capacity, suggesting a preference for polar solvents.

  • Hydrogen Bonding: The two hydroxyl groups on the boron atom and the N-H and C=O groups of the amide functionality can act as both hydrogen bond donors and acceptors.[4] Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are expected to be effective at solvating the molecule.

  • Dehydration and Boroxine Formation: A unique characteristic of boronic acids is their tendency to undergo dehydration, especially when heated, to form cyclic trimeric anhydrides known as boroxines.[3] This equilibrium reaction can complicate solubility studies, as the solubility of the boroxine may differ significantly from that of the monomeric acid.[5] The choice of solvent and temperature can influence the position of this equilibrium.

Anticipated Solubility Profile in Common Organic Solvents

Studies on phenylboronic acid show it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons like methylcyclohexane.[5][6] The introduction of an isobutoxy group to the phenyl ring has been shown to generally increase solubility in most of these solvents, with the exception of dipropyl ether.[2]

Given the presence of the isobutylaminocarbonyl group, which adds both steric bulk and significant hydrogen bonding capability, the following qualitative solubility profile is anticipated.

Table 1: Anticipated Qualitative Solubility of this compound

Solvent ClassExample SolventsAnticipated SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl EtherHighEthers are polar and can act as hydrogen bond acceptors, effectively solvating the boronic acid hydroxyl groups. THF is a common solvent for reactions involving boronic acids.[7]
Ketones Acetone, 3-PentanoneHighKetones are polar aprotic solvents with strong hydrogen bond accepting capabilities, leading to high solubility for phenylboronic acids.
Alcohols Methanol, EthanolHigh to Very HighAlcohols are polar protic solvents that can engage in extensive hydrogen bonding with both the boronic acid and amide moieties. Methanol is often used as a solvent for reactions with similar reagents.[8]
Chlorinated Dichloromethane (DCM), ChloroformModeratePhenylboronic acids exhibit moderate solubility in chloroform.[5] The polarity of the amide group should maintain or slightly enhance this solubility.
Amides Dimethylformamide (DMF), DMSOVery HighThese highly polar aprotic solvents are excellent at dissolving compounds with strong hydrogen bonding groups like amides. DMSO is often used to create stock solutions for solubility assays.[9][10]
Esters Ethyl AcetateModerate to HighEthyl acetate is a moderately polar solvent capable of accepting hydrogen bonds. It is frequently used for extraction and purification of reaction mixtures containing similar compounds.[7][11]
Hydrocarbons Hexanes, MethylcyclohexaneVery LowThe non-polar nature of hydrocarbons makes them poor solvents for the highly polar target molecule. This property is useful for purification, as hydrocarbons can be used to wash away non-polar impurities.[6]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data, rigorous experimental determination is required. The two most trusted and widely used methods in the pharmaceutical industry are the Saturation Shake-Flask method and the Dynamic (Synthetic) method.

Protocol 1: Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13] It relies on allowing a suspension of the compound to reach equilibrium in the solvent, after which the concentration of the saturated solution is measured.

Causality and Self-Validation: This protocol is inherently self-validating because solubility is measured at multiple time points. Equilibrium is confirmed only when the measured concentration plateaus and remains constant over an extended period (e.g., between 24 and 48 hours), ensuring the result is not a reflection of a transient, supersaturated state.[14]

Detailed Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. A solid excess of 30-40% is typically sufficient to ensure saturation without significantly altering the solvent properties.[12][14]

  • Equilibration: Place the sealed vials in a constant-temperature environment, such as an orbital shaker or rotator, set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period.

  • Time-Point Sampling: To establish equilibrium, sample the suspension at various time points (e.g., 4, 8, 24, 48, and 72 hours).[14]

  • Phase Separation: At each time point, withdraw an aliquot of the suspension. It is critical to separate the undissolved solid from the saturated liquid phase. This is best achieved by centrifugation at high speed, followed by careful withdrawal of the supernatant. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be used, though care must be taken to avoid adsorption of the solute onto the filter membrane.

  • Dilution: Immediately after separation, dilute the clear supernatant with a suitable solvent (often the mobile phase for analysis) to prevent precipitation due to temperature changes.[14]

  • Quantitative Analysis: Analyze the concentration of the diluted supernatant using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method, as it can separate the analyte from any potential impurities or degradants.[12] A calibration curve prepared with standards of known concentration must be used to determine the concentration of the sample.

  • Data Interpretation: Plot the measured concentration against time. The point at which the concentration no longer increases signifies that equilibrium has been reached. This plateau concentration is the thermodynamic solubility of the compound in that solvent at that temperature.

Workflow Visualization:

Shake_Flask_Workflow Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Step 1: Add Excess Solid to Known Volume of Solvent B Step 2: Agitate at Constant Temperature A->B C Step 3: Sample at Time Points (4, 24, 48h) B->C D Step 4: Separate Phases (Centrifugation/Filtration) C->D E Step 5: Dilute Supernatant D->E F Step 6: Quantify by Validated HPLC Method E->F G Equilibrium Solubility (mg/mL or mol/L) F->G

Caption: Figure 1: Shake-Flask Solubility Determination Workflow

Protocol 2: Dynamic (Synthetic) Method

The dynamic method is a faster, lower-sample-consumption technique that determines the temperature at which a solid of known composition completely dissolves upon controlled heating.[8][15]

Causality and Self-Validation: This method relies on the precise visual or instrumental detection of the transition from a biphasic (solid + liquid) to a monophasic (liquid) system. Its validity is ensured by using a very slow, controlled heating rate, which allows the system to remain close to equilibrium at each temperature increment.

Detailed Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound and the chosen solvent into a sealed, jacketed glass vessel to create a mixture of known mole fraction.[4]

  • Heating and Stirring: The mixture is stirred vigorously while the temperature is increased at a slow, constant rate (e.g., 0.1-0.5 K/min) using a circulating bath.

  • Dissolution Point Detection: The point of complete dissolution (the "clear point") is detected. This can be done visually or, more accurately, by using a laser beam and a photoelectric transducer to detect the disappearance of turbidity.[2][16]

  • Data Collection: The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific composition.

  • Solubility Curve Generation: The experiment is repeated with several different compositions (mole fractions) to generate a full solubility curve (solubility vs. temperature).

Application in Research and Development

Accurate solubility data is not an academic exercise; it is a cornerstone of efficient and successful drug development and chemical synthesis.

  • Process Chemistry: Solubility curves are essential for developing robust crystallization procedures for purification. They allow chemists to select appropriate solvent/anti-solvent systems and determine the optimal temperature profile for maximizing yield and purity.

  • Reaction Optimization: Knowing the solubility of a reagent in different solvents allows for the selection of a medium that will ensure a homogeneous reaction, potentially increasing reaction rates and minimizing side-product formation.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability.[10] Early knowledge of an API's solubility in various pharmaceutically acceptable solvents guides the formulation strategy, including salt selection and the development of amorphous solid dispersions or lipid-based formulations for poorly soluble compounds.

Conclusion

While direct published data on the solubility of this compound is limited, a strong predictive framework can be established based on the well-documented behavior of analogous arylboronic acids. This guide anticipates that the compound will exhibit high solubility in polar organic solvents like ethers, ketones, and alcohols, and very low solubility in non-polar hydrocarbons. For definitive quantitative results, this guide provides detailed, best-practice protocols for the Saturation Shake-Flask and Dynamic methods. The application of these robust experimental techniques will empower researchers to generate the high-quality solubility data necessary to accelerate their research, process development, and drug discovery efforts.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Retrieved from [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Pardhi, V. P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Liu, X., & Scouten, W. H. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility temperatures of phenylboronic acid (1) as a function of its... ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminocarbonylphenylboronic acid. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Liu, X., & Scouten, W. H. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

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An In-depth Technical Guide to the Crystal Structure of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) and their derivatives represent a cornerstone in modern chemistry, with profound implications across organic synthesis, medicinal chemistry, and materials science.[1][2][3] Their utility is deeply rooted in the unique electronic and structural properties of the boronic acid moiety, -B(OH)₂, which imparts them with the ability to engage in a rich variety of intermolecular interactions. The precise three-dimensional arrangement of these molecules in the solid state—their crystal structure—governs their physical and chemical properties, influencing everything from solubility and stability to biological activity and material performance.[4]

This technical guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of the crystal structure of substituted phenylboronic acids. We will move beyond a mere cataloging of structures to elucidate the underlying principles of their supramolecular assembly, the profound influence of substituents on their crystal packing, and the strategic application of this knowledge in crystal engineering and drug design.

The Fundamental Architecture: Supramolecular Synthons and Conformational Diversity

The boronic acid functional group is a versatile mediator of intermolecular interactions, primarily through hydrogen bonding.[5] Phenylboronic acids can, in principle, adopt three distinct conformations: syn,syn, syn,anti, and anti,anti, arising from the rotation around the C-B and B-O bonds.[5][6] While the syn,anti conformation is often energetically favored in the native state, the conformational landscape can be readily modulated within molecular complexes.[5][6]

The most prevalent supramolecular motif in the crystal structures of phenylboronic acids is the hydrogen-bonded homodimer, analogous to the well-known carboxylic acid dimer.[5][7] This robust synthon is formed through a pair of O-H···O hydrogen bonds between two boronic acid moieties.[1][7] These dimeric units can then be further interconnected through additional hydrogen bonds, leading to the formation of extended networks such as infinite layers.[1][7]

The Influence of Substituents on Crystal Packing

The introduction of substituents onto the phenyl ring dramatically expands the structural diversity of PBAs. The nature, position, and number of these substituents can systematically alter the crystal packing by introducing new intermolecular interactions or by sterically influencing the preferred supramolecular synthons.

Ortho-Substituents: Disrupting the Dimer Motif

A particularly fascinating area of study involves the influence of ortho-substituents.[4][8][9][10][11] The placement of a substituent in close proximity to the boronic acid group can lead to the formation of intramolecular hydrogen bonds, which can effectively compete with and disrupt the formation of the typical dimeric structure.[4][8][10][11] For instance, ortho-alkoxy substituents can act as intramolecular hydrogen bond acceptors, stabilizing a monomeric form of the boronic acid in the crystal lattice.[4][8][10] This strategic disruption of the common dimer motif is a powerful tool in crystal engineering, allowing for the design of novel solid-state architectures.[4][8]

Halogen Substituents and Isostructurality

The introduction of halogen substituents (F, Cl, Br, I) introduces the possibility of halogen bonding, a non-covalent interaction that can play a significant role in directing crystal packing. The interplay between hydrogen and halogen bonds can lead to the formation of isostructural complexes, where different halogenated phenylboronic acids crystallize in the same arrangement.[12] The probability of isostructurality between, for example, chloro and bromo derivatives versus bromo and iodo derivatives is influenced by the size, polarizability, and steric environment of the halogen atom.[12]

Polymorphism in Substituted Phenylboronic Acids

The subtle balance of intermolecular forces in the crystals of substituted phenylboronic acids can also give rise to polymorphism, the ability of a compound to exist in more than one crystalline form.[8][13] Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and bioavailability, making the study of polymorphism critically important in the pharmaceutical industry. For example, 2,6-dimethoxyphenylboronic acid and 2,6-diethoxyphenylboronic acid have been shown to crystallize in two polymorphic forms each.[4][8]

Crystal Engineering with Phenylboronic Acids: The World of Co-crystals

The predictable and robust hydrogen-bonding capabilities of the boronic acid group make PBAs excellent building blocks for the construction of co-crystals.[5][14] Co-crystallization involves the incorporation of two or more different molecules into a single crystal lattice through non-covalent interactions.[5] This strategy is widely employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

Substituted phenylboronic acids have been successfully co-crystallized with a variety of N-donor compounds, leading to a diverse array of supramolecular architectures.[5][15][16] The formation of these co-crystals is often driven by strong O-H···N hydrogen bonds between the boronic acid and the co-former.[15][16] However, other interactions such as C-H···O, C-H···π, and π-stacking also contribute to the overall stability of the crystal packing.[5][15][16]

Applications in Drug Development and Materials Science

The precise understanding of the crystal structure of substituted phenylboronic acids is paramount for their application in drug development and materials science.

Phenylboronic Acids as Enzyme Inhibitors

In medicinal chemistry, substituted phenylboronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases and β-lactamases.[17][18][19][20] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of the natural substrate.[17][18][20] X-ray crystallography has been instrumental in elucidating the binding modes of these inhibitors, providing crucial insights for the rational design of more potent and selective drug candidates.[17][18][19][20] The substituents on the phenyl ring play a critical role in optimizing the affinity and pharmacokinetic properties of these inhibitors.[20]

Advanced Materials

The ability of substituted phenylboronic acids to self-assemble into well-defined supramolecular structures makes them attractive components for the design of advanced materials.[14] For instance, their use in the construction of porous organic frameworks and their application in sugar-sensitive supramolecular structures for drug delivery systems have been explored.[21][22]

Experimental Workflow for Crystal Structure Determination

The elucidation of the crystal structure of a novel substituted phenylboronic acid derivative is a systematic process that requires careful execution of several key steps.

Diagram: Experimental Workflow for X-ray Crystallography

Experimental Workflow Experimental Workflow for Crystal Structure Determination of Substituted Phenylboronic Acids cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Substituted Phenylboronic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) characterization->screening optimization Optimization of Crystal Growth screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection (Single-crystal X-ray Diffractometer) harvesting->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing solution Structure Solution (Direct Methods, Patterson) data_processing->solution refinement Structure Refinement (Least-squares) solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the determination of the crystal structure of a novel substituted phenylboronic acid.

Step-by-Step Methodology
1. Synthesis and Purification
  • Synthesis: Substituted phenylboronic acids can be synthesized through various methods, with one of the most common being the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[23] Another route involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboronyl reagent.[23]

  • Purification: The crude product must be rigorously purified to obtain single crystals suitable for X-ray diffraction. Common purification techniques include recrystallization from an appropriate solvent system or column chromatography.

  • Initial Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[24]

2. Crystallization
  • Screening: A systematic screening of crystallization conditions is performed to identify suitable conditions for the growth of high-quality single crystals. Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant solvent in a sealed container. This can be done in either a hanging-drop or sitting-drop setup.

  • Optimization: Once initial crystal hits are obtained, the conditions (e.g., solvent, temperature, concentration) are optimized to improve the size and quality of the crystals.

3. Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the Bragg reflections. This involves integration of the reflection spots and correction for various experimental factors.

4. Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined using a least-squares minimization procedure to improve the agreement between the calculated and observed diffraction data. In this step, the atomic positions, and thermal displacement parameters are adjusted. Hydrogen atoms are often located from a difference Fourier map and refined.[15][25]

  • Validation and Analysis: The final refined structure is validated to ensure its quality and chemical reasonableness. The geometric parameters (bond lengths, bond angles) and the details of the intermolecular interactions (hydrogen bonds, π-stacking, etc.) are then analyzed.

Quantitative Data Summary

The following table provides a generalized summary of typical crystallographic parameters for substituted phenylboronic acids, highlighting the influence of substitution on the crystal system.

Compound TypeTypical Crystal SystemCommon Space GroupKey Supramolecular MotifReference
Phenylboronic AcidOrthorhombicIba2Hydrogen-bonded dimer layers[1]
ortho-MonosubstitutedMonoclinic/OrthorhombicP2₁/c, PbcaDimers or Monomers (intramolecular H-bonds)[8][9]
di-ortho-SubstitutedMonoclinic/TriclinicP2₁/c, P-1Predominantly Monomers[4][8]
para-HalogenatedMonoclinic/OrthorhombicP2₁/n, PnmaDimers with potential halogen bonding[12]
Co-crystals with N-heterocyclesMonoclinic/TriclinicP2₁/c, C2/c, P-1O-H···N heterosynthons[5][15]

Conclusion

The crystal structure of substituted phenylboronic acids is a rich and multifaceted field of study, driven by the intricate interplay of conformational flexibility and a diverse array of non-covalent interactions. A deep understanding of the principles governing their solid-state assembly is not merely an academic exercise; it is a critical enabler for the rational design of new pharmaceuticals with improved efficacy and materials with tailored functionalities. As we continue to unravel the complexities of their supramolecular chemistry, the potential for innovation in areas ranging from drug delivery to catalysis will undoubtedly continue to expand.

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  • Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 6, 2026, from [Link]

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An In-depth Technical Guide to the Acidity and pKa Value of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Arylboronic acids, organic compounds featuring a boronic acid functional group [-B(OH)₂] attached to an aryl ring, are a cornerstone of modern organic chemistry and materials science.[1] Their prominence stems from their remarkable versatility, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation.[1][2] Beyond synthesis, their unique electronic and structural properties have led to their widespread use in medicinal chemistry, chemical biology, and sensor technology.[3][4] A fundamental property governing the reactivity and application of arylboronic acids is their acidity, quantified by the pKa value. This guide provides a comprehensive exploration of the acidity of arylboronic acids, delving into the underlying principles, experimental determination, and the profound impact of this property on their diverse applications.

The Dual Nature of Acidity in Arylboronic Acids

The acidity of arylboronic acids is a fascinating and multifaceted topic, primarily because they exhibit both Lewis and Brønsted acidity.[5] Understanding this dual nature is critical to appreciating their chemical behavior.

Lewis Acidity: The Electron-Deficient Boron Center

At its core, the boron atom in an arylboronic acid is electron-deficient, possessing a vacant p-orbital.[1] This makes it a classic Lewis acid, capable of accepting a pair of electrons from a Lewis base.[1][6] This Lewis acidity is the driving force behind many of their characteristic reactions, including the crucial transmetalation step in the Suzuki-Miyaura coupling and their ability to form reversible covalent complexes with diols, a property exploited in carbohydrate sensing.[1][7]

Brønsted Acidity: The Role of the Hydroxyl Groups

In aqueous solution, arylboronic acids also behave as Brønsted acids, though not in the conventional sense of donating a proton directly from one of the hydroxyl groups. Instead, the Lewis acidic boron center coordinates with a hydroxide ion from water, forming a tetrahedral boronate species.[3][8] This process releases a proton into the solution, thereby increasing the acidity of the medium.[8]

The equilibrium between the neutral, trigonal planar arylboronic acid and the anionic, tetrahedral boronate is central to its Brønsted acidity and is the equilibrium measured when determining the pKa.[3][9]

Acidity_Equilibrium cluster_reactants cluster_products Aryl_BOH2 Ar-B(OH)₂ Trigonal Planar (sp²) Aryl_BOH3_minus [Ar-B(OH)₃]⁻ Tetrahedral (sp³) Aryl_BOH2->Aryl_BOH3_minus pKa H2O + H₂O Aryl_BOH3_minus->Aryl_BOH2 H_plus + H⁺

Caption: Equilibrium of Arylboronic Acid in Aqueous Solution.

Factors Influencing the pKa of Arylboronic Acids

The pKa of an arylboronic acid, which typically falls in the range of 4 to 10, is not a fixed value but is highly sensitive to its molecular structure, particularly the nature of the substituents on the aryl ring.[4][10]

Electronic Effects of Aryl Substituents

The electronic properties of substituents on the aryl ring play a dominant role in modulating the acidity of the boronic acid group. This influence can be rationalized by considering the stability of the resulting tetrahedral boronate anion.

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the boron atom (e.g., -NO₂, -CN, -CF₃) increase the Lewis acidity of the boron center. This enhanced electrophilicity facilitates the coordination of a hydroxide ion, stabilizing the resulting negative charge on the boronate anion. Consequently, EWGs lead to a lower pKa value (stronger acid).[4][11]

  • Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the aryl ring (e.g., -OCH₃, -NH₂) decrease the Lewis acidity of the boron atom. This makes the coordination of a hydroxide ion less favorable and destabilizes the resulting boronate anion. As a result, EDGs lead to a higher pKa value (weaker acid).[4][11]

This systematic relationship between substituent electronic effects and acidity allows for the fine-tuning of the pKa for specific applications. The correlation between the pKa of meta- and para-substituted phenylboronic acids and the Hammett substituent constants (σ) is well-established, providing a predictive tool for designing boronic acids with desired acidity.[2][5][11]

Steric and Solvation Effects

While electronic effects are paramount, steric and solvation effects can also influence acidity. Bulky ortho-substituents can introduce steric hindrance that may affect the geometry and solvation of both the boronic acid and the boronate anion, leading to deviations from the trends predicted by electronic effects alone.[2] Solvation plays a crucial role in stabilizing the charged boronate species, and changes in the solvent environment can significantly impact the measured pKa.[3][12]

pKa Values of Selected Arylboronic Acids

The table below presents the pKa values for a selection of substituted phenylboronic acids, illustrating the impact of different functional groups.

Substituent (Position)pKa Value
4-OCH₃9.24[13]
4-CH₃~9.1
H8.82 - 8.90[8][10]
4-F8.27[10]
4-Cl~8.6
3-NO₂~7.2
4-NO₂7.23[13]
4-CN~7.1

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Experimental Determination of pKa

Accurate determination of arylboronic acid pKa values is essential for both fundamental understanding and practical application. Several robust experimental techniques are commonly employed.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[2] It involves the gradual addition of a standard solution of a strong base (e.g., NaOH) to a solution of the arylboronic acid. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the boronic acid has been converted to its conjugate boronate form.[14] For weakly acidic boronic acids, the addition of a polyol like mannitol can form a more acidic complex, making the titration endpoint sharper and easier to determine.[15]

Potentiometric_Titration_Workflow cluster_setup Experimental Setup Arylboronic Acid Solution Arylboronic Acid Solution Calibrated pH Electrode Calibrated pH Electrode Burette with Titrant (e.g., NaOH) Burette with Titrant (e.g., NaOH) Start Titration Start Titration Add Titrant Incrementally Add Titrant Incrementally Start Titration->Add Titrant Incrementally Record pH Record pH Add Titrant Incrementally->Record pH Record pH->Add Titrant Incrementally Repeat Plot pH vs. Volume of Titrant Plot pH vs. Volume of Titrant Record pH->Plot pH vs. Volume of Titrant Determine Equivalence Point Determine Equivalence Point Plot pH vs. Volume of Titrant->Determine Equivalence Point Calculate pKa Calculate pKa Determine Equivalence Point->Calculate pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectrophotometric Titration

Spectrophotometric titration is another powerful technique, particularly suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[2][16] The absorbance of the arylboronic acid solution is measured at a specific wavelength as the pH is varied. The pKa is then determined by fitting the resulting absorbance versus pH data to the Henderson-Hasselbalch equation.[17] This method is often highly sensitive and can be performed with small sample quantities.[16]

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy offers a unique and direct way to probe the boron center and determine the pKa of boronic acids.[18][19] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. The trigonal sp² boron of the neutral boronic acid and the tetrahedral sp³ boron of the boronate anion have distinct ¹¹B NMR chemical shifts.[19][20] By monitoring the change in the ¹¹B chemical shift as a function of pH, the equilibrium between the two species can be followed, and the pKa can be accurately determined.[18][21] This technique is particularly valuable for studying the interaction of boronic acids with diols, as the formation of boronate esters also leads to characteristic changes in the ¹¹B NMR spectrum.[18][19]

Significance of pKa in Key Applications

The acidity of arylboronic acids is not merely a theoretical curiosity; it has profound practical implications across various scientific disciplines.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, the pKa of the arylboronic acid influences the rate and efficiency of the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. The reaction is typically performed under basic conditions, which promote the formation of the more nucleophilic boronate species, facilitating the transmetalation process. The choice of base and reaction conditions can be optimized based on the pKa of the specific arylboronic acid being used.

Carbohydrate Sensing

The ability of arylboronic acids to reversibly bind with cis-diols is the basis for their use as synthetic receptors for carbohydrates.[7][22][23] This binding event is pH-dependent and is intimately linked to the pKa of the boronic acid.[24] Upon binding to a diol, the pKa of the boronic acid typically decreases, meaning the boronate ester is more acidic than the free boronic acid.[7][25] This change in pKa can be harnessed to develop fluorescent or colorimetric sensors for glucose and other biologically important sugars, with significant applications in diabetes monitoring.[23]

Drug Development and Medicinal Chemistry

Arylboronic acids are an emerging class of pharmacophores.[4][16] The proteasome inhibitor bortezomib (Velcade®), used in the treatment of multiple myeloma, is a prominent example.[4] The acidity of the boronic acid moiety is critical for its biological activity, as it influences its interaction with the target enzyme and its overall pharmacokinetic and pharmacodynamic properties.[4] The pKa of a boronic acid-containing drug candidate will affect its solubility, membrane permeability, and binding affinity, making pKa a key parameter to consider in drug design and optimization.[10]

Conclusion

The acidity and pKa of arylboronic acids are fundamental properties that dictate their reactivity and utility. The interplay of Lewis and Brønsted acidity, coupled with the profound influence of aryl substituents, provides a powerful handle for tuning their chemical behavior. A thorough understanding of these principles, along with robust experimental methods for pKa determination, is indispensable for researchers and scientists working in organic synthesis, medicinal chemistry, and materials science. As the applications of arylboronic acids continue to expand, a deep appreciation of their acidity will undoubtedly remain a critical component of innovation in these fields.

References

Methodological & Application

Application Note: Strategic Implementation of 4-(Isobutylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1] This Nobel Prize-winning methodology has revolutionized the synthesis of complex molecules, particularly biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The power of this reaction lies in its remarkable tolerance of diverse functional groups, enabling chemists to assemble elaborate molecular architectures from readily available building blocks: an organoboron species and an organic halide.[1]

Within the vast arsenal of organoboron reagents, functionalized phenylboronic acids are of paramount importance. They serve not merely as structural components but as carriers of specific chemical information—pharmacophores, reactive handles, or solubility modifiers. This guide focuses on a particularly valuable reagent: 4-(Isobutylaminocarbonyl)phenylboronic acid . The presence of the N-isobutylamide moiety makes this compound a highly strategic building block in drug discovery programs. This functional group can engage in crucial hydrogen bonding interactions within a biological target, enhance pharmacokinetic properties, or serve as a versatile precursor for further chemical elaboration.

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the user to optimize conditions, troubleshoot challenges, and strategically design synthetic routes.

Reagent Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is the foundation of any successful and safe experimental protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (4-(isobutylcarbamoyl)phenyl)boronic acid[2]
CAS Number 850568-13-7[2][3]
Molecular Formula C₁₁H₁₆BNO₃[2][3]
Molecular Weight 221.06 g/mol [3]
Appearance White to off-white solid/powderGeneral knowledge
Solubility Soluble in polar organic solvents (e.g., Dioxane, THF, DMF, Methanol); poorly soluble in nonpolar solvents like hexanes.[4]
pKa ~8.8 (estimated, similar to phenylboronic acid)[4]
Stability and Storage

Boronic acids, in general, are susceptible to dehydration to form cyclic boroxine anhydrides. While often inconsequential for the reaction outcome (boroxines are competent coupling partners), it can complicate accurate massing of the reagent. More critically, boronic acids can undergo protodeboronation (loss of the C-B bond) under harsh conditions, especially in the presence of strong base and water.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

  • Handling: As boronic acids can be hygroscopic, minimize exposure to atmospheric moisture. Handle quickly when weighing and ensure containers are securely sealed after use.

Safety Precautions

While generally considered to have low toxicity, boronic acids and their derivatives are irritants and require appropriate handling procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of fine powder, which may cause respiratory irritation.[6]

  • Exposure Routes: Causes skin and serious eye irritation.[6] In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction stems from a well-orchestrated catalytic cycle centered on a palladium catalyst. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This oxidizes the palladium from Pd(0) to a Pd(II) intermediate.

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This step is critically dependent on activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group (Ar²) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (+ Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation (+ Ar²-B(OH)₂) Base pd2_trans->pd0 Reductive Elimination (- Ar¹-Ar²) Product Biaryl Product (Ar¹-Ar²) Ar1X Aryl Halide (Ar¹-X) Ar2BOH2 Boronic Acid (Ar²-B(OH)₂) Base Base (e.g., K₂CO₃) caption Fig 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle

Caption: Fig 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle

Experimental Protocols and Methodologies

The following sections provide a detailed, field-proven protocol for the use of this compound in a typical Suzuki-Miyaura coupling reaction, along with a rationale for parameter selection.

Workflow cluster_workflow General Experimental Workflow setup 1. Reaction Setup - Flame-dry glassware - Add solids (Aryl Halide, Boronic Acid, Base) - Evacuate & backfill with N₂/Ar reagents 2. Reagent Addition - Add Catalyst & Ligand - Add degassed solvent(s) via syringe setup->reagents reaction 3. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir vigorously for 2-24 h - Monitor by TLC/LC-MS reagents->reaction workup 4. Aqueous Work-up - Cool to room temperature - Quench (e.g., with H₂O or sat. NH₄Cl) - Extract with organic solvent - Wash, dry, and filter reaction->workup purify 5. Purification & Analysis - Concentrate crude product - Purify via column chromatography or recrystallization - Characterize final product (NMR, MS) workup->purify caption Fig 2: Standard Suzuki-Miyaura Experimental Workflow

Caption: Fig 2: Standard Suzuki-Miyaura Experimental Workflow

General Protocol for Cross-Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent System: Dioxane/Water or Toluene/Water (e.g., 4:1 v/v, 0.1 M concentration)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), stirring and heating equipment.

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 Dioxane/Water mixture) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

Causality Behind Experimental Choices: A Guide to Optimization

The "one-size-fits-all" approach rarely yields optimal results. The following section details how to rationally adjust parameters based on the specific substrates and desired outcomes.

Table 2: Guide to Parameter Optimization in Suzuki-Miyaura Couplings

ParameterCommon ChoicesRationale and Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Modern Precatalysts (e.g., XPhos Pd G3)Pd(PPh₃)₄ (Pd(0)) : Can be used directly. Pd(OAc)₂/Pd₂(dba)₃ (Pd(0)) : Often require an external phosphine ligand. Pd(II) sources must first be reduced in situ.[1] Modern Precatalysts : Offer superior air-stability and form the active Pd(0) species under mild conditions, often leading to faster reactions and lower catalyst loadings.[5] They are particularly effective for challenging substrates like aryl chlorides or sterically hindered partners.
Ligand PPh₃, P(t-Bu)₃, Buchwald-type biarylphosphines (e.g., SPhos, XPhos)The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky ligands (e.g., XPhos) accelerate the oxidative addition and reductive elimination steps.[7] This is crucial for less reactive aryl chlorides or electron-rich aryl bromides. The amide group on the boronic acid is generally well-tolerated by most common ligand systems.
Base Inorganic: K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF Organic: Et₃N (less common)The base's primary role is to form the boronate "ate" complex required for transmetalation. K₂CO₃/Na₂CO₃ : A good, cost-effective starting point for many reactions. K₃PO₄ : A stronger base, often effective for less reactive boronic acids or when protodeboronation is a concern.[7] Cs₂CO₃ : Highly effective due to its high solubility in organic solvents, but more expensive. Often used for difficult couplings.
Solvent Dioxane, Toluene, 2-MeTHF, THF, DMF, often with H₂O as a co-solventThe solvent must solubilize the reactants. Aqueous co-solvents are common and often accelerate the reaction, partly by helping to dissolve the inorganic base.[8] For substrates sensitive to hydrolysis or protodeboronation, anhydrous conditions may be necessary.[5] 2-MeTHF is a greener and often superior alternative to THF and Dioxane.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Table 3: Troubleshooting Guide for Suzuki-Miyaura Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen contamination). 3. Poor solubility of reactants. 4. Ineffective base or ligand.1. Use a fresh batch of catalyst or a more robust precatalyst.[5] 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[5] 3. Try a different solvent system (e.g., Toluene, DMF).[8] 4. Screen alternative bases (e.g., K₃PO₄) and more electron-rich/bulky ligands (e.g., XPhos).
Protodeboronation 1. Boronic acid instability. 2. Reaction conditions are too harsh (strong base, high temp, prolonged time).1. Use the boronic acid as soon as possible after weighing. 2. Switch to a milder base (e.g., K₂CO₃ or KF).[5][8] Lower the reaction temperature. Consider using the corresponding pinacol ester of the boronic acid, which is more stable.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction.1. Improve degassing procedures rigorously.[1] 2. Ensure conditions are suitable for reduction of Pd(II) to Pd(0), or switch to a Pd(0) source like Pd(PPh₃)₄.

Conclusion

This compound is a versatile and highly valuable reagent for the synthesis of functionalized biaryl compounds. Its strategic importance in medicinal chemistry and materials science cannot be overstated. By understanding the fundamental principles of the Suzuki-Miyaura catalytic cycle and the specific roles of each reaction component—catalyst, ligand, base, and solvent—researchers can move beyond rote execution to intelligent reaction design. The protocols and optimization strategies outlined in this guide provide a robust framework for successfully employing this key building block, enabling the efficient and reliable construction of complex molecules that drive innovation in science and industry.

References

  • P&S Chemicals. (n.d.). Product information, this compound. P&S Chemicals. [Link]

  • Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14, 5690-5707. [Link]

  • Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3568. [Link]

  • Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525-6530. [Link]

  • Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3568. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • S. M. K. M., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(1), 223-234. [Link]

  • Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525-6530. [Link]

  • Hasegawa, U., & van der Vlies, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3568. [Link]

  • Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14, 5690-5707. [Link]

  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. Scientific Update. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • PubChem. (n.d.). 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. PubChem. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Sinfoo Biotech. (n.d.). 4-(n-isopropylaminocarbonyl)phenylboronic acid. Sinfoo Biotech. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

  • PubChem. (n.d.). 4-Isopropylphenylboronic acid. PubChem. [Link]

Sources

Application Notes & Protocols: A Guide to the Use of 4-(Isobutylaminocarbonyl)phenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Functionalized Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of biaryls—a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Within the vast library of available reagents, 4-(Isobutylaminocarbonyl)phenylboronic acid (CAS No: 850568-13-7) emerges as a highly valuable building block.[4][5] It is a stable, solid compound that introduces not just a phenyl ring but also a specific amide functionality. This pre-installed isobutylamide group provides a strategic advantage, allowing researchers to build molecular complexity and fine-tune properties such as solubility, hydrogen bonding capability, and biological receptor affinity.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the underlying mechanism, a field-tested experimental protocol, and critical insights into the practical application of this compound for the synthesis of complex biaryl structures.

The Suzuki-Miyaura Reaction: Mechanistic Principles

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle consists of three fundamental steps:[1][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[7][8][9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple to form the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The amide functionality of this compound is robust and generally well-tolerated under the typically mild and basic conditions of the Suzuki-Miyaura reaction.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reagent Profile and Optimization Data

A thorough understanding of the starting material is critical for successful synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 850568-13-7[4][5]
Molecular Formula C₁₁H₁₆BNO₃[4]
Molecular Weight 221.06 g/mol
Appearance White to off-white solid
Synonyms N-Isobutyl-4-boronobenzamide[4]

The choice of catalyst, base, and solvent system significantly impacts reaction efficiency. The following table presents representative data for optimizing the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).

Table 2: Example Reaction Condition Optimization

EntryCatalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)901285
2Pd(dppf)Cl₂ (2)K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)90892
3Pd(dppf)Cl₂ (2)Cs₂CO₃ (2)1,4-Dioxane / H₂O (4:1)90895
4Pd(dppf)Cl₂ (2)K₃PO₄ (3)Toluene / EtOH / H₂O (4:1:1)801288
5Pd(OAc)₂ (2) + SPhos (4)K₂CO₃ (2)Toluene / H₂O (10:1)100694

Data is illustrative. Yields are for isolated product after purification.

Analysis: This data suggests that palladium complexes with advanced phosphine ligands like dppf or SPhos often provide higher yields in shorter reaction times. Cesium carbonate (Cs₂CO₃) is a highly effective but more expensive base, while potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost.[9] The choice of solvent can also be critical, with aqueous mixtures of dioxane or toluene being common and effective.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling on a 1.0 mmol scale.

Materials & Equipment
  • Reagents:

    • This compound (221 mg, 1.0 mmol, 1.0 equiv.)

    • Aryl Halide (e.g., 4-Bromoanisole, 1.1 - 1.2 mmol, 1.1 - 1.2 equiv.)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 16 mg, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.)

    • Anhydrous 1,4-Dioxane (8 mL)

    • Degassed Deionized Water (2 mL)

  • Work-up & Purification:

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • 50 mL round-bottom flask or pressure vessel[6]

    • Magnetic stir bar

    • Reflux condenser

    • Inert gas line (Argon or Nitrogen) with bubbler

    • Heating mantle with temperature controller

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

Step-by-Step Procedure

Workflow start Start setup 1. Assemble Glassware (Flask, Condenser) under Inert Gas start->setup add_solids 2. Add Solids: Boronic Acid, Aryl Halide, Base setup->add_solids add_solvents 3. Add Solvents (Dioxane, Water) add_solids->add_solvents degas 4. Degas Mixture (Argon sparging, 10-15 min) add_solvents->degas add_catalyst 5. Add Pd Catalyst under Argon flow degas->add_catalyst heat 6. Heat Reaction (e.g., 90°C) with Stirring add_catalyst->heat monitor 7. Monitor Progress (TLC / GC-MS) heat->monitor workup 8. Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen aryl halide (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 8 mL of 1,4-dioxane) followed by the degassed water (2 mL) via syringe.

  • Degassing: Vigorously stir the mixture and sparge with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.[6] Oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling.

  • Catalyst Addition: Briefly remove the condenser and add the palladium catalyst to the stirring mixture under a strong flow of inert gas. Immediately replace the condenser.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and maintain vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety, Handling, and Troubleshooting

5.1 Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Boronic Acids: May cause skin, eye, and respiratory irritation.[10][11][12] Avoid inhalation of dust.

    • Palladium Catalysts: Are heavy metal compounds. Handle with care to avoid ingestion and skin contact.

    • Bases: Inorganic bases like K₂CO₃ and Cs₂CO₃ can be irritants. Stronger bases can be corrosive.

    • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local and institutional regulations.[13][14]

5.2 Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Insufficient degassing. 3. Wet reagents or solvents. 4. Base is not strong or soluble enough.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure thorough sparging with inert gas. 3. Use anhydrous solvents and dry reagents. 4. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).
Protodeboronation 1. Presence of excess water or acidic impurities. 2. Prolonged heating.1. Use anhydrous conditions and ensure the base is not hygroscopic. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Improve the degassing procedure. Ensure a positive pressure of inert gas is maintained throughout.
Difficult Purification 1. Residual palladium catalyst. 2. Closely-eluting byproducts.1. Pass the crude product through a small plug of Celite or activated carbon before chromatography. 2. Optimize the chromatography solvent system; a shallow gradient may be required.

References

Chan-Lam coupling applications of N-isobutyl 4-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of N-isobutyl-4-boronobenzamide in Chan-Lam coupling reactions. This document provides a detailed overview of the reaction mechanism, step-by-step experimental protocols, and potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Value of Chan-Lam Coupling

The formation of carbon-heteroatom bonds, particularly C-N bonds, is a cornerstone of modern organic synthesis, enabling the construction of molecules vital to the pharmaceutical, agrochemical, and materials science industries.[1] Among the array of cross-coupling reactions, the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) has emerged as a uniquely powerful and practical tool.[2][3] Unlike palladium-catalyzed methods such as the Buchwald-Hartwig amination, the Chan-Lam reaction utilizes an inexpensive and abundant copper catalyst, and notably, can often be performed under mild conditions, open to the air, and at room temperature.[2][4][5]

This guide focuses on the application of a versatile building block, N-isobutyl-4-boronobenzamide , in Chan-Lam N-arylation reactions. This substrate is particularly valuable as it incorporates both a boronic acid moiety for the coupling reaction and a stable amide functional group, a common feature in biologically active compounds.[6] By exploring the mechanistic underpinnings and providing robust, field-tested protocols, we aim to equip researchers with the knowledge to effectively leverage this chemistry for the synthesis of complex N-aryl amide scaffolds.

Mechanistic Principles of the Chan-Lam N-Arylation

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing experimental conditions. The Chan-Lam coupling is an oxidative cross-coupling that connects a nucleophile (in this case, an N-H containing compound) with an organoboron reagent.[4] While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle provides a strong predictive framework.[7][8]

The reaction is initiated by the coordination of the N-H nucleophile to a Cu(II) salt, followed by transmetalation with the arylboronic acid. This key step forms a copper-aryl intermediate. The cycle proceeds through a proposed Cu(III) species, which then undergoes reductive elimination to forge the desired C-N bond and regenerate a Cu(I) species. An oxidant, typically oxygen from the air, is required to oxidize Cu(I) back to the active Cu(II) state, thus completing the catalytic cycle.[2][7]

The choice of copper source, base, solvent, and optional ligands can significantly influence reaction efficiency.

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst, though other salts like Cu(OTf)₂ and CuCl₂ are also used.[7]

  • Base: A base is often required to facilitate the deprotonation of the nucleophile, increasing its reactivity. Common choices range from organic bases like triethylamine (Et₃N) and pyridine to inorganic bases such as K₂CO₃ or K₃PO₄.[7]

  • Oxidant: For many Chan-Lam reactions, atmospheric oxygen is a sufficient terminal oxidant.[4] In cases with less reactive substrates, co-oxidants like pyridine N-oxide or TEMPO may be beneficial.[7]

  • Solvent: Dichloromethane (CH₂Cl₂), methanol (MeOH), and acetonitrile (MeCN) are frequently used solvents. The choice of solvent can impact reagent solubility and reaction kinetics.[7][9]

Chan_Lam_Coupling_Cycle Cu_II Cu(II) Catalyst Cu_II_Amide Cu(II)-Amide Complex Cu_II->Cu_II_Amide Cu_III_Complex Cu(III) Intermediate Cu_II_Amide->Cu_III_Complex Transmetalation Cu_I Cu(I) Species Cu_III_Complex->Cu_I Product Ar-NR₂ (Product) Cu_III_Complex->Product Reductive Elimination Cu_I->Cu_II Oxidation Amine R₂NH (Nucleophile) Amine->Cu_II_Amide Coordination BoronicAcid Ar-B(OH)₂ (N-isobutyl-4-boronobenzamide) BoronicAcid->Cu_III_Complex Oxidant Oxidant (O₂) Oxidant->Cu_II Experimental_Workflow start Start: Reagent Preparation reagents Weigh Reagents: - N-isobutyl-4-boronobenzamide - Imidazole - Cu(OAc)₂ - Base (e.g., K₂CO₃) start->reagents dissolve Dissolve reagents in solvent (e.g., Methanol) in an open flask reagents->dissolve reaction Stir at Room Temperature (Monitor by TLC/LC-MS) dissolve->reaction workup Reaction Workup: 1. Filter through Celite 2. Concentrate filtrate reaction->workup purify Purification: Flash Column Chromatography workup->purify analyze Characterization: ¹H NMR, ¹³C NMR, HRMS purify->analyze finish End: Pure Product analyze->finish

References

Application Notes and Protocols for 4-(Isobutylaminocarbonyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile building blocks is paramount to the accelerated discovery of novel therapeutics. Among these, organoboron compounds, particularly phenylboronic acids, have emerged as indispensable tools. Their unique chemical reactivity, stability, and relatively low toxicity have solidified their position in the synthetic chemist's arsenal.[1] This guide focuses on a specific, yet highly valuable derivative: 4-(Isobutylaminocarbonyl)phenylboronic acid .

This document is designed to be a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, ensuring that the protocols described herein are not just followed, but understood. We will delve into the synthesis, characterization, and key applications of this compound, with a focus on its utility in carbon-carbon bond formation and its potential as an enzyme inhibitor.

Section 1: Compound Profile and Strategic Importance

This compound belongs to a class of compounds that have seen a surge in interest following the success of boronic acid-containing drugs like bortezomib.[1] The isobutylaminocarbonyl moiety introduces specific steric and electronic properties that can be exploited to modulate pharmacokinetic and pharmacodynamic parameters of a target molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting its influence on the properties of the final compound.

PropertyValueSource
CAS Number 850568-13-7N/A
Molecular Formula C₁₁H₁₆BNO₃[2]
Molecular Weight 221.06 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General knowledge
The Strategic Advantage in Drug Design

The incorporation of the this compound scaffold into a drug candidate can offer several advantages:

  • Modulation of Lipophilicity: The isobutyl group provides a degree of lipophilicity that can enhance membrane permeability.

  • Hydrogen Bonding Capabilities: The amide functionality can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.

  • Metabolic Stability: The amide bond can influence the metabolic profile of a compound.

  • Versatile Synthetic Handle: The boronic acid group is a key participant in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

Section 2: Synthesis and Characterization

Proposed Synthetic Protocol

This protocol is adapted from a general method for the preparation of substituted phenylboronic acids.[4]

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-cyanophenylboronic_acid 4-Cyanophenylboronic acid intermediate Intermediate (not isolated) 4-cyanophenylboronic_acid->intermediate 1. Acyl chloride formation 2. Amidation with Isobutylamine isobutylamine Isobutylamine product This compound intermediate->product Hydrolysis

A proposed synthetic workflow.

Materials:

  • 4-Carboxyphenylboronic acid

  • Thionyl chloride (SOCl₂)

  • Isobutylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

  • In a separate flask, dissolve isobutylamine (1.5 equivalents) in anhydrous THF.

  • Add the isobutylamine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isobutyl group protons (a doublet for the methyl groups, a multiplet for the methine proton, and a triplet for the methylene protons), and a broad singlet for the amide N-H proton. The boronic acid protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isobutyl group.

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids and will show a characteristic chemical shift for the trigonal planar boron atom.[5]

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the O-H stretch of the boronic acid.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][6] this compound is an excellent coupling partner in these reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Cross-Coupling boronic_acid This compound product Biaryl Product boronic_acid->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst, Base catalyst->product

Generalized Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices
  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For example, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3] The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Section 4: Potential Application as an Enzyme Inhibitor

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[7] The boronic acid moiety can mimic the tetrahedral transition state of substrate hydrolysis.[8]

While specific studies on the enzyme inhibitory activity of this compound are not currently available, its structural features suggest it could be a candidate for inhibiting enzymes where a hydrophobic pocket and hydrogen bonding interactions are important for substrate recognition.

Hypothetical Target and Rationale

A plausible hypothetical target for this compound could be a serine protease with a preference for substrates containing a hydrophobic residue and an amide bond, such as chymotrypsin or a related enzyme implicated in a disease pathway. The isobutyl group could occupy a hydrophobic pocket (S1 pocket), while the amide could form hydrogen bonds with the enzyme backbone.

Protocol for Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of this compound against a model serine protease.

Materials:

  • Target enzyme (e.g., bovine α-chymotrypsin)

  • Chromogenic or fluorogenic substrate for the enzyme

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare a stock solution of the enzyme and the substrate in the assay buffer. Prepare a serial dilution of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor (or DMSO for the control).

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

Data Analysis and Interpretation
  • Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

  • Determine IC₅₀: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic studies by measuring the initial velocities at various substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots.[9][10]

G cluster_0 Enzyme Inhibition Kinetic Analysis Workflow data_collection Collect initial velocity data at varying [S] and [I] mm_plot Michaelis-Menten Plot (V₀ vs. [S]) data_collection->mm_plot lb_plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) data_collection->lb_plot inhibition_type Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) lb_plot->inhibition_type ki_determination Calculate Inhibition Constant (Ki) inhibition_type->ki_determination

Workflow for determining the mechanism of enzyme inhibition.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Phenylboronic acids can be sensitive to moisture.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Enzyme assays with boronic acid appended bipyridinium salts. PubMed. [Link]

  • Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. American Chemical Society. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Kinetics of Enzyme Inhibition. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

  • Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • (PDF) Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. ResearchGate. [Link]

  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PubMed. [Link]

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Application Notes and Protocols for the Development of Enzyme Inhibitors Using Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of the Boron Atom in Enzyme Inhibition

The field of enzyme inhibition has been significantly advanced by the introduction of molecules capable of forming reversible covalent bonds with target enzymes. Among these, phenylboronic acid and its derivatives have emerged as a particularly versatile and potent class of inhibitors.[1][2] The unique electronic structure of the boron atom, which can accept a pair of electrons to form a stable tetrahedral complex, allows these compounds to act as transition-state analogs for many enzymatic reactions.[1] This ability to mimic the high-energy intermediate state of a reaction is a key reason for their efficacy.[3][4]

The clinical success of Bortezomib (Velcade®), a dipeptidyl boronic acid derivative used in the treatment of multiple myeloma, validated the therapeutic potential of this class of compounds and spurred further research.[1][5][6] Phenylboronic acid derivatives are now being investigated for a wide range of applications, including as inhibitors of serine proteases, β-lactamases, and histone deacetylases (HDACs).[3][5][7] This guide provides a comprehensive overview of the mechanism, synthesis, and evaluation of phenylboronic acid-based enzyme inhibitors, intended for researchers and professionals in drug development.

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism by which phenylboronic acid derivatives inhibit serine proteases and other serine hydrolases is through the formation of a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3][8] The boron atom in its trigonal planar state is electrophilic and readily attacked by the nucleophilic hydroxyl group of the serine residue. This results in the formation of a tetrahedral boronate adduct, which is a stable mimic of the tetrahedral intermediate formed during substrate hydrolysis.[3][4][6] This interaction is typically reversible, which can be advantageous in drug design, potentially reducing off-target effects.[9]

The affinity and specificity of the inhibitor can be modulated by modifying the phenyl ring of the boronic acid.[3][10] These modifications can introduce additional interactions with other residues in the active site, thereby increasing potency and selectivity.[3][11]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Complex Enzyme Serine Protease (with catalytic Ser-OH) Complex Tetrahedral Boronate Adduct (Inhibited Enzyme) Enzyme->Complex Nucleophilic Attack (Reversible) Inhibitor Phenylboronic Acid Derivative R-Ph-B(OH)2 Inhibitor->Complex Binding

Figure 1: Mechanism of serine protease inhibition by a phenylboronic acid derivative.

Key Applications in Drug Discovery

The unique properties of phenylboronic acid derivatives have led to their exploration in several therapeutic areas:

  • Oncology: The proteasome inhibitor Bortezomib is a cornerstone in the treatment of multiple myeloma.[5][6][12] Researchers are actively developing new boronic acid-based inhibitors targeting other cancer-related enzymes.

  • Infectious Diseases: Phenylboronic acids are potent inhibitors of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[3][7][8][10] Vaborbactam, a cyclic boronic acid derivative, is a clinically approved β-lactamase inhibitor.[13]

  • Inflammatory Diseases: Serine proteases play a crucial role in inflammation. Phenylboronic acid-based inhibitors are being investigated for their potential to treat inflammatory conditions.

Experimental Protocols

Protocol 1: Synthesis of a Representative Phenylboronic Acid Derivative

This protocol describes a general method for the synthesis of a substituted phenylboronic acid via a Suzuki-Miyaura cross-coupling reaction, a common method for creating C-C bonds.[2][14]

Materials:

  • Substituted aryl halide (e.g., 4-bromobenzonitrile)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Dioxane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Solvent Addition: Add anhydrous dioxane to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired phenylboronic acid pinacol ester.

  • Hydrolysis (if necessary): The pinacol ester can often be used directly in subsequent reactions or assays. If the free boronic acid is required, the ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether or acetone.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a phenylboronic acid derivative against a model serine protease.

Materials:

  • Purified enzyme (e.g., KPC-2 β-lactamase, AmpC β-lactamase)[10]

  • Chromogenic or fluorogenic substrate (e.g., Nitrocefin for β-lactamases)[10]

  • Phenylboronic acid inhibitor stock solution (e.g., 10 mM in DMSO)[10]

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the phenylboronic acid inhibitor in the assay buffer. Also, prepare a solution of the enzyme and the substrate in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution at various concentrations (or DMSO for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 482-485 nm for Nitrocefin).[10]

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using software like GraphPad Prism.[11]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.[7][11]

Data Analysis and Interpretation

The results of the enzyme inhibition assays should be tabulated for clear comparison of the potency of different derivatives.

Compound IDR-Group ModificationIC₅₀ (µM)Kᵢ (µM)Inhibition Type
PBA-001H15.27.6Competitive
PBA-0024-COOH2.51.25Competitive
PBA-0033-NO₂8.94.45Competitive
PBA-0042-CH₂COOH0.80.4Competitive

Workflow for Phenylboronic Acid Inhibitor Development

The development of novel phenylboronic acid inhibitors typically follows a structured workflow, from initial design to in vitro characterization.

G A Target Selection & Structure-Based Design B Synthesis of Phenylboronic Acid Derivatives A->B C Purification & Characterization (NMR, LC-MS, HRMS) B->C D Primary Enzyme Inhibition Screening (IC50) C->D E Determination of Ki and Mechanism of Inhibition D->E F Lead Optimization (Structure-Activity Relationship) D->F Hit Identification E->F F->B Iterative Synthesis G In Vitro ADME/Tox Profiling F->G Lead Candidate H In Vivo Efficacy Studies G->H

Figure 2: Workflow for the development of phenylboronic acid-based enzyme inhibitors.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low yield in synthesis Incomplete reaction, degradation of starting materials or product.Ensure anhydrous conditions and inert atmosphere. Optimize reaction time and temperature. Use fresh, high-purity reagents and catalysts.
Protodeboronation Presence of water, strong base, or high temperatures.Use anhydrous solvents. Switch to a weaker base (e.g., Cs₂CO₃, KF). Lower the reaction temperature. Consider using a protected boronic acid derivative like a MIDA ester.[15]
Inconsistent enzyme assay results Inhibitor precipitation, compound aggregation, unstable enzyme.Ensure inhibitor is fully dissolved in DMSO before diluting in assay buffer. Include a detergent like Triton X-100 (0.01%) in the buffer.[11] Use a fresh enzyme stock for each experiment.
High background signal Substrate instability, inhibitor interference with detection method.Run controls without the enzyme to check for substrate auto-hydrolysis. Check for inhibitor absorbance/fluorescence at the assay wavelength.

Conclusion and Future Perspectives

Phenylboronic acid derivatives represent a powerful and clinically validated platform for the development of enzyme inhibitors. Their unique ability to form reversible covalent bonds with key catalytic residues offers a distinct advantage in achieving high potency and selectivity. Future research will likely focus on the development of novel boronic acid warheads with improved pharmacokinetic properties and the application of this technology to a broader range of enzyme targets.[3] As our understanding of enzyme structure and function grows, the rational design of next-generation phenylboronic acid inhibitors will continue to be a fruitful area of investigation in medicinal chemistry.

References

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Application Notes & Protocols: Boronic Acids as Versatile Sensors for Carbohydrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Affinity of Boronic Acids for Carbohydrates

Carbohydrates, or saccharides, are fundamental to a vast array of biological processes, from energy metabolism to cellular recognition and signaling.[1][2] The ability to detect and quantify specific carbohydrates is therefore critical in biomedical research, diagnostics, and drug development.[1][2] Boronic acids have emerged as a uniquely powerful class of synthetic receptors for this purpose.[2][3][4] Their utility stems from a specific and reversible covalent interaction with compounds containing cis-1,2 or cis-1,3 diol functionalities—a structural motif ubiquitous in carbohydrates.[3][4][5]

This guide provides an in-depth exploration of the principles and applications of boronic acid-based carbohydrate sensors. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this versatile chemical tool. We will delve into the core binding mechanism, explore various signal transduction strategies, and provide detailed experimental workflows for their implementation.

The Core Principle: Reversible Covalent Boronate Ester Formation

The sensing capability of boronic acids is rooted in their ability to form stable, five- or six-membered cyclic esters with cis-diols.[3][4] This reaction is a dynamic equilibrium, making the sensors reversible and suitable for continuous monitoring applications.[6][7]

Key Mechanistic Insights:

  • The Role of pH: The interaction is highly pH-dependent.[8][9] A boronic acid (R-B(OH)₂) exists in equilibrium with its more nucleophilic tetrahedral boronate anion (R-B(OH)₃⁻).[8] Most arylboronic acids have a pKa around 9.[6] Increasing the pH of the solution shifts the equilibrium towards the anionic boronate form, which binds diols much more strongly and rapidly.[8] Upon binding a diol, the resulting boronate ester is a stronger acid than the parent boronic acid, leading to a decrease in the apparent pKa.[5][10] This fundamental property is often exploited in sensor design.

  • Binding Affinity and Selectivity: Simple monoboronic acids typically exhibit the highest affinity for fructose, followed by galactose, mannose, and then glucose.[5][11] This selectivity is largely driven by the prevalence of the furanose form of fructose, which presents an ideal cis-diol configuration for binding.[5][12] Achieving selectivity for other sugars, particularly glucose, often requires more sophisticated sensor designs, such as using two boronic acid moieties positioned to bind multivalently to a single glucose molecule.[5][10][13][14]

G cluster_equilibrium pH-Dependent Equilibrium cluster_binding Carbohydrate Binding BA Trigonal Boronic Acid (R-B(OH)₂) BAN Tetrahedral Boronate Anion (R-B(OH)₃⁻) BA->BAN + OH⁻ - H₂O Ester Tetrahedral Boronate Ester Diol cis-Diol (Carbohydrate) BANDiol BANDiol BANDiol->Ester + 2H₂O

Caption: Boronic acid equilibrium and diol binding mechanism.

Sensing Modalities and Signal Transduction

The binding event between a boronic acid and a carbohydrate can be translated into a measurable signal through several modalities. The choice of modality depends on the application, required sensitivity, and available instrumentation.

Fluorescence Spectroscopy

Fluorescence-based sensors are among the most common due to their high sensitivity.[4] A fluorophore is integrated into the boronic acid molecule, and carbohydrate binding modulates its emission properties.[4][13]

Common Signaling Mechanisms:

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a nitrogen atom (amine) is positioned near the boronic acid.[15] In the unbound state, the amine's lone pair of electrons can quench the fluorescence of a nearby fluorophore. Upon saccharide binding, the boron atom becomes more acidic, forming a stronger dative bond with the nitrogen.[15] This interaction pulls the lone pair away, inhibiting the quenching process and causing an increase in fluorescence ("turn-on" signal).[14][15]

  • Internal Charge Transfer (ICT): ICT sensors feature a fluorophore with electron-donating and electron-accepting groups. The boronic acid moiety acts as a modulator of this system. Binding to a carbohydrate alters the electronic properties of the boronic acid group, which in turn changes the charge distribution in the excited state of the fluorophore, leading to a shift in the emission wavelength or intensity.[13]

  • Indicator Displacement Assays (IDA): An IDA involves a fluorescent dye that binds to the boronic acid, resulting in quenching or a specific fluorescence signal.[15][16] When a carbohydrate is introduced, it competes with the dye for the boronic acid binding site.[16] The displacement of the dye restores its original fluorescence, providing a signal proportional to the carbohydrate concentration.[16][17] Alizarin Red S (ARS) is a classic dye used for this purpose.[16][18][19]

G cluster_pet Photoinduced Electron Transfer (PET) Workflow Start PET Sensor (Fluorophore-Amine-BA) Excitation Excite Fluorophore (λ_ex) Start->Excitation Quenched Fluorescence OFF (e⁻ transfer from Amine) Excitation->Quenched No Analyte Binding Add Carbohydrate (Diol) Excitation->Binding Detect Measure Emission (λ_em) Quenched->Detect Unquenched Fluorescence ON (B-N bond inhibits PET) Binding->Unquenched Analyte Present Unquenched->Detect

Caption: Workflow for a "turn-on" PET-based fluorescent sensor.

Protocol 1: General Procedure for Carbohydrate Detection Using a PET-Based Fluorescent Boronic Acid Sensor

Objective: To quantify the concentration of a specific carbohydrate (e.g., fructose) in an aqueous buffer solution.

Materials:

  • Fluorescent boronic acid sensor (e.g., o-(aminomethyl)phenylboronic acid derivative with an integrated fluorophore like anthracene).[15]

  • Carbohydrate stock solution (e.g., 1 M D-Fructose in water).

  • Buffer solution: Phosphate-Buffered Saline (PBS), pH 7.4, or a buffer appropriate for the sensor's optimal pKa range (e.g., pH 8.5 carbonate buffer).[20]

  • 96-well black microplate, suitable for fluorescence measurements.

  • Fluorescence microplate reader or spectrofluorometer.

Procedure:

  • Sensor Solution Preparation: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO or Methanol). Dilute the stock solution with the chosen aqueous buffer to a final working concentration (typically 1-10 µM).

    • Scientist's Note: The final concentration of organic solvent should be kept low (e.g., <1%) to avoid affecting the binding equilibrium or protein stability in biological samples.

  • Carbohydrate Dilution Series: Prepare a serial dilution of the carbohydrate stock solution in the same aqueous buffer. The concentration range should span the expected dissociation constant (Kd) of the sensor-carbohydrate pair. A typical range might be from 0 mM to 50 mM.

  • Assay Setup:

    • In the wells of the 96-well microplate, add 100 µL of the sensor working solution to each well.

    • Add 100 µL of each carbohydrate dilution to the respective wells. Include a "blank" well with 100 µL of buffer instead of carbohydrate solution (this represents F₀).

    • Mix gently by pipetting or using a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach equilibrium.

    • Scientist's Note: The time to reach equilibrium is typically rapid, often within seconds to a few minutes.[11] A preliminary kinetic experiment is recommended to determine the optimal incubation time for a new sensor.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the plate reader according to the sensor's specifications.

    • Measure the fluorescence intensity (F) for each well.

  • Data Analysis:

    • Subtract the fluorescence of a buffer-only well (no sensor, no carbohydrate) to correct for background.

    • Plot the change in fluorescence (F - F₀) or the fluorescence ratio (F/F₀) against the carbohydrate concentration.

    • The data can be fitted to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant (Kd).

Expected Results: A concentration-dependent increase in fluorescence intensity should be observed as the carbohydrate concentration rises, eventually reaching a plateau at saturation.

Colorimetric and UV-Vis Spectroscopy

Colorimetric sensors offer the advantage of visual detection, which can be useful for rapid screening or point-of-care applications.[10] These sensors typically involve a dye whose electronic structure, and thus its color, is altered upon interaction with the boronic acid-carbohydrate complex.[10][21][22]

Alizarin Red S (ARS) Displacement Assay: This is a well-established and versatile colorimetric and fluorometric method.[16][18][23]

  • ARS, a catechol-containing dye, binds to phenylboronic acid (PBA), causing a distinct color change (e.g., red to yellow) and a significant increase in fluorescence.[23][24]

  • When a competing carbohydrate is added, it displaces ARS from the PBA.[19][25]

  • This displacement restores the original color and low fluorescence of free ARS. The magnitude of this change is proportional to the concentration and binding affinity of the carbohydrate.[25]

G cluster_ars Alizarin Red S (ARS) Displacement Assay ARS_PBA ARS-PBA Complex (Yellow, Fluorescent) Analyte Add Carbohydrate (Analyte) ARS_PBA->Analyte Free_ARS Free ARS (Red, Non-Fluorescent) Analyte->Free_ARS PBA_Analyte PBA-Carbohydrate Complex Analyte->PBA_Analyte Measure Measure Absorbance or Fluorescence Change Free_ARS->Measure

Caption: Principle of the competitive ARS displacement assay.

Protocol 2: Competitive Alizarin Red S (ARS) Assay for Quantifying Carbohydrate Binding

Objective: To determine the binding affinity (dissociation constant, Kd) of an unlabeled boronic acid for a carbohydrate.

Materials:

  • The boronic acid of interest.

  • Alizarin Red S (ARS).

  • Carbohydrate of interest (e.g., Glucose).

  • Buffer: 50 mM Phosphate buffer, pH 7.4.

  • UV-Vis spectrophotometer or fluorescence plate reader.

  • 96-well clear (for absorbance) or black (for fluorescence) microplates.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the boronic acid (e.g., 100 mM in DMSO).

    • Prepare a stock solution of ARS (e.g., 10 mM in water).

    • Prepare a stock solution of the carbohydrate (e.g., 1 M in water).

  • Formation of the ARS-Boronic Acid Complex:

    • In a microplate well, combine the boronic acid and ARS in buffer to achieve final concentrations that favor complex formation. Typical concentrations are in the low millimolar range for the boronic acid and micromolar for ARS. For example, 2 mM boronic acid and 50 µM ARS.

    • Scientist's Note: The optimal ratio should be determined empirically by titrating the boronic acid into a fixed concentration of ARS and observing the maximal signal change.

  • Competitive Displacement:

    • Prepare a serial dilution of the carbohydrate in the buffer.

    • To the wells containing the pre-formed ARS-boronic acid complex, add the carbohydrate dilutions. The final volume in each well should be constant (e.g., 200 µL).

    • Include a control well with no carbohydrate (maximum signal) and a well with only ARS (minimum signal).

  • Incubation: Incubate at room temperature for 10-15 minutes to allow the competitive equilibrium to be reached.

  • Measurement:

    • Colorimetric: Read the absorbance at the wavelength corresponding to the ARS-boronic acid complex (e.g., ~460 nm) and/or free ARS (e.g., ~510 nm).

    • Fluorometric: Excite the sample at the appropriate wavelength for the complex (e.g., ~460 nm) and measure the emission (e.g., ~600 nm).[23]

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity against the logarithm of the carbohydrate concentration.

    • Fit the resulting sigmoidal curve using a competitive binding equation to calculate the IC50 value. The Kd can then be derived from the IC50 using the Cheng-Prusoff equation, provided the Kd of the ARS-boronic acid interaction is known.

Electrochemical Sensing

Electrochemical sensors transduce the carbohydrate binding event into an electrical signal, such as a change in current, potential, or impedance.[26][27][28] These methods are highly attractive for developing portable and implantable devices, such as continuous glucose monitors.[26][28][29]

Mechanism: A common approach involves immobilizing a boronic acid derivative onto an electrode surface (e.g., graphene foam or gold).[26][28] A redox-active species, such as ferrocene or the [Fe(CN)₆]³⁻/⁴⁻ couple, is present in the solution or attached to the sensor.[14][30]

  • Initial State: In the absence of glucose, the redox probe can freely access the electrode surface, producing a characteristic electrochemical signal (e.g., a cyclic voltammogram peak).

  • Analyte Binding: When glucose binds to the immobilized boronic acid, the formation of the bulky, negatively charged boronate ester complex can alter the local environment at the electrode surface.[30]

  • Signal Change: This change can either hinder or facilitate the access of the redox probe to the electrode, resulting in a measurable decrease or increase in the peak current or a change in impedance.[30] For example, complex formation might suppress phenyl ring rotation, creating more space and increasing the signal.[30]

Sensing Modality Principle Typical Signal Advantages Considerations
Fluorescence (PET) Analyte binding inhibits electron transfer quenching.[15]Fluorescence intensity increase ("Turn-On").High sensitivity, suitable for imaging.[31]Potential for background fluorescence, photobleaching.
Colorimetric (ARS) Analyte displaces a colored/fluorescent indicator.[18][23]Change in absorbance or fluorescence.Visual detection, simple instrumentation.Lower sensitivity than direct fluorescence, multi-component system.[17]
Electrochemical Binding alters the charge/steric environment at an electrode surface.[26][30]Change in current, impedance, or potential.Amenable to miniaturization, continuous monitoring.[28]Requires surface modification, potential for fouling.

Advanced Applications and Future Directions

The versatility of boronic acid chemistry extends beyond simple monosaccharide detection.

  • Glycan and Glycoprotein Profiling: Boronic acids are used to capture and detect complex glycans on the surface of cells or on glycoproteins, providing valuable tools for cancer diagnostics and glycobiology research.[3][9][32][33] Arrays of different boronic acids combined with pattern recognition techniques can generate unique "fingerprints" for different cell types based on their surface glycosylation.[9][32][33]

  • Continuous Glucose Monitoring (CGM): Boronic acid-based hydrogels and electrochemical sensors are being actively developed for next-generation CGM devices for diabetes management.[14][16][34] These chemical sensors offer potential advantages over enzyme-based systems in terms of stability and longevity.[28][29]

  • Intracellular Imaging: Fluorescent boronic acid probes have been designed to visualize glucose distribution within living cells and even in small organisms like zebrafish, offering new insights into metabolic processes.[20][31]

The field continues to evolve with the development of novel boronic acid structures with enhanced selectivity, improved performance at physiological pH, and integration with advanced materials and analytical platforms like Surface-Enhanced Raman Spectroscopy (SERS).[20][33][35] These advancements promise to further expand the role of boronic acids as indispensable tools in chemical biology and medicine.

References

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  • Geddes, C. D. (2007). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. National Institutes of Health.
  • Jiang, M., Chattopadhyay, A. N., Li, C. H., Geng, Y., Luther, D. C., Huang, R., & Rotello, V. M. (2022). Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. Chemical Science, 13(42), 12519-12525. Royal Society of Chemistry.
  • Wikeley, S., & Frost, C. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst, 147(3), 446-452.
  • Li, M., Li, S., Li, X., Li, Y., Li, S., & Zhang, S. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. PubMed Central.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508-1528. PubMed Central.
  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Brazilian Chemical Society, 25(12), 2206-2217.
  • Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032-8048. Royal Society of Chemistry.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS sensors, 6(4), 1508–1528. PubMed.
  • Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (17), 1608-1609. Royal Society of Chemistry.
  • Li, C., Zhang, G., & James, T. D. (2015). Boronic Acid-Based Carbohydrate Sensing. Chemistry, an Asian journal, 10(9), 1836–1848. PubMed.
  • Wang, B., Springsteen, G., & Gao, S. (2006). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 62(28), 6649-6657. ResearchGate.
  • Suslick, B. A., & Suslick, K. S. (2005). Syntheses of boronic-acid-appended metalloporphyrins as potential colorimetric sensors for sugars and carbohydrates. Journal of Porphyrins and Phthalocyanines, 9(9), 659-666. World Scientific Publishing.
  • University of Bath. (2024). Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam.
  • Chen, Y.-C., Nguyen, T. T., Lee, H., & Yu, C.-C. (2024). Direct Glycan Analysis of Biological Samples and Intact Glycoproteins by Integrating Machine Learning-Driven Surface-Enhanced Raman Scattering and Boronic Acid Arrays. ACS Measurement Science Au. ACS Publications.
  • Kim, S., Kim, D., & Choi, Y.-B. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Biosensors, 13(2), 248. Semantic Scholar.
  • Li, H., & Wang, B. (2009). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic & biomolecular chemistry, 7(5), 879–882. National Institutes of Health.
  • Chen, Y.-C., Nguyen, T. T., Lee, H., & Yu, C.-C. (2023). Advancing Glycan Analysis: A New Platform Integrating SERS, Boronic Acids, and Machine Learning Algorithms. bioRxiv.
  • Li, M., Li, S., Li, X., Li, Y., Li, S., & Zhang, S. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. Royal Society of Chemistry.
  • University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam.
  • Jiang, M., Chattopadhyay, A. N., Li, C. H., Geng, Y., Luther, D. C., Huang, R., & Rotello, V. M. (2022). Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. Chemical Science, 13(42), 12519-12525. Royal Society of Chemistry.
  • Wang, S., Zhang, S., Liu, Y., Zhang, Y., & Zhang, W. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633. PubMed Central.
  • (n.d.). Boron-Carbohydrate Interactions. ResearchGate.
  • Suslick, B. A., & Suslick, K. S. (2005). Syntheses of boronic-acid-appended metalloporphyrins as potential colorimetric sensors for sugars and carbohydrates. Illinois Experts.
  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
  • Li, D., Li, Y., Chang, Y., Chen, Y., Liu, H., & Xu, Y. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8638-8647. ACS Publications.
  • Ni, W., & Wang, B. (2006). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Medicinal research reviews, 26(2), 196–235. PubMed Central.
  • Li, C., Zhang, G., & James, T. D. (2015). Boronic acid-based carbohydrate sensing. University of Bath's research portal.
  • Matsumoto, A., & Shinkai, S. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors (Basel, Switzerland), 12(9), 11845–11861. PubMed Central.
  • White, A. N., & Smith, B. D. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18567-18572. PubMed Central.
  • James, T. D., & Shinkai, S. (2012). Boron-Carbohydrate Interactions. Topics in Current Chemistry, 322, 199-249. Semantic Scholar.
  • White, A. N., & Smith, B. D. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18567-18572. ACS Publications.
  • (n.d.). Boronic acid. Wikipedia.
  • Sun, X., Zhai, W., Fossey, J. S., & James, T. D. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 52(1), 21-34. Royal Society of Chemistry.
  • Nishida, S., Ozawa, T., & Nishida, J. (2016). Visualization of Boronic Acid Containing Pharmaceuticals in Live Tumor Cells Using a Fluorescent Boronic Acid Sensor. ACS Sensors, 1(10), 1225-1229. ACS Publications.
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4821-4831. ACS Publications.
  • Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (17), 1608-1609. ResearchGate.
  • Springsteen, G., & Wang, B. (2025). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. Chemical Communications, (17), 1608-1609. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boronic Acids in Sensing Technologies: From Glucose Monitoring to Protein Analysis.

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Synthesis of bioactive compounds using 4-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Bioactive Compounds Using 4-(Isobutylaminocarbonyl)phenylboronic Acid

Abstract

Boronic acids are indispensable tools in modern medicinal chemistry, serving as critical building blocks for creating complex molecular architectures.[1][2] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method prized for its functional group tolerance and mild reaction conditions.[3] This application note provides a detailed guide for researchers and drug development professionals on the use of this compound, a versatile reagent for introducing a key structural motif into potential therapeutic agents. We will delve into the rationale behind its application, provide detailed, field-proven protocols, and offer insights into the optimization of synthetic routes for the generation of novel bioactive compounds.

Introduction: The Strategic Value of Functionalized Phenylboronic Acids

The incorporation of a boronic acid moiety into a molecule has been a transformative strategy in drug discovery.[4] This is exemplified by the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor whose mechanism of action relies on the reversible covalent interaction of its boronic acid group with the N-terminal threonine of the proteasome active site.[4][5] Beyond their intrinsic bioactivity, arylboronic acids are foundational reagents for constructing biaryl and heteroaryl-aryl scaffolds, which are privileged structures in many therapeutic areas.[6][7]

This compound offers a dual advantage. The boronic acid group serves as the reactive handle for robust carbon-carbon bond formation, primarily via Suzuki-Miyaura coupling.[2][3] Simultaneously, the para-substituted isobutylamide group provides a valuable pharmacophoric element. This group can engage in critical hydrogen bonding interactions with biological targets and can enhance physicochemical properties such as solubility and metabolic stability. This guide focuses on leveraging these features in a laboratory setting.

Reagent Profile and Handling

Proper handling and storage are paramount for ensuring the reactivity and stability of boronic acids, which can be susceptible to dehydration (forming boroxines) or degradation.

Physicochemical Data
PropertyValue
IUPAC Name [4-(isobutylcarbamoyl)phenyl]boronic acid
Synonyms N-Isobutyl-4-boronobenzamide, 4-(Isobutylaminocarbonyl)benzeneboronic acid
CAS Number 850568-13-7[8][9]
Molecular Formula C₁₁H₁₆BNO₃[8]
Molecular Weight 221.06 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); limited solubility in water and non-polar solvents.
Safety and Storage Guidelines
  • Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[10] It is harmful if swallowed.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Handle in a well-ventilated fume hood to avoid inhalation of dust.[10][12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term storage, refrigeration is recommended. The material can be sensitive to moisture and air.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. It facilitates the formation of a C(sp²)-C(sp²) bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide/triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established palladium-based catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex ar_x Ar¹-X (Aryl Halide) ar_x->pd0 oxidative_addition Oxidative Addition biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² pd_complex->biaryl_pd_complex boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->pd_complex base Base (e.g., K₂CO₃) base->pd_complex transmetalation Transmetalation biaryl_pd_complex->pd0 product Ar¹-Ar² (Biaryl Product) biaryl_pd_complex->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Experimental Design

The success of the reaction hinges on the careful selection of four key components:

  • Palladium Catalyst:

    • Pd(PPh₃)₄ (Tetrakis): A reliable, general-purpose catalyst. It is air-sensitive and must be handled under an inert atmosphere. It is often used for simpler aryl halides.[14]

    • PdCl₂(dppf): More robust and often more effective for challenging substrates, including heteroaryl halides and sterically hindered partners. The dppf ligand enhances catalyst stability and activity.

  • Base:

    • Function: The base is essential for activating the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the transmetalation step.

    • Choice:

      • K₂CO₃ or Na₂CO₃: Common, inexpensive, and effective for a wide range of substrates.[15]

      • Cs₂CO₃: A stronger, more soluble base often used for less reactive aryl chlorides or sterically demanding couplings.

      • K₃PO₄: A moderately strong base often used in anhydrous conditions.

  • Solvent System:

    • Function: The solvent must solubilize the reactants and be compatible with the catalyst and base at the reaction temperature.

    • Choice:

      • Dioxane/Water or Toluene/Ethanol/Water: Biphasic systems are very common. Water aids in dissolving the base and boronic acid, while the organic solvent dissolves the aryl halide and catalyst.

      • DMF or Acetonitrile: Polar aprotic solvents can also be effective, particularly for microwave-assisted reactions.[15]

  • Temperature:

    • Reactions are typically heated to between 80-120 °C to drive the catalytic cycle.

    • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.[14][15]

Experimental Protocol: Synthesis of a Biaryl Amide

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Septum) reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Base) setup->reagents degas 3. Degas Mixture (Evacuate & Refill with N₂/Ar) reagents->degas solvent_cat 4. Add Solvent & Catalyst degas->solvent_cat reaction 5. Heat Reaction (80-110°C or Microwave) solvent_cat->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Work-up (Quench, Extract, Wash) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify analyze 9. Characterize (NMR, MS) purify->analyze

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials & Reagents
ReagentM.W.Example AmountMoles (mmol)Equiv.
Aryl Bromide (e.g., 4-Bromoanisole)187.04187 mg1.01.0
This compound 221.06265 mg1.21.2
PdCl₂(dppf)·CH₂Cl₂816.6425 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water (Deionized)-2 mL--
Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or degradation. A 2-3 fold excess of base is standard.

  • Inert Atmosphere: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. Carefully evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

    • Rationale: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can cause catalyst deactivation. This deoxygenation step is critical for reproducibility and high yields.

  • Solvent and Catalyst Addition: Using syringes, add the 1,4-dioxane (8 mL) and water (2 mL). Briefly stir the suspension. Finally, add the PdCl₂(dppf) catalyst (0.03 mmol) in one portion.

    • Rationale: Adding the catalyst last to the deoxygenated mixture ensures it is not exposed to air.

  • Reaction: Place a condenser on the flask and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

    • Rationale: This temperature provides sufficient thermal energy to drive the reaction without significant solvent loss or degradation of reactants.

  • Monitoring: After 2-4 hours, cool the reaction briefly, and take a small aliquot for analysis by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting aryl bromide. If the reaction is incomplete, continue heating and monitor periodically.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

    • Rationale: The product is organic-soluble, while the inorganic base and boron byproducts are water-soluble.

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Rationale: The brine wash helps to remove residual water from the organic phase.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Wet solvents or reagents.4. Base is not strong enough.1. Use a fresh bottle of catalyst or a different catalyst (e.g., Pd(PPh₃)₄).2. Ensure the evacuate/backfill cycle is performed thoroughly.3. Use anhydrous solvents.4. Switch to a stronger base like Cs₂CO₃.
Formation of Side Products 1. Boronic acid homocoupling (deboronation/dimerization).2. Aryl halide reduction (dehalogenation).1. Ensure the system is rigorously deoxygenated; lower the reaction temperature.2. Use a different solvent or catalyst system.
Product is Difficult to Purify 1. Residual palladium catalyst.2. Boronic acid-derived impurities.1. Filter the crude product solution through a small plug of Celite® or silica before concentration.2. Perform an acidic or basic wash during work-up to remove boron impurities.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of bioactive molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for constructing complex biaryl structures that are of high interest in drug discovery programs. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can efficiently incorporate this valuable synthon into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

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  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

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  • PubChem. (n.d.). 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. Retrieved January 6, 2026, from [Link]

  • Product information, this compound. (n.d.). P&S Chemicals. Retrieved January 6, 2026, from [Link]

  • Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(21), 4851-4856. [Link]

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  • US Patent 11,491,183 B2 - Substituted phenyl boronic acid containing polymers and methods of use. (2022).
  • Procter, D. J., et al. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(34), 24042-24052. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

  • Regnier, F. E., et al. (2009). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1216(29), 5553-5561. [Link]

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Application Notes and Protocols for C-C Bond Forming Reactions with 4-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 4-(Isobutylaminocarbonyl)phenylboronic Acid in Modern Drug Discovery

The relentless pursuit of novel therapeutics has positioned palladium-catalyzed cross-coupling reactions as an indispensable tool in the medicinal chemist's arsenal. These reactions facilitate the construction of complex molecular architectures with remarkable efficiency and precision. Within this context, functionalized arylboronic acids have emerged as critical building blocks, enabling the introduction of diverse pharmacophoric elements. This compound, in particular, has garnered significant attention as a versatile reagent in the synthesis of biologically active molecules.[1][2] Its unique structure, featuring a boronic acid moiety for C-C bond formation and an isobutylaminocarbonyl group that can engage in crucial hydrogen bonding interactions with biological targets, makes it a valuable component in the design of targeted therapies.

This application note provides a comprehensive guide to the utilization of this compound in three of the most powerful C-C bond forming reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. As a senior application scientist, the aim is to furnish not just procedural steps, but to impart a deeper understanding of the underlying chemical principles, empowering researchers to confidently apply and adapt these protocols for the synthesis of next-generation therapeutics. The protocols detailed herein are designed to be robust and reproducible, forming a self-validating framework for the successful implementation of these transformative reactions.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a new C-C single bond.[3] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step often facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine

This protocol describes the synthesis of a biaryl compound, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • 2-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equiv.), 2-bromopyridine (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ. PPh₃ serves as a ligand to stabilize the palladium catalyst and facilitate the reaction steps.

  • Base: Potassium carbonate is a commonly used inorganic base that activates the boronic acid for transmetalation.[4]

  • Solvent System: A mixture of dioxane and water is often optimal for Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.

ParameterValueReference
Catalyst Loading 2 mol% Pd(OAc)₂[4]
Ligand Loading 8 mol% PPh₃[4]
Base K₂CO₃ (2 equiv.)[4]
Solvent 1,4-Dioxane/Water (4:1)[4]
Temperature 80-100 °C[4]
Typical Yield 80-95%General Expectation

Suzuki_Workflow

The Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed C-C bond forming reaction between an unsaturated halide (or triflate) and an alkene.[5] While traditionally employing aryl halides, variations using arylboronic acids have been developed, often referred to as oxidative Heck reactions.[6]

Mechanistic Considerations

The Heck reaction typically proceeds through the following steps:

  • Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the arylated alkene product and a palladium-hydride species.

  • Regeneration of Catalyst: The Pd(0) catalyst is regenerated from the palladium-hydride species, often with the assistance of a base.

Heck_Cycle

Experimental Protocol: Oxidative Heck Reaction of this compound with Styrene

This protocol details the synthesis of a stilbene derivative, a structure found in various biologically active compounds.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and copper(II) acetate (2.0 equiv.) in DMF.

  • Add styrene (1.2 equiv.) to the solution.

  • Add palladium(II) acetate (0.05 equiv.).

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Rationale for Experimental Choices:

  • Oxidant: In this oxidative Heck variant, Cu(OAc)₂ acts as an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle.[6]

  • Solvent: DMF is a common polar aprotic solvent for Heck reactions, effectively dissolving the reactants and facilitating the reaction.

  • Base-Free Conditions: This protocol is an example of a base-free Heck-type reaction, which can be advantageous for substrates sensitive to basic conditions.[6]

ParameterValueReference
Catalyst Loading 5 mol% Pd(OAc)₂[6]
Oxidant Cu(OAc)₂ (2 equiv.)[6]
Solvent DMF[6]
Temperature 100 °C[6]
Typical Yield 60-80%General Expectation

Heck_Workflow

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl halide to a Pd(0) species.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.

The final step is the reductive elimination from the palladium center to yield the arylalkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide with Phenylacetylene using a Carbamoyl-Substituted Catalyst System

While a direct protocol for this compound in a Sonogashira reaction is less common (as the boronic acid is not the typical coupling partner), the carbamoyl moiety can be present on the catalyst ligand, influencing the reaction outcome. This protocol describes a general Sonogashira coupling where a similar electronic environment is present.[8]

Materials:

  • Aryl bromide (e.g., 4-bromo-N-isobutylaniline)

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-carbamoyl-substituted N-heterocyclic carbene (NHC) ligand precursor (e.g., a carbamoyl imidazolium salt)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk tube, combine the aryl bromide (1.0 equiv.), cesium carbonate (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and the NHC ligand precursor (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed DMF.

  • Add phenylacetylene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The use of an N-carbamoyl-substituted NHC ligand can provide a stable and highly active palladium catalyst.[8] The carbamoyl group can influence the electronic properties of the catalyst.

  • Base: Cesium carbonate is an effective base for the Sonogashira coupling, particularly with less reactive aryl bromides.[8]

  • Solvent: DMF is a suitable solvent for this reaction, facilitating the dissolution of the various components.

ParameterValueReference
Catalyst Loading 2 mol% Pd(OAc)₂[8]
Ligand Loading 4 mol% NHC precursor[8]
Base Cs₂CO₃ (2 equiv.)[8]
Solvent DMF[8]
Temperature Room Temperature[8]
Typical Yield 70-90%[8]

Sonogashira_Workflow

Applications in Drug Discovery: A Focus on Kinase and PARP Inhibitors

The utility of this compound and the products derived from its C-C coupling reactions is particularly evident in the development of targeted cancer therapies.

Kinase Inhibitors: Many kinase inhibitors feature a biaryl core structure that is crucial for binding to the ATP-binding pocket of the enzyme. The Suzuki-Miyaura coupling is a favored method for constructing this core. The isobutylaminocarbonyl group of the title compound can act as a key hydrogen bond donor, interacting with the hinge region of the kinase, a common feature in many successful kinase inhibitor drugs.[9]

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that exploit synthetic lethality in cancers with deficient DNA repair mechanisms.[7][10] The development of potent and selective PARP inhibitors often involves the synthesis of complex heterocyclic systems, where C-C bond forming reactions play a pivotal role in assembling the core scaffolds and introducing necessary side chains for optimal target engagement. The amide functionality of this compound can be a key pharmacophoric element in the design of these inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful and reliable methods for incorporating this moiety into a wide range of molecular scaffolds. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers, enabling them to leverage the full potential of these C-C bond forming reactions in their pursuit of novel therapeutics. By understanding the principles behind these transformations, scientists can not only apply the given procedures but also rationally design new synthetic routes and troubleshoot potential challenges, thereby accelerating the discovery and development of new medicines.

References

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.

  • Sonogashira coupling. Wikipedia.

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.

  • Heck Reaction. Organic Chemistry Portal.

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.

  • Heck coupling reaction between aryl halide with styrene using cross-linked poly(ITC-HPTPy)-Pd. ResearchGate.

  • Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters.

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 4-(Isobutylaminocarbonyl)phenylboronic acid. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve successful and reproducible outcomes in your synthetic endeavors.

The Suzuki-Miyaura reaction is a powerful and versatile tool for carbon-carbon bond formation.[1][2] However, substrates containing functional groups such as amides can present unique challenges. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Low or No Product Yield

Question 1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the most critical initial checks I should perform?

Answer: When troubleshooting low yields, it's crucial to systematically evaluate the foundational components of your reaction.[3][4]

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel and solvents are thoroughly degassed. Techniques like several freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are essential.[5]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[4] Using fresh, high-purity catalyst and ligand is recommended. Phosphine-based ligands are particularly susceptible to oxidation.

  • Solvent and Base Purity: The purity of your solvents and base is paramount. Use anhydrous, degassed solvents. The choice of base is also critical and can significantly impact the reaction's success.[6][7]

Question 2: My starting materials are being consumed, but I'm not seeing my desired product. What are the likely side reactions?

Answer: Several side reactions can compete with your desired cross-coupling, leading to consumption of starting materials without the formation of the target molecule.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (like water) to replace the C-B bond with a C-H bond.[8] This is often exacerbated by prolonged reaction times and high temperatures.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an inefficient catalyst system.[5]

  • Hydrolysis of the Coupling Partner: If you are using an aryl halide that is susceptible to hydrolysis, this can be a competing pathway, especially with strong bases and aqueous solvent mixtures.

To mitigate these issues, ensure rigorous exclusion of oxygen, consider using a more stable boronic acid derivative like a pinacol ester, and optimize the reaction time and temperature.[4][5][9]

Optimizing Reaction Parameters

Question 3: How do I choose the optimal Palladium catalyst and ligand for coupling this compound?

Answer: The choice of catalyst and ligand is critical and depends on the nature of your coupling partner (aryl halide or triflate). The amide functionality in your boronic acid can influence the reaction, so a well-chosen ligand is key.

Catalyst/PrecatalystLigandTypical SubstratesKey Considerations
Pd(PPh₃)₄TriphenylphosphineAryl bromides and iodidesA classic, versatile catalyst. Can be less effective for challenging substrates.[10][11]
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Aryl chlorides, bromides, and triflatesHighly active for a broad range of substrates, including sterically hindered and electron-rich/poor partners.[12]
PdCl₂(dppf)dppfGood for a variety of couplings, including heteroaryl substrates.[13]Robust and often provides good yields.

For substrates like this compound, starting with a modern catalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos) is a strong choice due to their high efficiency and broad functional group tolerance.[12][13]

Question 4: What is the role of the base, and how do I select the right one?

Answer: The base is crucial for the transmetalation step of the Suzuki catalytic cycle.[14][15] It activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base can dramatically affect your reaction's outcome.

BaseStrengthSolubilityCommon Applications & Notes
K₂CO₃ModerateAqueousA very common and effective base for a wide range of Suzuki couplings.[10][11]
K₃PO₄StrongAqueousOften used for more challenging couplings, including those with aryl chlorides.[10]
Cs₂CO₃StrongOrganic SolventsUseful for anhydrous conditions and can be effective when other bases fail.
KFWeakAqueousThe fluoride ion is thought to play a unique role in activating the boronic acid.[15]

For your specific substrate, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is a good approach. The choice may need to be optimized based on the specific aryl halide used.

Question 5: Which solvent system is best for my reaction?

Answer: The solvent system needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used.

Solvent SystemTypical RatioNotes
Dioxane / Water4:1 to 10:1A very common and effective system for a broad range of Suzuki couplings.[11]
Toluene / Water4:1 to 10:1Another widely used biphasic system.
THF / Water4:1 to 10:1Good for many couplings, but THF can be more reactive than dioxane.
Ethanol / Water1:1A more environmentally friendly option that can be very effective for certain substrates.[10]

For amide-containing substrates, solvent choice can also influence solubility. A screening of a few different solvent systems may be necessary to find the optimal conditions. Recent studies have also explored greener solvent alternatives.[16][17]

Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Troubleshooting Workflow

Caption: A workflow for troubleshooting common Suzuki coupling issues.

Understanding the Mechanism

A solid understanding of the catalytic cycle is essential for effective troubleshooting.

Suzuki_Mechanism cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G ArX Ar-X ArX->B ArBOH Ar'-B(OH)2 + Base ArBOH->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][14]

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.[11]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.[11][14]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

By understanding these steps, you can better diagnose which part of your reaction may be failing and make informed adjustments to your protocol.

References

Technical Support Center: Mitigating Protodeboronation of 4-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for a common yet frustrating challenge: the undesired protodeboronation of 4-(isobutylaminocarbonyl)phenylboronic acid during cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these strategies, empowering you to design more robust and successful experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding this specific reagent.

Q1: What is protodeboronation, and why is it a significant problem in my reaction?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of your boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your specific reagent, this compound is consumed to form the byproduct isobutylbenzamide. This process directly competes with the desired cross-coupling reaction, leading to reduced yields of your target molecule and complicating purification due to the formation of a significant, non-boronated impurity.

Q2: I've used other arylboronic acids without this issue. Why is this compound so susceptible?

A2: The susceptibility of your boronic acid is rooted in its electronic structure. The isobutylaminocarbonyl group at the para-position is electron-withdrawing. This property increases the Lewis acidity of the boron atom, making it more prone to attack by hydroxide ions to form the tetracoordinate boronate anion, [ArB(OH)₃]⁻.[3] This boronate species is the key intermediate in the most common, base-catalyzed protodeboronation pathway.[1][3] While some electron-withdrawing groups can attenuate acid-catalyzed protodeboronation, under the basic conditions typical for Suzuki-Miyaura coupling, the formation of this highly reactive boronate anion often accelerates the undesired C-B bond cleavage.[4][5][6]

Q3: How do I confirm that protodeboronation is the cause of my low yield?

A3: The most direct evidence is the identification of the byproduct, isobutylbenzamide, in your crude reaction mixture using analytical techniques like LC-MS or ¹H NMR. The presence of this byproduct is a definitive signature of protodeboronation.

Section 2: The Core Challenge: Understanding the Mechanism

To effectively prevent protodeboronation, it is crucial to understand the pathway you are trying to suppress. For Suzuki-Miyaura reactions, the primary concern is the base-catalyzed mechanism, which is initiated by the formation of the boronate anion.

Protodeboronation_Mechanism ArBOH2 Ar-B(OH)₂ (Boronic Acid) ArBOH3 [Ar-B(OH)₃]⁻ (Reactive Boronate Anion) ArBOH2->ArBOH3 Fast Equilibrium (Base Activation) OH_ion OH⁻ (Base) TS Transition State ArBOH3->TS Rate-Limiting Step: Protonolysis H2O H₂O (Proton Source) H2O->TS ArH Ar-H (Isobutylbenzamide Byproduct) TS->ArH BOH4 [B(OH)₄]⁻ TS->BOH4

Caption: Mechanism of base-catalyzed protodeboronation.

Section 3: Troubleshooting Guide: Low Yield & Byproduct Formation

Problem: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield of the desired product, with significant formation of isobutylbenzamide. How can I resolve this?

Answer: This indicates that the rate of protodeboronation is competitive with, or even faster than, your desired cross-coupling. A systematic approach is required to tip this kinetic balance in favor of product formation.

Step 1: Reaction Condition Optimization (The First Line of Defense)

Simple modifications to your reaction conditions can have a profound impact.

  • Base Selection: The choice and strength of the base are critical. Strong bases like NaOH and KOH dramatically accelerate protodeboronation. Switching to a milder base is the most effective first step.[2]

  • Temperature Control: Higher temperatures increase the rate of all reactions, including the undesired protodeboronation.[2][3] Running the reaction at the lowest temperature that still permits catalytic turnover is essential.

  • Solvent Choice & Water Content: Water is the proton source for this side reaction. While many Suzuki protocols use aqueous mixtures, minimizing the water content can suppress protodeboronation.[2] Using anhydrous solvents, if compatible with your system, is highly recommended.

Step 2: Catalyst System Evaluation

If optimizing conditions is insufficient, focus on the catalyst. The goal is to accelerate the Suzuki coupling to a rate that vastly outpaces protodeboronation.

  • Use a Highly Active Catalyst: An efficient palladium catalyst and ligand system can significantly shorten reaction times, giving the boronic acid less opportunity to decompose.[2] Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[2][7]

  • A Note of Caution on Ligands: Be aware that some bulky phosphine ligands can, paradoxically, promote a palladium-catalyzed protodeboronation pathway.[8][9][10] If you observe increased byproduct formation with a new, bulky ligand, this may be the cause.

Step 3: Advanced Strategy - The "Slow-Release" Approach with MIDA Boronates

For particularly challenging cases where the above measures fail, the most robust solution is to protect the boronic acid and release it slowly into the reaction mixture. This keeps the instantaneous concentration of the unstable free boronic acid extremely low. N-methyliminodiacetic acid (MIDA) boronates are exceptionally well-suited for this purpose.[1][11]

The MIDA ester is an air-stable, crystalline solid that is unreactive in the Suzuki coupling. Under specific conditions (e.g., using K₃PO₄ in aqueous dioxane), it slowly hydrolyzes to release the boronic acid, which is then immediately consumed in the catalytic cycle.[11]

MIDA_Workflow BoronicAcid Ar-B(OH)₂ (Unstable) MIDA_Ester Ar-B(MIDA) (Bench-Stable Solid) BoronicAcid->MIDA_Ester Esterification (Protection) MIDA_H MIDA-H ReactionVessel Suzuki Reaction Vessel (Pd Catalyst, Base, Ar-X) MIDA_Ester->ReactionVessel Add Stable Reagent CatalyticCycle Fast Catalytic Cycle ReactionVessel->CatalyticCycle Slow Release of Ar-B(OH)₂ (K₃PO₄, H₂O) Product Ar-Ar' (Desired Product) CatalyticCycle->Product

Caption: Workflow for using a MIDA ester to prevent protodeboronation.

Section 4: Data & Protocols

Table 1: Impact of Reaction Parameters on Protodeboronation
ParameterCondition to AVOIDRecommended ConditionExpected Impact on Protodeboronation
Base Strong (NaOH, KOH, NaOMe)Mild (K₃PO₄, K₂CO₃, Cs₂CO₃, CsF)[2][7]High to Low
Temperature High (>100 °C)Lowest effective temp. (e.g., 60-80 °C)[2]High to Low
Water Content High (e.g., >20% v/v)Anhydrous or minimal H₂O (e.g., <5% v/v)[2]High to Low
Reaction Time Prolonged (>12 h)Shortened by efficient catalysis (<4 h)High to Low
Catalyst Activity Low (slow turnover)High (fast turnover)[2]High to Low
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing protodeboronation of the free boronic acid.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-3 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, with 3-5% v/v water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and K₃PO₄.

  • Purge the vessel with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time possible.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for subsequent purification.

Protocol 2: Preparation and Use of the MIDA Boronate Ester

This two-step procedure is the most reliable method for challenging substrates.

Part A: Synthesis of this compound MIDA ester

  • In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approx. 110-120 °C) and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The MIDA ester often crystallizes or precipitates.

  • Isolate the solid product by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum. The MIDA ester is typically used without further purification.

Part B: Slow-Release Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the prepared MIDA ester (1.2 equiv), and K₃PO₄ (3.0 - 7.5 equiv).[11]

  • Follow steps 2-4 from Protocol 1, using a solvent system of 5:1 dioxane/H₂O.[11]

  • Heat the reaction mixture to 60-100 °C. The optimal temperature may need to be determined empirically; higher temperatures lead to faster release of the boronic acid.[11]

  • Monitor and work up the reaction as described in steps 6-8 of Protocol 1.

Section 5: Storage and Handling

Proper storage is essential to ensure the integrity of your boronic acid before it even enters the reaction flask.

  • Storage Conditions: Store this compound in a tightly sealed container under an inert atmosphere (if possible), in a cool, dry place away from light.[2][12] A desiccator is highly recommended.

  • Avoid Contaminants: Keep the reagent away from moisture, strong bases, and oxidizing agents.[12][13][14]

  • Anhydride Formation: Be aware that in the solid state, boronic acids can slowly dehydrate to form cyclic trimers called boroxines.[12] While this is often reversible upon dissolution in the reaction media, it can affect the reagent's mass and stoichiometry. Using fresh, high-purity material is always the best practice.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Li, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]

  • Semantic Scholar. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]

  • American Chemical Society. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available at: [Link]

  • Royal Society of Chemistry. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]

  • University of Florida. Chemical Storage Guide. Available at: [Link]

  • Lab Alley. How to Store Boric Acid. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, its complexity can lead to various side reactions, impacting yield and purity. This guide provides in-depth troubleshooting for the most common side reactions encountered when using boronic acids, grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured to address specific issues you may encounter during your experiments. Each section explains the root cause of a common side reaction and offers actionable protocols to mitigate it.

Section 1: Protodeboronation - The Disappearing Boronic Acid
Q1: I'm observing significant formation of a byproduct that corresponds to the protonated version of my boronic acid. What is happening and how can I prevent it?

A1: You are likely encountering protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. [2][3] This consumes your nucleophilic partner, reducing the yield of your desired cross-coupled product and complicating purification.[2]

This side reaction is highly dependent on the substrate and reaction conditions.[3] Electron-deficient arylboronic acids and certain heteroarylboronic acids (like 2-pyridineboronic acid) are particularly susceptible.[2][4]

The Mechanism: Protodeboronation can proceed through several pathways, often catalyzed by acid or base.[5][6]

  • Base-Catalyzed: Under the basic conditions typical for Suzuki coupling, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻). This species can then be protonated at the ipso-carbon, leading to C-B bond cleavage.[6][7] This pathway is often accelerated at high pH.[5]

  • Acid-Catalyzed: Trace acidic impurities or the generation of boric acid as a byproduct can protonate the aromatic ring, making it susceptible to nucleophilic attack by water, which cleaves the C-B bond.[6]

Protodeboronation

Troubleshooting Protodeboronation:

The key is to accelerate the desired cross-coupling so that it outcompetes the protodeboronation.

ParameterRecommendationRationale
Boron Reagent Use boronic esters (e.g., pinacol, MIDA) or trifluoroborates.[3][4]These reagents provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[3][8]
Base Selection Use weaker, non-hydroxide bases like K₃PO₄, K₂CO₃, or CsF.[2][4]Strong bases like NaOH or KOH can accelerate base-catalyzed protodeboronation. The choice of base is critical and can change the rate-determining step of the reaction.[2][9]
Solvent System Use anhydrous solvents where possible.[4]Water is a proton source for protodeboronation. While many protocols use aqueous mixtures, minimizing water can be beneficial if this side reaction is severe.[4][10]
Catalyst & Ligand Employ highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[11]These ligands accelerate the rate of the productive catalytic cycle (especially reductive elimination), allowing the desired coupling to outpace the undesired protodeboronation.[12]
Temperature Lower the reaction temperature.[4]Decomposition pathways are often accelerated at higher temperatures. Find a balance that allows for a reasonable reaction rate while minimizing byproduct formation.
Section 2: Homocoupling - The Unwanted Dimer
Q2: My analysis shows a significant amount of a biaryl product derived from the coupling of two molecules of my boronic acid. What causes this homocoupling?

A2: This byproduct arises from the homocoupling of your boronic acid, forming a symmetrical biaryl (Ar-Ar). This side reaction can occur through several mechanisms and is a common issue, particularly when the reaction is exposed to oxygen.[13][14][15]

Mechanisms of Homocoupling:

  • Oxygen-Mediated (Most Common): The presence of oxygen can lead to the formation of a Pd-peroxo species. This complex can then react with two molecules of the boronic acid to generate the homocoupled product. Rigorous exclusion of oxygen is necessary to suppress this pathway.[13][14]

  • Redox-Neutral Pathway: In some cases, particularly with electron-deficient boronic acids, homocoupling can occur through a protonolysis/second transmetalation event, which does not require oxygen.[13][16]

  • Pd(II)-Mediated: Homocoupling can also proceed via a stoichiometric reaction between a Pd(II) species and the boronic acid, which results in the formation of the biaryl and Pd(0).[14]

Homocoupling

Troubleshooting Homocoupling:

ParameterRecommendationRationale
Atmosphere Control Rigorously degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.[11][14]This is the most critical step to prevent the common oxygen-mediated homocoupling pathway.[14][15]
Catalyst Pre-activation Consider adding a mild reducing agent, like potassium formate, especially when using a Pd(II) precatalyst.[14]This helps ensure that any residual Pd(II) is reduced to the active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[14]
Catalyst Source Use a direct Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[17]This can minimize the amount of Pd(II) present during the reaction, which can participate in side reactions before the catalytic cycle begins.
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[16][17]These ligands promote rapid reductive elimination of the desired cross-coupled product, disfavoring the side reactions that lead to homocoupling.
Reaction Order Add the palladium catalyst last, after all other reagents have been combined and the system has been thoroughly deoxygenated.This ensures the catalyst is introduced into an oxygen-free environment, minimizing its deactivation and participation in oxygen-mediated side reactions.
Section 3: Dehalogenation - Loss of the Electrophile
Q3: I am detecting a significant amount of the arene byproduct from my aryl halide starting material (Ar-H instead of Ar-X). What is causing this dehalogenation?

A3: This side reaction is dehalogenation, where the halide on your electrophile is replaced by a hydrogen atom. After the initial oxidative addition step, the resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene.[1]

Potential Hydride Sources:

  • Solvent: Protic solvents like alcohols or even trace water can act as hydride donors.[1][18]

  • Base: Certain bases or their byproducts can be a source of hydrides.

  • Reagents: Impurities in other reagents can sometimes contribute.

Dehalogenation

Troubleshooting Dehalogenation:

ParameterRecommendationRationale
Solvent Choice If using protic solvents, consider switching to aprotic solvents like dioxane, THF, or toluene.[1][19]This removes a primary potential source of hydrides that can lead to dehalogenation.
Base Selection Screen different bases. Milder bases may be less prone to generating hydride species.The interaction between the base and solvent can be complex; an empirical screen is often effective.
Catalyst System Employ a more efficient catalyst system (e.g., with bulky, electron-rich ligands) that favors the cross-coupling pathway.[11]The goal is to make the transmetalation and reductive elimination of the desired product much faster than the competing dehalogenation pathway.
Temperature Lower the reaction temperature.Side reactions like dehalogenation can become more prominent at elevated temperatures.
Aryl Halide If possible, use an aryl bromide instead of an aryl iodide.Aryl iodides have a higher propensity for dehalogenation compared to aryl bromides due to the weaker C-I bond.[18]
Experimental Protocol: Standard Degassing Procedure

Properly removing oxygen is critical to prevent catalyst deactivation and side reactions like homocoupling.[11][14]

Step-by-Step Methodology:

  • Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, boronic acid (or its derivative), and the base.

  • Seal: Seal the flask with a rubber septum.

  • Inert Gas Cycle (Purging): Insert a needle connected to a vacuum line and another needle connected to an inert gas (Nitrogen or Argon) line.

  • Evacuate: Gently open the vacuum line to evacuate the air from the flask. Be careful not to pull solid reagents into the vacuum line.

  • Backfill: Close the vacuum line and open the inert gas line to backfill the flask.

  • Repeat: Repeat this evacuate-backfill cycle 3-5 times to ensure a thoroughly inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. To degas the solvent, bubble the inert gas through it for 15-30 minutes prior to addition.

  • Final Purge: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.

  • Catalyst Addition: Finally, add the palladium catalyst and/or ligand under a positive flow of inert gas. The reaction is now ready to be heated.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Al-Zoubi, R. M., et al. (2018). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 513-516. [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Amajjaour, H., et al. (2021). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. RSC Advances, 11(43), 26655-26666. [Link]

  • Halford, B. (2022). A basic switch leads to big changes in Suzuki coupling. Chemical & Engineering News. [Link]

  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14371-14384. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Dander, J. E., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9877-9884. [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(54), 13543-13551. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16568-16584. [Link]

  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Mambanda, A., et al. (2015). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(100), 82517-82527. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF. [Link]

  • National Institutes of Health. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. [Link]

  • Cherney, A. H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4254-4257. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Molander, G. A., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(27), 11202-11214. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • ACS Publications. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Download Scientific Diagram. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • MDPI. (2014). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. [Link]

Sources

Technical Support Center: Optimizing Reactions with N-Isobutyl-4-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for improving the yield and efficiency of chemical reactions involving N-isobutyl-4-boronobenzamide. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common experimental hurdles.

Introduction: The Role of N-Isobutyl-4-boronobenzamide in Modern Synthesis

N-isobutyl-4-boronobenzamide is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a boronic acid moiety and an amide group, makes it a valuable reagent for introducing a benzamide fragment into complex molecules, a common motif in pharmacologically active compounds. However, the presence of both the boronic acid and the amide functionality can present unique challenges during reaction optimization. This guide will address these challenges in a direct, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions, grounded in established chemical principles.

Q1: My Suzuki-Miyaura coupling reaction with N-isobutyl-4-boronobenzamide is resulting in a low yield. What are the primary factors I should investigate?

Low yields in Suzuki-Miyaura couplings are a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Catalyst Inactivity or Degradation: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or the presence of oxygen.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[1] For more challenging couplings, consider using more active pre-catalysts, such as Buchwald-type G3 or G4 palladacycles, which are designed for efficient generation of the active catalytic species.[2]

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid.[3] The choice of base is highly dependent on the substrates and solvent system.

    • Solution: For reactions involving boronic acids, especially those that may be sensitive, a screening of bases is often necessary. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] For N-isobutyl-4-boronobenzamide, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point, as stronger bases like NaOH could potentially hydrolyze the amide bond under prolonged heating.

  • Solvent Effects: The solvent system not only dissolves the reactants but also significantly influences the reaction's selectivity and rate.[4][5][6][7]

    • Solution: Common solvent systems for Suzuki couplings include toluene, dioxane, or THF, often with water as a co-solvent.[8] The presence of water can be crucial for dissolving the base and facilitating the formation of the active boronate species. However, an excess of water can promote unwanted side reactions. A typical starting point is a 4:1 to 10:1 mixture of organic solvent to water.[3]

  • Incomplete Reaction: The reaction may simply not have reached completion.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, consider increasing the temperature in increments, but be mindful of potential substrate or product decomposition at higher temperatures.[9]

Q2: I am observing a significant amount of a homocoupled biaryl byproduct derived from N-isobutyl-4-boronobenzamide. How can I suppress this side reaction?

The formation of a biaryl byproduct through the homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings.[10][11][12] This is particularly prevalent with electron-deficient arylboronic acids.

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[13][14]

    • Solution: It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. This can be achieved by bubbling an inert gas through the solvent and then performing several vacuum/backfill cycles on the reaction flask.[13]

  • High Concentration of Pd(II) Species: The homocoupling reaction can be mediated by Pd(II) species.[13] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) state may be slow, leading to a higher steady-state concentration of Pd(II).

    • Solution: Consider using a direct Pd(0) source, such as Pd(PPh₃)₄. Alternatively, adding a mild reducing agent like potassium formate can help to minimize the amount of free Pd(II) in the reaction mixture.[1][13]

  • Slow Transmetalation: If the transmetalation of the boronic acid to the palladium center is slow, it can allow time for side reactions like homocoupling to occur.

    • Solution: The rate of transmetalation is influenced by the choice of base and ligand. Using a more effective base (see Q1) can help. Additionally, employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway and suppress homocoupling.[1][10]

Q3: My primary side product appears to be benzamide, suggesting protodeboronation of my starting material. What are the best strategies to prevent this?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway for boronic acids, especially under basic conditions.[15]

Possible Causes and Solutions:

  • Harsh Basic Conditions: Strong bases and high temperatures can accelerate the rate of protodeboronation.[16]

    • Solution: Use the mildest base that is effective for your specific reaction. Bases like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) can be gentler alternatives to stronger bases. Running the reaction at the lowest effective temperature can also minimize this side reaction.[16]

  • Presence of Excess Water: While some water is often beneficial, an excess can serve as a proton source for protodeboronation.

    • Solution: Carefully control the amount of water in your solvent system. For highly sensitive substrates, you may need to use anhydrous conditions, although this can make dissolving the base more challenging.[16]

  • Slow Reaction Kinetics: If the desired cross-coupling is sluggish, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.[17]

    • Solution: Focus on optimizing the reaction rate by selecting a more active catalyst and ligand system (see Q1 and Q2). A faster reaction will consume the boronic acid more quickly, leaving less time for protodeboronation to occur.[17]

  • Instability of the Boronic Acid: Some boronic acids are inherently less stable.

    • Solution: A highly effective strategy is to use a more stable derivative of the boronic acid, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate salt.[18][19] These reagents can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[20][21]

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of N-isobutyl-4-boronobenzamide with an aryl bromide. Optimization will likely be required for your specific substrates.

  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine N-isobutyl-4-boronobenzamide (1.2 equivalents), the aryl bromide (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and perform three cycles of evacuating and backfilling with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[18]

Comparative Data: Base and Solvent Selection

The following table summarizes typical starting conditions for optimizing a Suzuki-Miyaura coupling. The yields are illustrative and will vary depending on the specific coupling partners.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent System (v/v)Temperature (°C)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF/H₂O (10:1)80
Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts homocoupling Homocoupling Detected? analyze_byproducts->homocoupling protodeboronation Protodeboronation Detected? analyze_byproducts->protodeboronation homocoupling->protodeboronation No optimize_catalyst Optimize Catalyst/Ligand System homocoupling->optimize_catalyst Yes protodeboronation->optimize_catalyst No optimize_base Adjust Base/Solvent System protodeboronation->optimize_base Yes end_point Improved Yield optimize_catalyst->end_point protect_boronic Use Boronic Ester/Trifluoroborate optimize_base->protect_boronic protect_boronic->end_point

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry, 60(3-4). [Link]

  • Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(49), 20054-20057. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 121(25), 6265-6273. [Link]

  • Gargaro, S. L., Le, C. M., & Organ, M. G. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(15), 1513-1518. [Link]

  • Wallace, D. J., & Chen, C. Y. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(5), 596-601. [Link]

  • Gargaro, S. L., Le, C. M., & Organ, M. G. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 505-511. [Link]

  • Friis, S. D., Taaning, R. H., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2054-2057. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Qu, P., & Ramdular, A. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(12), 3293-3299. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Walker, S. D., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(36), 11150-11151. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Pitre, S. P., & Organ, M. G. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • HETEROCYCLES. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. Vol. 101, No. 2. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16434-16483. [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29141-29145. [Link]

  • National Institutes of Health. (2024). Synthesis of N,N′-alkylidene bisamides and Suzuki–Miyaura coupling reaction derivatives with Pd organometallic catalyst anchored to channels of mesoporous silica MCM-41. [Link]

  • ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Technical Support Center: Purification of 4-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying crude 4-(Isobutylaminocarbonyl)phenylboronic acid, tailored for professionals in research and drug development.

Welcome to the technical support guide for the purification of this compound (CAS 850568-13-7)[1]. This document provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during the purification of this important building block. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Assessment & Common Impurities

Question 1: I've just completed the synthesis of this compound. What are the likely impurities I need to remove?

Answer: Understanding the potential impurities in your crude product is the first step toward devising an effective purification strategy. The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Protodeboronated Impurity: This is the 4-(Isobutylaminocarbonyl)benzene, where the boronic acid group has been replaced by a hydrogen. Protodeboronation is a common side reaction for arylboronic acids, often facilitated by prolonged exposure to acidic or basic conditions, high temperatures, or the presence of residual metal catalysts from a preceding coupling reaction.[2]

  • Boroxine (Anhydride): Boronic acids can reversibly form cyclic anhydrides, known as boroxines. This is not technically an impurity in the traditional sense, as it's in equilibrium with the monomeric acid, but it can complicate analysis (e.g., by NMR) and affect reactivity.

  • Unreacted Starting Materials: Depending on your synthesis, this could include precursors like 4-aminophenylboronic acid derivatives or halogenated benzamides.[3]

  • Homocoupled Byproducts: Byproducts from the coupling of two starting material molecules can sometimes be observed.

  • Reagents and Catalysts: Residual palladium catalysts, phosphine ligands, and inorganic salts from the reaction and workup are common.

A preliminary analysis by ¹H NMR and LC-MS is highly recommended to identify the major impurities, which will guide your choice of purification method.

Section 2: Primary Purification Strategies

Question 2: My crude product is a solid with ~85-95% purity by NMR. What is the most straightforward purification method to try first?

Answer: For a solid product with relatively high initial purity, recrystallization is often the most efficient and scalable first choice. It avoids the complexities of chromatography and can effectively remove minor impurities with different solubility profiles.[4][5]

However, a highly effective and often overlooked method for boronic acids is acid-base extraction , which leverages the acidic nature of the B(OH)₂ group.[6][7]

Recommended First Approach: Acid-Base Extraction

This technique is excellent for separating the acidic boronic acid from neutral organic impurities (like the protodeboronated byproduct) and basic impurities.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M NaOH solution). The this compound will deprotonate to form a water-soluble boronate salt and move into the aqueous layer.[7][8] Most neutral organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1-2 M HCl) while stirring. The pure boronic acid will precipitate out of the solution as the pH becomes acidic. Monitor the pH with litmus paper or a pH meter.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum.

Causality & Expertise: This method works because the pKa of many arylboronic acids allows for their conversion into water-soluble salts under basic conditions, a property not shared by many common organic impurities like the protodeboronated arene. The amide functionality in your target molecule is stable under these conditions.

Workflow: Acid-Base Extraction of Boronic Acid

crude Crude Product in EtOAc base Extract with aq. NaOH crude->base sep_funnel Separatory Funnel base->sep_funnel org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Discard aq_layer Aqueous Layer (Boronate Salt) sep_funnel->aq_layer acidify Acidify with aq. HCl aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter & Dry precipitate->filter pure_product Pure Boronic Acid filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Question 3: I tried recrystallization, but the purity didn't improve significantly, or the compound oiled out. What should I do?

Answer: This is a common challenge. The issue could be an inappropriate solvent system or the presence of impurities that have very similar solubility to your product.[9]

Troubleshooting Recrystallization:

  • Systematic Solvent Screening: Don't give up after one or two attempts. A systematic screening is key. Use small amounts of your crude product (~20-30 mg) in test tubes to test a range of solvents.

  • Use a Two-Solvent System (Anti-Solvent): This is often more effective than a single solvent. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat to redissolve, and then allow to cool slowly.[9]

  • Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent System (Good : Poor)Rationale & Comments
Ethyl Acetate : HexanesA standard choice for moderately polar compounds.[9]
Acetone : WaterThe amide group may provide sufficient polarity for this to be effective.
Ethanol : WaterGood for many arylboronic acids; can help hydrolyze boroxines back to the acid.[4]
Toluene : HexanesFor less polar impurities; heating may be required.
Acetonitrile : WaterAnother option for moderately polar systems.
Section 3: Chromatographic Purification

Question 4: My product is still impure after recrystallization/extraction, or it's an oil. I need to run a column, but I've heard boronic acids perform poorly on silica gel. Why is that, and how can I fix it?

Answer: You are correct; standard silica gel column chromatography can be problematic for boronic acids for two main reasons:

  • Strong Adsorption: The Lewis acidic boron atom can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to significant tailing (streaking) and poor recovery.[10][11]

  • Degradation: The acidic nature of silica can sometimes promote protodeboronation or other degradation pathways.[12]

Solutions for Successful Chromatography:

  • Option A: Use Neutral Alumina: For many boronic acids, particularly less polar ones, neutral alumina is a superior alternative to silica gel as it lacks the acidic surface hydroxyls.[9]

  • Option B: Deactivate the Silica Gel: If you must use silica, you can "cap" the acidic silanol groups.

    • Base Treatment: Prepare your column by flushing it with your eluent system containing a small amount of a non-nucleophilic base, like 0.1-1% triethylamine (NEt₃).[11]

    • Boric Acid Treatment: Impregnating the silica gel with boric acid has been shown to be effective in suppressing over-adsorption and improving recovery, particularly for boronic esters, and can be applied to boronic acids as well.[13]

  • Option C: Use an Appropriate Eluent System: For polar boronic acids, standard hexane/ethyl acetate systems may not be effective. A more polar mobile phase is often required. Try gradients of dichloromethane (DCM) and methanol (MeOH), such as 10:1 DCM:MeOH.[8] A small amount of acetic acid can sometimes be added to the eluent to improve peak shape, but be cautious as it can promote deboronation.

Workflow: Selecting a Chromatography Strategy

start Need to Run a Column? low_recovery Issue: Low Recovery / Tailing on Silica start->low_recovery solution1 Switch to Neutral Alumina low_recovery->solution1 solution2 Deactivate Silica Gel (e.g., with NEt₃ or Boric Acid) low_recovery->solution2 solution3 Optimize Eluent (e.g., DCM/MeOH) low_recovery->solution3

Caption: Decision tree for troubleshooting boronic acid chromatography.

Section 4: Advanced & Alternative Techniques

Question 5: I'm struggling to get the last ~5% of an impurity out, and the material won't crystallize well. Are there any other high-purity techniques?

Answer: Yes, for challenging purifications, derivatization can be an excellent strategy. This involves converting the boronic acid into a more stable, often highly crystalline derivative, which can be easily purified. The derivative is then converted back to the pure boronic acid.

Recommended Advanced Technique: Diethanolamine Adduct Formation

Arylboronic acids react with diethanolamine to form stable, bicyclic adducts that are often highly crystalline and precipitate selectively from non-polar organic solvents.[4][10][12]

Step-by-Step Protocol: Purification via DEA Adduct

  • Adduct Formation: Dissolve the impure boronic acid in a suitable solvent mixture (e.g., ethyl acetate or toluene). Add one equivalent of diethanolamine.

  • Precipitation/Crystallization: Stir the solution. The diethanolamine adduct will often precipitate. Cooling or adding an anti-solvent like hexanes can facilitate this process.

  • Isolation: Collect the crystalline adduct by filtration and wash with a non-polar solvent (hexanes or diethyl ether) to remove soluble impurities.

  • Liberation of Pure Boronic Acid: To recover the purified boronic acid, the adduct can be treated with an acid in a biphasic system. Suspend the adduct in an organic solvent (like ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The diethanolamine will be protonated and move to the aqueous layer, leaving the pure boronic acid in the organic layer.[10]

  • Final Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the highly pure this compound.

Causality & Expertise: This method is effective because the formation of the diethanolamine adduct dramatically changes the molecule's physical properties (especially crystallinity and solubility) compared to the impurities, allowing for a sharp separation that might not be possible otherwise.

References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Informal_Action_8751. (2023). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic, Chemistry Letters. [Link]

  • NotDmitry. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • OhAfrica_BraveAfrica. (2015). Purification of boronic acids? Reddit. [Link]

  • (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Anonymous. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]

  • NotDmitry. (2023). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • (n.d.). Protodeboronation. Wikipedia. [Link]

  • Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • (n.d.). Product information, this compound. P&S Chemicals. [Link]

  • (n.d.). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.

Sources

How to increase the solubility of phenylboronic acids in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of dissolving phenylboronic acids (PBAs) in aqueous media. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Solubility Challenges

This section addresses specific issues you may encounter during your experiments. We follow a problem-cause-solution format to guide you through the resolution process.

Q1: My phenylboronic acid won't dissolve in neutral water or buffer (e.g., PBS pH 7.4). What is the first and most effective step to take?

Underlying Cause: Phenylboronic acids are weak Lewis acids that exist predominantly in a neutral, trigonal planar form at neutral pH. This form has limited water solubility due to the hydrophobic phenyl ring. The solubility of unsubstituted phenylboronic acid is only about 10 g/L (or ~1.9 g/100g H₂O) at 20°C.[1][2][3][4] This intrinsic solubility is often insufficient for creating concentrated stock solutions.

Primary Solution: pH Adjustment

The key to unlocking PBA solubility lies in shifting the equilibrium from the neutral trigonal acid to its anionic, tetrahedral boronate form. This is achieved by increasing the pH of the medium to be at or above the pKa of the boronic acid group.

  • The Chemistry: The pKa of unsubstituted phenylboronic acid is approximately 8.8.[2][5] When the pH of the solution approaches and surpasses this pKa, the boronic acid accepts a hydroxide ion (OH⁻) from the water, converting from the poorly soluble R-B(OH)₂ to the highly soluble R-B(OH)₃⁻ anion.[6][7]

ph_equilibrium

Step-by-Step Protocol: Preparing a Soluble PBA Stock Solution via pH Adjustment

  • Initial Slurry: Add your solid phenylboronic acid to the desired volume of water or aqueous buffer (e.g., 9.5 mL for a final 10 mL solution). It will form a slurry or partial suspension.

  • Basification: While stirring, add a strong base (e.g., 1 M NaOH or KOH) dropwise.

  • Monitor Dissolution: Continue adding the base and stirring until the solid completely dissolves. The solution should become clear.

  • pH Measurement: Measure the pH of the resulting solution. It will likely be >9.0.

  • Final Volume Adjustment: Add water or buffer to reach your final target volume (e.g., 10 mL).

  • Post-Solubilization pH Adjustment (Optional): If your downstream application is sensitive to high pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the desired pH. Caution: Be aware that lowering the pH too much may cause the PBA to precipitate. The optimal pH for maintaining solubility while being physiologically relevant is often just above the compound's pKa.[8]

Q2: I have raised the pH, but my substituted PBA still has poor solubility, or it precipitates upon standing. What should I investigate next?

Underlying Causes:

  • Substituent Effects: Electron-withdrawing or bulky hydrophobic groups on the phenyl ring can significantly decrease intrinsic solubility compared to the unsubstituted parent compound.[1][9]

  • Boroxine Formation: Phenylboronic acids can undergo dehydration, especially when stored as solids or heated, to form a cyclic trimeric anhydride called a boroxine. Boroxines are significantly less soluble in water than their corresponding monomeric acids.[2][10] This is a common cause of material "crashing out" of a solution that was initially clear.

  • Common Ion Effect/Buffer Interactions: Certain buffer components can interact with the boronic acid, although this is less common than the first two causes.

Troubleshooting Workflow:

troubleshooting_workflow

Secondary Solutions:

  • Co-solvents: For many applications, using a water-miscible organic co-solvent is a rapid and effective solution.

    • Common Choices: Dimethyl sulfoxide (DMSO), ethanol, methanol, polyethylene glycol (PEG).[4][11][12]

    • Protocol: First, dissolve the PBA in a minimal amount of the organic co-solvent (e.g., 100-500 µL of DMSO). Then, slowly add the aqueous buffer to this organic stock solution with vigorous vortexing to reach the final desired concentration. This method often prevents immediate precipitation.

  • Complexing Agents: If organic solvents are incompatible with your system (e.g., cell-based assays), complexation is a superior strategy.

Q3: My experiment is sensitive to high pH and organic solvents. How can I solubilize my PBA under near-physiological conditions?

Solution: Complexation with Polyols or Cyclodextrins

This is a highly effective and biocompatible strategy, widely used in pharmaceutical formulations like the drug Bortezomib (Velcade®).[13]

1. Complexation with Polyols (e.g., Mannitol, Sorbitol, Glycerol)

  • The Chemistry: Phenylboronic acids react reversibly with compounds containing cis-1,2 or -1,3 diols to form five- or six-membered cyclic boronate esters.[6] This reaction does two things:

    • It forms a new, often more soluble, complex.

    • It prevents the PBA from dehydrating to form insoluble boroxines.[13] The formation of the boronate ester also lowers the apparent pKa of the boron center, making it more acidic and thus more soluble at neutral pH.[13]

diol_complexation

  • Experimental Protocol:

    • Prepare your aqueous buffer (e.g., PBS, pH 7.4).

    • Add a polyol, such as D-mannitol, to a final concentration of 1-5% (w/v). Ensure it fully dissolves.

    • Add the solid phenylboronic acid to the mannitol-containing buffer.

    • Stir at room temperature. The dissolution will be significantly faster and more complete than in the buffer alone. A 10-fold increase in solubility at physiological pH has been observed with mannitol.[13]

2. Complexation with Cyclodextrins

  • The Chemistry: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate the hydrophobic phenyl ring of the PBA, forming an inclusion complex that has significantly higher aqueous solubility.[15][16] Modified CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their own high water solubility.[16]

  • Application: This method is excellent for drug delivery formulations and for solubilizing very hydrophobic substituted PBAs. The protocol is similar to that for polyols: dissolve the cyclodextrin in the buffer first, then add the PBA.

Comparison of Advanced Solubilization Methods

MethodMechanismProsConsBest For...
Co-solvents Reduces solvent polarityFast, effective for high concentrations, simple to screen.[11][17]May be incompatible with biological systems (e.g., cytotoxicity), can affect reaction kinetics.Chemical synthesis, preparing high-concentration stock solutions.
Polyol Complexation Forms soluble boronate esters, prevents boroxine formation.[13]Biocompatible, enhances solubility at neutral pH, stabilizes the PBA.May not work for all substituted PBAs, requires excess polyol.Cell-based assays, in-vivo studies, pharmaceutical formulations.
Cyclodextrin Inclusion Encapsulates the hydrophobic phenyl ring.[14][18]Significant solubility enhancement for 'grease-ball' molecules, biocompatible.[19][20]Can be expensive, potential for competitive binding with other molecules in the medium.Highly lipophilic PBAs, drug delivery systems.

Frequently Asked Questions (FAQs)

Q: How do different substituents on the phenyl ring affect solubility? A: The effect of substituents can be significant. Generally, introducing hydrophobic groups (e.g., alkoxy, trifluoromethyl) decreases aqueous solubility compared to unsubstituted phenylboronic acid.[1][9] Conversely, adding polar or ionizable groups (e.g., -COOH, -SO₃H) can increase solubility, although their effect is also pH-dependent.

Q: Can I use heat to dissolve my phenylboronic acid? A: While gentle heating can increase the rate of dissolution, it should be done with caution. Overheating or prolonged heating of a PBA solution or solid can promote dehydration and the formation of the less-soluble trimeric boroxine, which may then precipitate upon cooling.[10] If you must heat, do so minimally and use the solution promptly.

Q: What is the difference between a boronic acid and a boronic ester (e.g., pinacol ester)? Which is more soluble? A: A boronic acid is R-B(OH)₂. A boronic ester is formed by reacting the acid with an alcohol or diol, replacing the -OH groups with -OR' groups (e.g., R-B(O-pinacol)). Boronic esters like pinacol esters are generally much more soluble in organic solvents but are prone to hydrolysis back to the boronic acid in aqueous media.[21][22][23] For aqueous applications, the acid (or its boronate anion form) is the relevant species. However, for organic synthesis, using a stable, soluble ester and performing in situ hydrolysis under reaction conditions can be a powerful strategy for handling unstable boronic acids.[24]

Q: How can I measure the solubility of my novel phenylboronic acid? A: Several methods can be used, ranging from simple to instrument-based. A common laboratory method is the shake-flask method, where an excess of the solid is stirred in the solvent (e.g., buffered water) for a prolonged period (24-48h) to ensure equilibrium. The suspension is then filtered, and the concentration of the PBA in the clear filtrate is determined using a technique like UV-Vis spectroscopy or HPLC.

References

  • Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 199-207. Available from: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from: [Link]

  • ResearchGate. (2017). (PDF) Solubility of phenylboronic compounds in water. Available from: [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available from: [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

  • Santos, J. D., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4989. Available from: [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from: [Link]

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4889–4897. Available from: [Link]

  • ResearchGate. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available from: [Link]

  • ACS Publications. (2014). Phenylboronic Acid-Based Complex Micelles with Enhanced Glucose-Responsiveness at Physiological pH by Complexation with Glycopolymer. Biomacromolecules. Available from: [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid? Available from: [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • Li, Y., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Science: Materials in Medicine, 27(5), 95. Available from: [Link]

  • Semantic Scholar. (2021). Internal and external catalysis in boronic ester networks. Available from: [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available from: [Link]

  • KU ScholarWorks. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]

  • OUCI. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (2019). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Available from: [Link]

  • ACS Publications. (2009). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society. Available from: [Link]

  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available from: [Link]

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11. Available from: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3595–3601. Available from: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its... Available from: [Link]

  • ResearchGate. (2009). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

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Technical Support Center: Troubleshooting Boronic Acid Instability in High pH Mobile Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of High-Performance Liquid Chromatography (HPLC) analysis of boronic acids, specifically addressing their instability in high pH mobile phases. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges such as peak tailing, loss of signal, or the appearance of unexpected peaks when working with this important class of compounds. Here, we will delve into the underlying chemical principles governing boronic acid behavior at elevated pH and provide actionable, field-proven troubleshooting strategies to ensure the integrity and accuracy of your chromatographic results.

I. Understanding the Challenge: The Dichotomy of pH in Boronic Acid Analysis

Boronic acids are weak Lewis acids characterized by a pKa typically in the range of 8 to 10.[1] This inherent acidity presents a unique set of challenges and opportunities in reversed-phase HPLC. The pH of the mobile phase dictates the ionization state of the boronic acid group, which in turn significantly influences its retention and stability.

At a low pH (well below the pKa), the boronic acid exists predominantly in its neutral, trigonal planar form. In this state, it behaves as a typical small molecule, with its retention governed by the hydrophobicity of its organic substituent.

Conversely, at a high pH (above the pKa), the boronic acid group becomes ionized, forming a negatively charged, tetrahedral boronate species.[2][3] This ionization increases the polarity of the analyte, generally leading to reduced retention on reversed-phase columns.[1][4] While operating at high pH can be a valuable tool for manipulating selectivity, it is also the primary source of instability for many boronic acids.

The Root Causes of Instability at High pH:
  • Oxidative Degradation: Boronic acids are susceptible to oxidation, a process that can be exacerbated at physiological and higher pH ranges.[5] This degradation pathway can lead to a loss of the desired analyte peak and the emergence of unknown impurity peaks.

  • Formation of Boronate Esters: The tetrahedral boronate anion formed at high pH is highly reactive towards cis-diols, forming cyclic boronate esters.[2][6][7][8] While this property is the foundation of boronate affinity chromatography, it can be a source of interference in standard HPLC if diol-containing species are present in the mobile phase or sample matrix.

  • On-Column Hydrolysis of Boronate Esters: For analytes that are boronate esters (e.g., pinacol esters), high pH mobile phases can promote on-column hydrolysis to the corresponding, more polar boronic acid.[9][10][11] This leads to peak splitting or tailing as the conversion occurs during chromatographic transit.

The following diagram illustrates the pH-dependent equilibrium of boronic acids and a potential degradation pathway.

G cluster_equilibrium pH-Dependent Equilibrium cluster_degradation Potential Instability Pathways at High pH Low_pH Low pH (Neutral Trigonal Form) High_pH High pH (Anionic Tetrahedral Boronate) Low_pH->High_pH + OH- Oxidation Oxidative Degradation High_pH->Oxidation Leads to Hydrolysis On-Column Hydrolysis (for Boronate Esters) High_pH->Hydrolysis Promotes

Caption: pH-dependent equilibrium and instability of boronic acids.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the HPLC analysis of boronic acids in high pH mobile phases.

Q1: My boronic acid peak is tailing or splitting at high pH. What is the likely cause and how can I fix it?

A1: Causality and Troubleshooting Steps

Peak tailing or splitting at high pH is often a symptom of on-column degradation, particularly for boronate esters hydrolyzing to the more polar boronic acid.[10][11] It can also result from secondary interactions with the stationary phase.

Troubleshooting Workflow:

start Peak Tailing/Splitting Observed check_ester Is the analyte a boronate ester? start->check_ester yes_ester Likely on-column hydrolysis. check_ester->yes_ester Yes no_ester Consider secondary interactions or mobile phase issues. check_ester->no_ester No reduce_time 1. Decrease analysis time (use a shorter column or faster gradient). yes_ester->reduce_time check_column_health 1. Check column performance with standards. no_ester->check_column_health lower_pH 2. Lower the mobile phase pH to a value where the ester is stable. reduce_time->lower_pH aprotic_diluent 3. Use an aprotic sample diluent (e.g., acetonitrile). lower_pH->aprotic_diluent low_silanol_column 4. Use a column with low silanol activity (end-capped). aprotic_diluent->low_silanol_column optimize_pH 2. Optimize mobile phase pH and buffer strength. check_column_health->optimize_pH use_premier_column 3. Consider columns that reduce non-specific adsorption (e.g., MaxPeak Premier). optimize_pH->use_premier_column

Caption: Troubleshooting workflow for peak tailing/splitting.

Detailed Protocols:

  • Protocol 1: Evaluating On-Column Hydrolysis

    • Prepare your sample in a completely aprotic diluent, such as 100% acetonitrile.[11][12]

    • Inject the sample onto your HPLC system using your high pH method.

    • Observe the peak shape. If tailing or splitting persists, it is likely occurring on the column.

    • As a next step, consider reducing the run time by using a shorter column or a faster gradient to minimize the analyte's residence time on the column.[9][13]

  • Protocol 2: Column Selection for Minimizing Interactions

    • If on-column hydrolysis is suspected, switch to a column with minimal residual silanol groups. Modern, fully end-capped C18 columns are a good starting point.[11][12][14]

    • For broader applicability and to mitigate non-specific adsorption that can lead to peak tailing, consider using columns with novel surface technologies designed to reduce analyte-metal interactions, such as Waters MaxPeak Premier columns.[1][4]

Q2: I am losing my boronic acid peak entirely or seeing a significant decrease in response at high pH. Where is my peak going?

A2: Signal Loss and Mitigation

A complete loss of signal or a drastic reduction in peak area at high pH often points to two primary culprits: poor retention or severe on-column degradation.

Potential Cause Explanation Troubleshooting Strategy
Poor Retention At high pH, the boronic acid becomes ionized and highly polar, potentially eluting in the solvent front with poor retention on a C18 column.[1][4]1. Confirm Elution: Inject a standard and monitor the detector signal immediately after the injection to see if the peak is in the void volume. 2. Lower Mobile Phase pH: Decrease the pH to below the pKa of the boronic acid to neutralize it and increase retention. 3. Use an Ion-Pairing Reagent: In cases where high pH is necessary, an ion-pairing reagent can be added to the mobile phase to improve retention of the anionic boronate.[9][15][16]
Oxidative Degradation Boronic acids can be susceptible to oxidation, which may be accelerated at high pH, leading to the conversion of the analyte into a different, undetected species.[5]1. De-gas Mobile Phase: Ensure your mobile phase is thoroughly de-gassed, preferably with an in-line degasser, and blanketed with an inert gas like helium or nitrogen. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily to minimize dissolved oxygen. 3. Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample or mobile phase may be beneficial, but this requires careful validation.
Q3: When should I choose a high pH mobile phase for boronic acid analysis?

A3: Strategic Use of High pH

While fraught with stability challenges, high pH mobile phases can be strategically employed.

  • To Separate from Co-eluting Impurities: If your boronic acid co-elutes with a neutral impurity at low pH, increasing the pH will ionize the boronic acid, altering its retention time and potentially resolving it from the impurity.

  • For Boronic Acids with Basic Functional Groups: For a boronic acid that also contains a basic moiety (e.g., an amine), high pH will neutralize the amine (making it more hydrophobic) while ionizing the boronic acid (making it more hydrophilic). The net effect on retention will depend on the overall change in polarity, which can be exploited for separation.[1][4]

A systematic approach to method development should always involve screening at both low and high pH to assess retention, selectivity, and stability.[1][4]

Q4: Are there alternatives to high pH mobile phases for improving the chromatography of polar boronic acids?

A4: Alternative Chromatographic Approaches

Yes, if high pH proves to be detrimental to your analyte's stability, consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like ionized boronic acids. It uses a polar stationary phase and a high organic content mobile phase.

  • Mixed-Mode Chromatography: Columns that offer a combination of reversed-phase and ion-exchange properties can provide unique selectivity and enhanced retention for ionizable compounds like boronic acids.[17]

  • Derivatization: While often a last resort due to added complexity, derivatizing the boronic acid to a more hydrophobic and stable entity can improve its chromatographic behavior.

III. Conclusion: A Self-Validating Approach to Method Development

The successful analysis of boronic acids by HPLC, particularly in high pH mobile phases, requires a deep understanding of their pH-dependent chemistry. By systematically evaluating the effects of mobile phase pH, employing appropriate column chemistry, and taking steps to mitigate on-column degradation, robust and reliable methods can be developed. Always approach troubleshooting with a clear hypothesis based on the principles outlined above. This will not only solve the immediate problem but also build a foundation of expertise for future analytical challenges.

IV. References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Retrieved from

  • Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. Biotime. Retrieved from

  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Request PDF. Retrieved from

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Retrieved from

  • ResearchGate. (n.d.). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. Retrieved from

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from

  • Reddit. (n.d.). HPLC peak shape trouble shooting. r/Chempros. Retrieved from

  • PubMed Central. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. Retrieved from

  • Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved from

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Retrieved from

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Retrieved from

  • ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from

  • MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. Retrieved from

  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Retrieved from

  • ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Request PDF. Retrieved from

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from

  • ResearchGate. (n.d.). General scheme of boronate ester formation illustrating the.... ResearchGate. Retrieved from

  • ResearchGate. (n.d.). Esterification of a boronic acid with a diol forming a boronate‐diol ester. ResearchGate. Retrieved from

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Catalyst selection to minimize homocoupling of 4-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Catalyst Selection to Minimize Homocoupling of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center. This guide is designed for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. This particular boronic acid, while a valuable building block, is susceptible to an undesired side reaction: homocoupling (also known as dimerization). This phenomenon leads to the formation of a symmetric biaryl byproduct, reducing the yield of your target molecule and complicating purification.

This document provides a structured approach to diagnosing and solving issues related to homocoupling. We will move from frequently asked questions for rapid troubleshooting to in-depth discussions on the mechanistic principles governing catalyst and reagent selection.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and provides immediate, actionable advice.

Q1: My reaction mixture turned black immediately, and I'm seeing a high percentage of a biaryl byproduct corresponding to my boronic acid. What's the primary cause?

A1: This is a classic sign of rapid palladium catalyst decomposition and/or significant oxidative homocoupling. The primary culprits are almost always the presence of oxygen and the choice of palladium precatalyst.[1][2][3][4][5]

  • Oxygen Contamination: Oxygen is a known promoter of boronic acid homocoupling.[2][5] It can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that favors dimerization of the boronic acid.[6] It is crucial to ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Pd(II) Precatalysts: If you are using a Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂), its reduction to the active Pd(0) species can be slow or inefficient. Lingering Pd(II) can directly react with the boronic acid to produce the homocoupled product and Pd(0).[2]

Immediate Actions:

  • Thoroughly degas your solvent(s) by sparging with an inert gas (Ar or N₂) for 15-30 minutes before use.[7]

  • Consider switching from a Pd(II) precatalyst to a dedicated Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][8]

Q2: I'm using an electron-deficient boronic acid, this compound, and homocoupling is a major issue. Is this expected?

A2: Yes, this is a known challenge. Electron-deficient arylboronic acids, such as the one you are using, can be more prone to homocoupling.[9][10] The electron-withdrawing nature of the amide group can influence the kinetics of the catalytic cycle, sometimes making the desired transmetalation step less competitive with the homocoupling pathway.

Q3: I've tried degassing, but homocoupling is still above 10%. What is the next most critical parameter to change?

A3: The ligand. The choice of phosphine ligand has a profound impact on the stability and reactivity of the palladium catalyst. For challenging substrates prone to homocoupling, standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

Immediate Action:

  • Switch to a bulky, electron-rich phosphine ligand. Buchwald-type ligands such as SPhos or XPhos are specifically designed to promote the final, desired reductive elimination step, which is often the rate-limiting step for forming the cross-coupled product.[8][9] This acceleration makes the competing homocoupling pathway less favorable.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed analysis of each reaction component, explaining the chemical principles behind catalyst selection and optimization.

Understanding the Competing Pathways

To effectively troubleshoot, it's essential to understand the mechanistic competition. The desired Suzuki-Miyaura cross-coupling and the undesired oxidative homocoupling pathways diverge but are interconnected.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd PdII_O2 Pd(II) Species Pd0->PdII_O2 Transmetal Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Transmetalation RedElim C-C Bond Formation Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Homo_Trans1 Ar²-Pd(II)L₂(OH) PdII_O2->Homo_Trans1 Reaction with Boronic Acid Homo_Trans2 Ar²-Pd(II)L₂-Ar² Homo_Trans1->Homo_Trans2 2nd Transmetalation or Dimerization Homo_RedElim C-C Bond Formation Homo_Trans2->Homo_RedElim Reductive Elimination Homo_RedElim->Pd0 Pd(0) Formed Byproduct Ar²-Ar² Homo_RedElim->Byproduct Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Oxidative Addition Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Transmetal Ar2BOH2->Homo_Trans1 Ar2BOH2->Homo_Trans2 Base Base Base->Transmetal Base->Homo_Trans1 O2 O₂ (Oxygen) O2->PdII_O2 Catalyst Oxidation

Caption: Competing Suzuki cross-coupling and oxidative homocoupling pathways.

As the diagram illustrates, the presence of Pd(II) species, often generated by the oxidation of the active Pd(0) catalyst by residual oxygen, is a key branch point leading to homocoupling.[1][6]

The Palladium Source: Pd(0) vs. Pd(II)

The choice of palladium precatalyst is your first line of defense.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are often air-stable and convenient to handle. However, they must be reduced in situ to the active Pd(0) state. Homocoupling can occur stoichiometrically between the Pd(II) salt and the boronic acid before the catalytic cycle even begins.[2] While Pd(dppf)Cl₂ is generally a robust and reliable catalyst, its effectiveness can still be hampered by conditions that favor homocoupling.[11][12]

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts enter the catalytic cycle directly as Pd(0), bypassing the problematic in situ reduction step.[7][13] Pd(PPh₃)₄ is a classic choice, but it can be sensitive to air and may require more careful handling.[11] Using Pd₂(dba)₃ in combination with a specific phosphine ligand is often a superior strategy.

Recommendation: If homocoupling is persistent, switch to a Pd(0) source like Pd₂(dba)₃ used in conjunction with a specialized ligand. Alternatively, if using a Pd(II) source, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) without interfering with the main cycle.[2][7][14]

The Ligand: Your Most Powerful Tuning Tool

The ligand stabilizes the palladium center and critically influences the rates of oxidative addition and reductive elimination.

Ligand TypeExamplesCharacteristicsImpact on Homocoupling
Simple Triarylphosphines PPh₃, P(o-tol)₃Standard, moderately electron-rich.Can be insufficient for challenging substrates; may allow side reactions.[15]
Bidentate Phosphines dppfForms a stable complex (as in Pd(dppf)Cl₂). Good general-purpose ligand.Generally reliable, but may not be optimal for suppressing homocoupling in difficult cases.[1]
Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly electron-donating and sterically demanding.Highly Recommended. They accelerate the final reductive elimination step to form the desired product, outcompeting the homocoupling pathway.[8][9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong electron donors. Form highly stable palladium complexes.Excellent for activating challenging electrophiles (e.g., aryl chlorides) and can be effective at minimizing side reactions.[16]

Recommendation: For this compound, the use of a bulky, electron-rich Buchwald-type ligand like SPhos is strongly advised. It is known to be effective for couplings with electron-deficient boronic acids.[9]

The Base and Solvent System

The base activates the boronic acid for transmetalation.[16] The choice is not trivial and is interdependent with the solvent.

  • Bases:

    • Strong Bases (e.g., NaOH, K₃PO₄): Very effective at activating the boronic acid but can promote side reactions like protodeboronation, especially in the presence of water.[3]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Often a good balance of reactivity and selectivity. Cesium carbonate (Cs₂CO₃) is frequently effective in challenging couplings.[17]

    • Fluoride Sources (e.g., KF, CsF): Can be very effective, particularly under anhydrous conditions, but are less common.[16]

  • Solvents:

    • Aqueous Biphasic (e.g., Toluene/H₂O, Dioxane/H₂O): The classic Suzuki condition. Water is often necessary for the base to function and facilitate the catalytic cycle.[18] However, water is also the proton source for protodeboronation.[3]

    • Anhydrous Polar Aprotic (e.g., Dioxane, THF, DMF): Can be used to suppress water-mediated side reactions. Requires a base that is sufficiently soluble and active without water (e.g., finely powdered K₃PO₄).

Recommendation: A common and effective system for minimizing side reactions is K₃PO₄ as the base in a Dioxane/H₂O (e.g., 10:1) solvent mixture.[3] Ensure the base is finely powdered to maximize its surface area and reactivity.

Decision-Making Workflow for Catalyst Selection

This workflow provides a logical progression for optimizing your reaction conditions to minimize homocoupling.

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Part 3: Experimental Protocols

Protocol 1: Recommended Conditions for Minimizing Homocoupling

This protocol utilizes a robust catalyst system known to suppress homocoupling for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.1 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.1 equiv), this compound (1.0 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 and a concentration of ~0.1 M with respect to the boronic acid.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the limiting reagent and the formation of the product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Retrieved from [Link]

  • LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(6), 619–624. Retrieved from [Link]

  • Al-Masum, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 2(1), 41-55. Retrieved from [Link]

  • Cui, Y., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. Retrieved from [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466–5475. Retrieved from [Link]

  • Gómez-Orellana, P., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl. Retrieved from [Link]

  • ResearchGate. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Lee, J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1955. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Corpet, M., et al. (2012). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Inorganic Chemistry, 51(15), 8364–8374. Retrieved from [Link]

  • ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases? Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Colacot, T. J. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 5(8), 4937–4944. Retrieved from [Link]

  • Reddit. (2025). Favorite "all-purpose" Pd catalyst? Retrieved from [Link]

  • Chen, Y.-H., et al. (2011). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry, 76(24), 10005–10014. Retrieved from [Link]

Sources

Removing inorganic byproducts from 4-(Isobutylaminocarbonyl)phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of inorganic byproducts from reactions involving 4-(Isobutylaminocarbonyl)phenylboronic acid, a key building block in modern medicinal chemistry.

Introduction

This compound is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex organic molecules. While this reaction is highly efficient, the purification of the desired product can be challenging due to the presence of inorganic byproducts. This guide is designed to provide a comprehensive resource for overcoming these challenges, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary inorganic byproducts in reactions involving this compound?

A1: The most common inorganic byproducts originate from two sources: the base used in the reaction and the boronic acid itself.

  • Base-derived salts: Suzuki-Miyaura reactions require a base to facilitate the transmetalation step.[1] Common bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are converted into their corresponding inorganic salts (e.g., chlorides, bromides, iodides) during the reaction.[2]

  • Boric Acid (B(OH)₃): The boronic acid moiety is converted to boric acid as a byproduct of the catalytic cycle.[3]

Q2: Why is the removal of these inorganic byproducts important?

A2: The presence of inorganic impurities can interfere with downstream applications, such as biological assays and further synthetic transformations. They can also complicate the analysis and characterization of the final product and may be considered impurities under regulatory guidelines for pharmaceutical compounds.[4]

Q3: What are the general strategies for removing inorganic byproducts?

A3: The primary strategies for removing inorganic byproducts leverage their high polarity and solubility in aqueous solutions. These include:

  • Aqueous Workup: This is the most common method, involving partitioning the reaction mixture between an organic solvent and an aqueous phase. The inorganic salts and boric acid preferentially dissolve in the aqueous layer.[5][6]

  • Precipitation/Crystallization: The desired organic product can often be selectively precipitated or crystallized from the reaction mixture, leaving the inorganic impurities dissolved in the solvent.[7]

  • Filtration: Insoluble inorganic salts can sometimes be removed by simple filtration of the reaction mixture.

  • Boron Scavenger Resins: These are solid-supported reagents with functional groups that selectively bind to boronic acids and their byproducts, which can then be removed by filtration.[8]

Q4: How does the isobutylaminocarbonyl group on the phenylboronic acid affect purification?

A4: The isobutylaminocarbonyl group introduces a polar amide functionality. This can increase the overall polarity of your starting material and potentially your final product, which may affect its solubility in different organic solvents. While specific solubility data for this compound is not widely published, related substituted phenylboronic acids show varied solubilities in common organic solvents.[9][10] This increased polarity might lead to some partitioning of the desired product into the aqueous phase during workup if not carefully managed.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process.

Issue Probable Cause Solution
Cloudy organic layer after aqueous workup. Incomplete phase separation or the formation of an emulsion.Add brine (saturated NaCl solution) to the separatory funnel to "break" the emulsion and improve phase separation. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Low recovery of the desired product after extraction. The product may have some solubility in the aqueous phase, especially if a polar organic solvent was used. The isobutylaminocarbonyl group can contribute to this.Use a less polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
White precipitate forms in the organic layer after drying with MgSO₄ or Na₂SO₄. The precipitate is likely the inorganic salt byproduct that has "crashed out" of the organic solvent upon removal of residual water.Filter the dried organic solution through a plug of Celite or a cotton wool filter to remove the precipitated salts before concentrating the solvent.
NMR spectrum of the final product shows broad signals, suggesting the presence of boronic acid-related impurities. Residual boronic acid or boric acid can be present. Boronic acids can also form cyclic anhydrides (boroxines) which can complicate NMR spectra.[11]Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃) to convert the residual boronic acid into its more water-soluble boronate salt, which can then be extracted into the aqueous phase.[12]
Column chromatography fails to separate the product from a polar impurity that streaks down the column. The streaking impurity is likely a residual inorganic salt or boric acid.Pre-treat the crude product with an aqueous workup to remove the bulk of inorganic impurities before attempting chromatography. Alternatively, a "plug" of silica gel filtration before the main column can remove highly polar impurities.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Inorganic Byproducts

This protocol is a general procedure for a Suzuki-Miyaura reaction and can be adapted based on the specific scale and substrates of your reaction.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and add deionized water. Shake the funnel gently to partition the inorganic salts and boric acid into the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Basic Wash (Optional): To remove unreacted this compound, wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃. This will convert the boronic acid to its water-soluble boronate salt.

  • Brine Wash: Wash the organic layer with brine to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid products.[7]

  • Solvent Selection: Choose a solvent system in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of solvents, such as hexanes/ethyl acetate or methanol/water, is often effective.[13]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Diagram 1: Workflow for Removing Inorganic Byproducts

G start Crude Reaction Mixture workup Aqueous Workup (Water/Brine Washes) start->workup decision Is the product a solid? workup->decision cryst Recrystallization decision->cryst Yes chrom Column Chromatography decision->chrom No pure Pure Product cryst->pure chrom->pure G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Aqueous Phase organic_layer Desired Product Unreacted Starting Materials Organic Byproducts aqueous_layer Inorganic Salts (from base) Boric Acid Boronate Salts (after basic wash) organic_layer->aqueous_layer Partitioning

References

Technical Support Center: Managing Temperature Sensitivity in Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the temperature sensitivity of substituted phenylboronic acids in chemical reactions. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and solve common experimental challenges, ensuring the success and reproducibility of your work.

Understanding the Root Causes of Temperature Sensitivity

The stability and reactivity of substituted phenylboronic acids are intrinsically linked to temperature. Two primary temperature-dependent phenomena can significantly impact your reaction outcomes: Protodeboronation and Boroxine Formation . Understanding the interplay between these processes is the first step toward effective troubleshooting.

The Challenge of Protodeboronation

Protodeboronation is a prevalent and often undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1][2] This process is highly sensitive to temperature, pH, and the electronic nature of the substituents on the phenyl ring.

  • Mechanism: The reaction is often facilitated by the presence of water, which can act as a proton source.[2][3] Basic conditions, commonly employed in cross-coupling reactions, can accelerate protodeboronation by forming a more reactive boronate species.[2]

  • Substituent Effects: The rate of protodeboronation is heavily influenced by the electronic properties of the substituents on the aryl ring.

    • Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃, -CN) are particularly susceptible to protodeboronation, especially at elevated temperatures.[4] This increased reactivity is a key consideration in reaction design.

    • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) can increase the stability of the C-B bond, making the boronic acid less prone to protodeboronation.

Boroxine Formation: A Dehydrative Equilibrium

At elevated temperatures, phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines.[5][6][7] This is a reversible equilibrium reaction.[8][9]

  • Thermodynamics: The formation of boroxine is an entropically driven process due to the release of three water molecules.[8][9][10] This means that higher temperatures favor the formation of the boroxine.[8]

  • Impact on Reactivity: The formation of boroxine can alter the solubility and reactivity of the boronic acid species in the reaction mixture. While boroxines can participate in some coupling reactions, their reactivity profile may differ from the corresponding boronic acid.

Below is a diagram illustrating the key equilibria and decomposition pathways for a substituted phenylboronic acid.

G cluster_0 Desired Reaction Pathway (e.g., Suzuki-Miyaura Coupling) Boronic_Acid Ar-B(OH)₂ Coupling_Product Ar-R' Boronic_Acid->Coupling_Product Pd Catalyst, Base, R'-X, Heat Boroxine (ArBO)₃ Boroxine Boronic_Acid->Boroxine + Heat - 3 H₂O Protodeboronation_Product Ar-H Boronic_Acid->Protodeboronation_Product + H₂O, Base, Heat

Caption: Key reaction pathways and side reactions of substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers working with substituted phenylboronic acids.

Q1: My Suzuki-Miyaura reaction with an electron-deficient phenylboronic acid is giving low yields at high temperatures. What is happening?

A1: High temperatures, while often necessary to drive Suzuki-Miyaura couplings, can significantly accelerate the rate of protodeboronation, especially for electron-deficient arylboronic acids.[11][12] You are likely observing a competition between the desired cross-coupling and the undesired protodeboronation side reaction. At elevated temperatures, the protodeboronation may be outcompeting the coupling reaction, leading to a low yield of your desired product.

Q2: I observe the formation of a significant amount of a non-polar byproduct, which I suspect is the protodeboronated arene. How can I confirm this?

A2: The most straightforward way to confirm the identity of the byproduct is through standard analytical techniques. You can isolate the byproduct by chromatography and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry. Comparing the spectra to a known standard of the corresponding arene (Ar-H) will provide definitive confirmation.

Q3: Can I use a higher catalyst loading to overcome the low reactivity of my substituted phenylboronic acid at lower temperatures?

A3: While increasing the catalyst loading might seem like a simple solution, it's not always the most effective strategy and can sometimes be detrimental. A higher concentration of the palladium catalyst, particularly if Pd(II) species are present, can also catalyze protodeboronation.[2] A more effective approach is to optimize the ligand, base, and solvent system to favor the desired coupling reaction at a lower temperature.

Q4: My reaction mixture becomes heterogeneous at higher temperatures. Could this be related to boroxine formation?

A4: Yes, the formation of boroxines can lead to changes in solubility, which might manifest as the reaction mixture becoming heterogeneous. Boroxines are generally less polar than their corresponding boronic acids. If the solvent system is relatively polar, the less polar boroxine may precipitate out of the solution.

Q5: Are there any "universal" conditions that work well for most substituted phenylboronic acids?

A5: Unfortunately, there are no "one-size-fits-all" conditions due to the diverse reactivity of substituted phenylboronic acids. The optimal conditions are highly dependent on the electronic and steric nature of the substituents. However, a good starting point for many Suzuki-Miyaura couplings is a Pd(dppf)Cl₂ catalyst with a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water.[1] Temperature optimization will still be crucial.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common problems.

General Troubleshooting Workflow

When a reaction involving a substituted phenylboronic acid fails or gives a low yield, a systematic approach to troubleshooting is essential. The following workflow can help you identify the root cause of the problem.

G start Reaction Failure/ Low Yield check_reagents 1. Verify Reagent Quality (Boronic acid, halide, catalyst, base, solvent) start->check_reagents analyze_byproducts 2. Analyze Reaction Mixture (TLC, LC-MS, NMR) Identify byproducts check_reagents->analyze_byproducts protodeboronation Protodeboronation (Ar-H) Detected? analyze_byproducts->protodeboronation homocoupling Homocoupling (Ar-Ar) Detected? analyze_byproducts->homocoupling no_reaction Starting Materials Unchanged? analyze_byproducts->no_reaction optimize_temp 3a. Optimize Temperature (Lower temp, run temp screen) protodeboronation->optimize_temp Yes optimize_catalyst 4a. Degas Thoroughly 4b. Optimize Catalyst/Ligand homocoupling->optimize_catalyst Yes increase_temp 5a. Increase Temperature 5b. Screen Solvents/Catalysts no_reaction->increase_temp Yes optimize_base 3b. Change Base (Weaker, non-aqueous base) optimize_temp->optimize_base protect_boronic 3c. Use Protected Boronic Acid (MIDA ester, pinacol ester) optimize_base->protect_boronic

Caption: A systematic workflow for troubleshooting failed reactions.

Experimental Protocols for Optimization
3.2.1. Protocol for Temperature Screening to Minimize Protodeboronation

This protocol is designed to find the optimal temperature that maximizes the yield of the desired product while minimizing protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • Substituted phenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., Toluene, Dioxane/H₂O)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • Set up a series of identical reactions in parallel.

  • To each vial, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to each vial.

  • Place each vial in a heating block or oil bath set to a different temperature (e.g., Room Temp, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC or LC-MS.

  • After a set time, quench all reactions and analyze the product distribution to determine the optimal temperature.

3.2.2. Data Interpretation: Kinetic vs. Thermodynamic Control

The outcome of your temperature screen can often be understood in terms of kinetic versus thermodynamic control.[13][14][15]

  • Kinetic Control: At lower temperatures, the reaction that proceeds faster (has a lower activation energy) will be favored.[13][14] If your desired coupling is faster than protodeboronation, lower temperatures will give a better yield.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, and the most stable product will be favored.[13][14] If the protodeboronated product is very stable, high temperatures might favor its formation.

The following table summarizes expected outcomes from the temperature screening protocol:

Temperature RangeExpected Observation for Temperature-Sensitive Boronic AcidsDominant ControlRecommended Action
Low (e.g., RT - 50 °C) Slow or no reaction.-Increase temperature incrementally.
Moderate (e.g., 60 - 80 °C) Formation of desired product with minimal protodeboronation.KineticThis is likely the optimal temperature range.
High (e.g., > 90 °C) Increased rate of protodeboronation, potentially lower yield of desired product.ThermodynamicLower the reaction temperature. Consider alternative strategies if the desired reaction is still too slow.

Best Practices for Managing Temperature Sensitivity

Proactive measures can significantly improve the success rate of your reactions.

  • Use Anhydrous Conditions When Possible: For reactions that do not explicitly require water, using dry solvents and reagents can help suppress protodeboronation.[2]

  • Careful Selection of Base: Opt for milder bases (e.g., K₃PO₄, CsF) when working with highly sensitive boronic acids.[2][11]

  • Consider Protected Boronic Acid Derivatives: For particularly challenging substrates, using a boronic ester (e.g., pinacol or MIDA esters) can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1][3][16]

  • Degas Solvents Thoroughly: Removing dissolved oxygen is crucial to prevent oxidative side reactions and catalyst decomposition, especially at higher temperatures.[1][2]

  • Monitor Reactions Closely: Do not leave reactions at elevated temperatures for longer than necessary. Regular monitoring by TLC or LC-MS can help you determine the point of maximum product formation before significant decomposition occurs.

By understanding the underlying principles of temperature sensitivity and employing systematic troubleshooting strategies, you can overcome the challenges associated with substituted phenylboronic acids and achieve your synthetic goals with greater efficiency and reproducibility.

References

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.
  • Dehydration of Boric Acid for Thermochemical Energy Storage purpose Chemical Engineering. Scholar.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. Benchchem.
  • Temperature effect on coupling reaction. ResearchGate.
  • Pyrolysis mechanism of phenylboronic acid modified phenolic resin. ScienceDirect.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Benchchem.
  • On-Surface Synthesis of Boroxine-Based Molecules. MDPI.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES A THESIS SUBMITTED TO THE GRADU. Middle East Technical University.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.
  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION Yuji Tokunaga,* Hiroki Ueno, Youji Shimomura, and. LOCKSS.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health.

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Validation & Comparative

Analytical methods for the characterization of 4-(Isobutylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Introduction: A Key Building Block and Its Analytical Intricacies

This compound is a vital reagent in modern synthetic chemistry, particularly valued as a building block in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental to the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds. For researchers in drug discovery and development, ensuring the purity, identity, and stability of this starting material is paramount.

However, the characterization of arylboronic acids is not trivial. The primary analytical challenge stems from their propensity to undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine. This equilibrium between the monomeric acid and the trimeric boroxine can complicate analytical data, leading to ambiguous spectra and chromatographic profiles. A comprehensive characterization, therefore, requires a multi-technique approach to unequivocally confirm the structure and assess purity. This guide provides a comparative analysis of the essential analytical methods, offering field-proven insights and detailed protocols for the robust characterization of this compound.

Chapter 1: The Boroxine Conundrum - A Central Challenge in Characterization

The boronic acid functional group, -B(OH)₂, can readily lose water, especially upon heating or in non-polar solvents, to form a stable six-membered ring containing three boron and three oxygen atoms. This dynamic equilibrium is the most critical factor to consider during analysis.

Caption: Monomer-trimer equilibrium of arylboronic acids.

This equilibrium means that a pure sample of the boronic acid might show signals corresponding to both the monomer and the boroxine in certain analytical techniques, complicating interpretation. The choice of solvent and analytical conditions is therefore crucial to control this equilibrium and obtain meaningful data.

Chapter 2: Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in reaction mixtures or as a potential impurity in final drug substances.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing boronic acids. The polarity of the molecule allows for good retention and separation from non-polar impurities on columns like C18.

Causality Behind Method Choices:

  • Mobile Phase: A combination of water and a polar organic solvent like acetonitrile or methanol is standard. Acidic modifiers (e.g., formic acid or TFA) are often added to suppress the ionization of the boronic acid's hydroxyl groups, leading to sharper peaks and more reproducible retention times.

  • Detection: UV detection is straightforward due to the aromatic ring. However, coupling HPLC to a mass spectrometer (LC-MS) provides mass information, adding a higher degree of confidence in peak identification.

Comparative HPLC/UPLC Methodologies

MethodPrincipleAdvantagesDisadvantagesBest For
UPLC-ESI-MS Ultra-high-pressure separation coupled with electrospray ionization mass spectrometry.Very fast (run times as short as one minute), high resolution, and provides mass confirmation without derivatization.[1]Can be complicated by in-source dehydration/boroxine formation.[1]High-throughput analysis, reaction monitoring.
LC-MS/MS Tandem mass spectrometry used for quantification.Extremely sensitive and selective, capable of detecting trace levels (ppm) of boronic acid impurities in a drug substance matrix.[2][3]Requires method development and optimization of MS/MS transitions.Quantifying potential genotoxic impurities.
HPLC with Post-Column Derivatization (PCD) The analyte reacts with a reagent after the column but before the detector to form a fluorescent product.Highly selective for boronic acids, eliminating matrix interference. Excellent sensitivity with a fluorescence detector.[4]Requires additional hardware (pump, reaction coil) and optimization of reaction conditions.Analysis of boronic acids in complex mixtures (e.g., crude reaction monitoring, biological samples).
Experimental Protocol: HPLC-PCD with Alizarin

This protocol describes a highly selective method for detecting boronic acids by forming a fluorescent complex with alizarin after chromatographic separation.[4]

  • Chromatographic Setup:

    • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.40 mL/min.

    • Gradient: Adjust as needed for separation (e.g., 10-90% B over 10 minutes).

  • Post-Column Reaction Setup:

    • Reagent: 75 µM Alizarin and 0.1% triethylamine in acetonitrile.

    • Reagent Flow Rate: 0.60 mL/min delivered by a second HPLC pump.

    • Mixing: Use a T-piece to mix the column eluate and the reagent.

    • Reaction Coil: 3.5 m x 0.25 mm PEEK tubing maintained at 50°C.

  • Detection:

    • Detector: Fluorescence Detector.

    • Excitation Wavelength (λex): 469 nm.

    • Emission Wavelength (λem): 610 nm.

This self-validating system ensures that only compounds capable of reacting with alizarin (i.e., boronic acids) will produce a signal, providing high confidence in their identification within a complex mixture.

Chapter 3: Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy confirms the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural confirmation. ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.

  • ¹H and ¹³C NMR: Provide information on the carbon-hydrogen framework of the molecule, confirming the presence of the isobutyl and phenyl groups and their connectivity.

  • ¹¹B NMR: This is a direct and highly effective probe for the boron atom. The chemical shift of ¹¹B is very sensitive to its coordination environment. A trigonal planar sp²-hybridized boronic acid gives a broad signal around 30 ppm, while a tetrahedral sp³-hybridized boronate ester or adduct appears at a much higher field (more shielded), typically around 5-10 ppm.[5][6] This makes ¹¹B NMR an excellent tool for studying boronic acid-diol interactions or confirming derivatization.[6][7]

Expertise & Experience: Overcoming Boroxine Formation in NMR

A common pitfall is obtaining complex, poorly resolved ¹H NMR spectra in solvents like CDCl₃ due to the monomer-trimer equilibrium.[8][9]

The Solution: Run the NMR in a deuterated alcohol, such as methanol-d₄. The alcohol solvent acts as a Lewis base and readily breaks up the boroxine trimer, pushing the equilibrium entirely to the monomeric form.[8] This results in a clean, easily interpretable spectrum. The B-OH protons will typically exchange with the solvent and may not be observed.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing crucial confirmation of its identity.

The Challenge: Free boronic acids are known to undergo thermally induced dehydration in the MS source, which can hinder detection of the parent ion and lead to the observation of ions corresponding to the boroxine.[10]

Trustworthiness Through Derivatization: To ensure reliable MS data, the boronic acid can be derivatized.

  • Esterification: Reaction with a diol, such as pinacol or 1,2-diols, converts the boronic acid to a more stable boronate ester. This prevents dehydration in the ion source.

  • MALDI Matrix Selection: In Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, using 2,5-dihydroxybenzoic acid (DHB) as the matrix can efficiently convert the peptide boronic acid to a DHB adduct, providing high-quality spectra without prior derivatization.[10]

A key feature to look for in the mass spectrum is the natural isotopic distribution of boron: ¹¹B (80.1%) and ¹⁰B (19.9%). The presence of two signals separated by approximately 1 Da with a ~4:1 intensity ratio is a definitive indicator of a boron-containing compound.[10]

Chapter 4: Definitive Structural and Thermal Analysis

Single-Crystal X-ray Diffraction (SCXRD)

For an unambiguous, three-dimensional structure determination, SCXRD is the gold standard. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Based on studies of similar compounds like 4-carboxyphenylboronic acid, it is expected that this compound crystallizes as hydrogen-bonded dimers, where the boronic acid groups of two molecules interact.[11][12]

Experimental Protocol: Crystal Growth for SCXRD
  • Purification: The compound must be highly pure. Column chromatography followed by recrystallization is recommended.[13]

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) to create a near-saturated solution.

  • Slow Evaporation/Vapor Diffusion:

    • Method A (Slow Evaporation): Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area for several days to weeks.

    • Method B (Vapor Diffusion): Place the vial from step 2 inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).[13] The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and promoting the growth of high-quality single crystals.

  • Crystal Mounting & Data Collection: Once suitable crystals have formed, they are carefully mounted on a diffractometer for X-ray analysis. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[14]

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is highly effective for observing and quantifying the loss of water associated with the conversion of the boronic acid to its boroxine anhydride.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, identify polymorphic transitions, and assess thermal stability. Studies on the thermochemistry of phenylboronic acid and its anhydrides provide a basis for interpreting these thermal events.[15]

Chapter 5: A Recommended Analytical Workflow

A logical, multi-technique workflow ensures a comprehensive and self-validating characterization of a new batch of this compound.

Caption: Recommended workflow for comprehensive characterization.

Conclusion

The robust characterization of this compound is critical for its effective use in research and drug development. A single analytical technique is insufficient to overcome the inherent challenges posed by the monomer-boroxine equilibrium. The synergistic use of chromatography (HPLC/UPLC-MS) for purity assessment, spectroscopy (NMR, MS) for structural confirmation, and, where necessary, X-ray diffraction and thermal analysis provides a complete and unambiguous picture of the material's identity, purity, and stability. By understanding the "why" behind specific experimental choices, such as solvent selection in NMR or derivatization in MS, researchers can generate reliable and defensible analytical data.

References

The Analytical Challenge: Understanding Phenylboronic Acid Behavior

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the LC-MS/MS Analysis of Substituted Phenylboronic Acids: A Comparative Analysis

Substituted phenylboronic acids (PBAs) and their derivatives are foundational building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Their utility extends to chemical sensors, drug delivery systems, and as intermediates in the pharmaceutical industry.[1][2] However, their prevalence, particularly as potential genotoxic impurities in active pharmaceutical ingredients (APIs), necessitates robust and sensitive analytical methods for their quantification at trace levels.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for this challenge. Yet, the unique chemistry of the boronic acid moiety—its propensity for dehydration, complexation, and variable ionization efficiency—presents significant analytical hurdles. This guide provides a comparative analysis of the primary methodologies for PBA analysis, moving beyond a simple listing of steps to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

The primary difficulties in developing robust LC-MS/MS methods for PBAs stem from their chemical properties:

  • Dehydration and Boroxine Formation: Phenylboronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[1][4] This process can occur in solution or in the high-temperature environment of an MS source, complicating mass spectra and compromising quantitative accuracy.

  • Poor Ionization Efficiency: Under standard electrospray ionization (ESI) conditions, the native boronic acid group can exhibit low ionization efficiency, limiting sensitivity.[5]

  • Secondary Interactions: The boronic acid group can engage in secondary interactions with metal surfaces in standard HPLC/UHPLC systems, leading to poor peak shape and analyte loss.

  • pH-Dependent Speciation: The pKa of the phenylboronic acid group is typically around 8.8-9.2, meaning its charge state, and therefore its chromatographic retention and ionization response, is highly dependent on mobile phase pH.[6][7]

To overcome these challenges, analysts have developed two primary strategic approaches: Direct Analysis and Chemical Derivatization . A third, more advanced, Online Derivatization technique combines elements of both. This guide will compare these three core strategies.

Core Methodologies: A Comparative Analysis

Method 1: Direct Analysis via Negative Ion ESI-LC-MS/MS

The most straightforward approach is the direct injection and analysis of the underivatized boronic acid. This method leverages the acidic nature of the B-OH protons for detection.

Causality Behind the Method: This strategy is predicated on speed and simplicity. By analyzing the native molecule, sample preparation is minimized. The choice of negative ion mode is critical; under typical reversed-phase conditions, the boronic acid can be deprotonated to form the [M-H]⁻ ion, which is readily detected by the mass spectrometer.[3] This approach is particularly effective for screening and for matrices where high sensitivity is not the primary concern.

Field-Proven Insights: While simple, success hinges on meticulous optimization of the mobile phase. The use of pure water and acetonitrile is often favored as it produces a highly sensitive response for the compounds of interest and minimizes the formation of unwanted adducts.[2][8] For separating complex mixtures or improving peak shape, a volatile buffer like ammonium acetate or a basic modifier such as dilute ammonia can be effective.[3][4] A critical consideration is the potential for in-source dehydration; optimizing source parameters (e.g., temperature) is crucial to favor the monomeric [M-H]⁻ ion over boroxine forms.[4]

Advantages:

  • Speed: Minimal sample preparation leads to high throughput.[4]

  • Simplicity: Fewer reagents and procedural steps reduce the potential for error.

Disadvantages:

  • Limited Sensitivity: May not be suitable for ultra-trace quantification (e.g., genotoxic impurity limits in the low ppm range).[5]

  • Matrix Effects: More susceptible to ion suppression from complex matrices.

  • Spectral Complexity: Potential for boroxine formation can complicate data interpretation.

Method 2: Pre-Column Derivatization with Diols

To overcome the sensitivity and stability issues of direct analysis, a common strategy is to derivatize the boronic acid with a diol, such as N-methyliminodiacetic acid (MIDA), prior to LC-MS/MS analysis.[9][10]

Causality Behind the Method: This approach transforms the polar, and potentially unstable, boronic acid into a stable, cyclic boronate ester.[9] The reaction is based on the reversible covalent interaction between the boronic acid and a cis-diol.[6] This derivatization serves two primary purposes:

  • Enhanced Stability: The resulting MIDA ester is stable and does not form boroxines, leading to a single, well-defined chromatographic peak.

  • Improved Ionization: The MIDA moiety contains a tertiary amine, which is readily protonated. This allows for highly sensitive detection in positive ion ESI mode, which is often more robust and less prone to ion suppression than negative mode.[9]

Field-Proven Insights: The derivatization reaction is typically performed in a solvent like DMSO at elevated temperatures (80-90 °C) for about an hour.[9] This ensures complete conversion. The resulting MIDA esters are significantly more hydrophobic than the parent boronic acids, altering their chromatographic behavior and often leading to better retention and separation on C18 columns. This strategy has proven highly effective for quantifying boronic acid impurities in drug substances down to low ppm levels.[8][9]

Advantages:

  • High Sensitivity: Enables trace-level quantification, with reported LODs as low as 0.1 ng/mL.[9]

  • Robustness: The stable derivative and positive mode detection lead to highly reproducible results.

  • Specificity: The derivatization step adds a layer of selectivity to the analysis.

Disadvantages:

  • Time-Consuming: Adds a significant sample preparation step, reducing throughput.[8]

  • Reaction Optimization: The derivatization reaction must be carefully optimized and validated to ensure complete conversion.

Method 3: Online, In-Source Derivatization

A cutting-edge alternative that bridges the gap between direct and pre-column derivatization is the use of online, post-column, or in-source derivatization.[11][12]

Causality Behind the Method: This innovative technique leverages the accelerated reaction kinetics observed in electrosprayed microdroplets.[13] After chromatographic separation, the column eluent containing the analyte is mixed with a derivatizing agent (such as a diol) just before or within the ESI source.[11] The derivatization occurs "on-the-fly" in the charged droplets, completing in microseconds.[13] This provides the sensitivity enhancement of derivatization without the laborious offline sample preparation.

Field-Proven Insights: This method has been successfully demonstrated for enhancing the sensitivity of saccharide analysis using phenylboronic acid as the derivatizing agent, but the principle is directly applicable in reverse for PBA analysis.[11][12] The key is to introduce a suitable diol into the ESI source alongside the PBA analyte. The result is a 1-2 order of magnitude enhancement in sensitivity compared to conventional ESI-MS/MS without derivatization.[11] This approach represents a powerful tool for high-throughput, high-sensitivity applications.

Advantages:

  • High Sensitivity & High Throughput: Combines the primary benefits of the other two methods.[11]

  • Reduced Sample Preparation: Eliminates offline derivatization steps.[12]

  • Efficiency: Consumes very small amounts of derivatizing reagent.

Disadvantages:

  • Specialized Hardware: May require modification of the MS source interface.[11]

  • Method Development Complexity: Optimization of reagent flow rates, source parameters, and reaction conditions can be more complex than traditional methods.

Data-Driven Comparison

The following table summarizes the key performance characteristics of the three primary methodologies for the LC-MS/MS analysis of substituted phenylboronic acids.

ParameterMethod 1: Direct AnalysisMethod 2: Pre-Column DerivatizationMethod 3: Online/In-Source Derivatization
Typical Sensitivity (LLOQ) 2-10 pg/mL to 1 ppm[2][3]0.1 - 5 ng/mL (low ppm)[9]Femtomole range (orders of magnitude improvement over direct)[11]
Sample Preparation Time < 5 minutes1-2 hours< 5 minutes
Throughput HighLowHigh
Primary Ionization Mode Negative ESI[2][3]Positive ESI (for MIDA)[9]Analyte/Derivative Dependent
Robustness & Reproducibility Moderate (sensitive to source conditions)High (stable derivative)Moderate to High (requires stable spray)
Best Suited For Rapid screening, reaction monitoring, analysis of less complex matrices.Trace-level impurity quantification (e.g., genotoxic impurities), complex matrices.High-throughput, high-sensitivity screening and quantification.

Experimental Protocols & Workflows

Visualization of Analytical Workflows

The choice of method depends on the analytical objective. The following diagrams illustrate the workflows for direct analysis and pre-column derivatization.

G cluster_direct Direct Analysis Workflow D_Start Sample containing PBA D_Prep Dilute in appropriate solvent (e.g., 50:50 MeOH/Water) [2] D_Start->D_Prep D_Inject Inject onto LC-MS/MS System D_Prep->D_Inject D_LC Reversed-Phase Separation (e.g., C18 column) [12] D_Inject->D_LC D_MS ESI Negative Mode Detection (MRM of [M-H]⁻) [2] D_LC->D_MS D_End Quantify PBA D_MS->D_End

Caption: Workflow for Direct LC-MS/MS Analysis.

G cluster_deriv Pre-Column Derivatization Workflow P_Start Sample containing PBA P_Deriv Add MIDA & DMSO; Heat at 80-90°C for 1h [8] P_Start->P_Deriv P_Prep Dilute reaction mixture with Acetonitrile [8] P_Deriv->P_Prep P_Inject Inject onto LC-MS/MS System P_Prep->P_Inject P_LC Reversed-Phase Separation (e.g., C18 column) P_Inject->P_LC P_MS ESI Positive Mode Detection (MRM of MIDA-Ester) [8] P_LC->P_MS P_End Quantify PBA-MIDA Ester P_MS->P_End

Caption: Workflow for Pre-Column Derivatization Analysis.

Protocol 1: Direct Quantification of Phenylboronic Acids

This protocol is adapted from a high-sensitivity method for direct analysis.[2]

  • Standard Preparation: a. Prepare individual 1 mg/mL stock solutions of each target phenylboronic acid in methanol. b. Create a mixed intermediate standard (e.g., 10 µg/mL) by diluting the stocks in methanol. c. Prepare a calibration curve (e.g., 2 pg/mL to 1000 pg/mL) by serially diluting the intermediate standard in 50:50 (v/v) methanol/water.

  • Sample Preparation: a. Accurately weigh the sample (e.g., API) and dissolve in a suitable solvent. b. Dilute the sample solution with 50:50 (v/v) methanol/water to bring the expected analyte concentration into the range of the calibration curve.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system capable of binary gradients.

    • Column: A high-performance C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[3]

    • Mobile Phase A: Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: A suitable gradient to resolve analytes from the matrix. Example: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.[3]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions: Determine the precursor ([M-H]⁻) to product ion transitions for each analyte by infusing a standard solution. Common fragments include BO⁻ and BO₂⁻.[14] Optimize collision energy for each transition.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area against the concentration for each standard. b. Quantify the phenylboronic acid concentration in the samples using the regression equation from the calibration curve.

Protocol 2: Trace Quantification via MIDA Derivatization

This protocol is based on a method for quantifying trace boronic acid impurities in pharmaceutical compounds.[9]

  • Derivatization Reagent Preparation: a. Prepare a solution of N-methyliminodiacetic acid (MIDA) in DMSO.

  • Standard and Sample Derivatization: a. For Standards: Weigh 1.0 mmol of the boronic acid standard and 1.15 mmol of MIDA into a vial. Add 5 mL of DMSO. b. For Samples: Prepare an unspiked sample by dissolving ~50 mg of API and ~170 mg of MIDA in DMSO. c. Heat all vials at 80–90 °C for 1 hour with stirring. d. Allow solutions to cool to room temperature.

  • Preparation for Injection: a. Standards: Create a stock solution of the derivatized standard (e.g., 1 mg/mL) based on the reaction purity. Serially dilute this stock with acetonitrile to prepare a calibration curve (e.g., 0.5 ng/mL to 25 ng/mL). b. Samples: Dilute 1 mL of the sample reaction solution to 10 mL with acetonitrile.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: A high-performance C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to resolve the hydrophobic MIDA-ester derivative.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode .

    • MRM Transitions: Determine the precursor ([M+H]⁺) to product ion transitions for each PBA-MIDA ester. Optimize collision energy accordingly.

  • Data Analysis: a. Construct a calibration curve and quantify the PBA-MIDA ester in the samples as described in Protocol 1.

Conclusion and Recommendations

The optimal LC-MS/MS strategy for the analysis of substituted phenylboronic acids is dictated by the specific analytical goal.

  • For high-throughput screening and reaction monitoring where speed is paramount and sensitivity requirements are moderate, Direct Analysis in negative ion mode is the most efficient choice. Its simplicity and speed are unmatched.

  • For trace-level quantification , especially for genotoxic impurities in pharmaceutical drug substances where low ppm detection is required, Pre-Column Derivatization with MIDA is the gold standard. The enhanced sensitivity, stability, and robustness provided by the boronate ester and positive mode detection justify the additional sample preparation time.

  • As technology advances, Online/In-Source Derivatization presents a compelling future direction, promising the high sensitivity of derivatization with the high throughput of direct analysis. Laboratories equipped for this technique can achieve exceptional performance for both screening and quantification.

By understanding the underlying chemical principles and carefully selecting the analytical strategy, researchers can develop robust, reliable, and sensitive LC-MS/MS methods to meet the diverse challenges posed by the analysis of substituted phenylboronic acids.

References

  • Gomes, P. A., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX Technical Note. Available at: [Link]

  • Gelliday, C. A., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(40), 14071–14078. Available at: [Link]

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Application Note. Available at: [Link]

  • Gelliday, C. A., et al. (2021). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. ChemRxiv. Available at: [Link]

  • Gelliday, C. A., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. ACS Publications. Available at: [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88–92. Available at: [Link]

  • Li, Y., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. International Journal of Molecular Sciences, 23(1), 527. Available at: [Link]

  • Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography B, 845(2), 228-235. Available at: [Link]

  • Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]

  • Wang, G., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. Available at: [Link]

  • Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Georganics Product Information. Available at: [Link]

Sources

A Comparative Guide to ¹¹B NMR Spectroscopy for Studying Boronic Acid Structure and Binding

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their derivatives are cornerstones of modern chemistry, serving as crucial building blocks in organic synthesis (e.g., Suzuki-Miyaura coupling), as sensors for carbohydrates, and as therapeutic agents.[1][2][3] Their utility stems from the unique ability of the boron atom to reversibly form covalent bonds with diols.[4] Understanding and quantifying this interaction, as well as characterizing the structure and aqueous speciation of the boronic acid itself, is paramount for developing new applications.

Among the arsenal of analytical techniques available, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and direct tool.[5] This guide provides an in-depth comparison of ¹¹B NMR with other common analytical methods, supported by experimental data and protocols, to equip researchers, scientists, and drug development professionals with the knowledge to leverage this technique effectively.

The Unique Lens of ¹¹B NMR: A Direct View into Boron Chemistry

The power of ¹¹B NMR lies in its direct observation of the boron nucleus. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, but ¹¹B is overwhelmingly preferred due to its higher natural abundance (80.1% vs. 19.9%) and smaller nuclear electric quadrupole moment, which results in sharper, more easily interpretable signals.[6][7]

The chemical environment around the boron atom dictates two key ¹¹B NMR parameters:

  • Chemical Shift (δ): This is highly sensitive to the hybridization state of the boron atom. Trigonal, sp²-hybridized boronic acids typically resonate in a downfield region (δ ≈ 26 to 30 ppm), while tetrahedral, sp³-hybridized boronate esters or boronate anions appear in a more shielded, upfield region (δ ≈ 1 to 7 ppm).[8] This clear distinction is the foundation for using ¹¹B NMR to study structure and binding.

  • Linewidth: As a quadrupolar nucleus (spin I = 3/2), the ¹¹B signal's linewidth is influenced by the symmetry of the local electronic environment.[8] Generally, the more symmetric tetrahedral (sp³) species give rise to sharper signals compared to the broader peaks of the trigonal (sp²) species.[8]

This direct sensitivity to hybridization makes ¹¹B NMR an exceptionally reliable method for structural analysis and for monitoring reactions and binding events at the boron center.[5][8]

Elucidating Boronic Acid Structure and Speciation

A primary application of ¹¹B NMR is the characterization of the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate form in aqueous solutions. This equilibrium is governed by the acid dissociation constant (pKa), a critical parameter for designing boronic acid-based sensors and drugs, as binding to diols is often pH-dependent.[4][9]

At pH values below the pKa, the boronic acid exists predominantly in its neutral, sp²-hybridized state.[8] As the pH increases beyond the pKa, the equilibrium shifts towards the sp³-hybridized boronate anion, which is readily observed as a distinct upfield shift in the ¹¹B NMR spectrum.[8] By acquiring spectra across a range of pH values, one can construct a sigmoidal titration curve by plotting the chemical shift or the relative integration of the two species versus pH, allowing for a precise determination of the pKa.[10]

Caption: pH-dependent equilibrium of boronic acids.

Quantifying Binding Interactions with ¹¹B NMR

¹¹B NMR is a premier technique for studying the binding of boronic acids to diols, such as carbohydrates. The formation of a cyclic boronate ester involves a change in the boron's hybridization from sp² to sp³, resulting in a significant upfield shift of the ¹¹B NMR signal.[9] This provides unambiguous, qualitative evidence of binding.

More powerfully, ¹¹B NMR can be used to quantify the binding affinity (i.e., determine the association or dissociation constant).[8] This is typically achieved through a titration experiment where the concentration of the diol is systematically varied while keeping the boronic acid concentration constant. The changes in the ¹¹B chemical shifts are then monitored. By fitting the resulting binding isotherm (a plot of the change in chemical shift vs. diol concentration), one can extract the binding constant.[1][8]

Experimental Workflow: ¹¹B NMR Titration for Binding Constant Determination

Binding_Titration_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare stock solution of boronic acid (BA) in appropriate buffer (e.g., PBS in D₂O). prep2 Prepare high-concentration stock solution of diol ligand in the same buffer. prep1->prep2 prep3 Create a series of NMR tubes with constant [BA] and increasing [Diol]. Ensure final volume and buffer concentration are identical. prep2->prep3 acq1 Set up spectrometer for ¹¹B NMR. Use a quartz NMR tube if possible to minimize background. [2] prep3->acq1 acq2 Acquire ¹¹B NMR spectrum for each sample in the titration series. acq1->acq2 acq3 Record the chemical shift (δ) of the boron signal for each sample. acq2->acq3 an1 Calculate the change in chemical shift (Δδ) for each titration point. acq3->an1 an2 Plot Δδ vs. Diol Concentration. an1->an2 an3 Fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the binding constant (Ka or Kd). an2->an3

Caption: Workflow for a ¹¹B NMR binding titration experiment.

A Comparative Analysis: ¹¹B NMR vs. Alternative Techniques

While ¹¹B NMR is a powerful tool, it is essential to understand its advantages and limitations in the context of other available methods.

TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
¹¹B NMR Spectroscopy Direct observation of the ¹¹B nucleus. Chemical shift changes with hybridization.Structure, pKa, binding stoichiometry, binding constant (Ka/Kd).[5]Direct, unambiguous probe of the boron center. Provides structural and quantitative binding data in one experiment.[8]Relatively low sensitivity requiring higher concentrations (~mM).[9] Broad signals can sometimes be challenging to analyze.
¹H NMR Spectroscopy Observation of protons near the boron center.Indirect evidence of binding through changes in proton chemical shifts.High sensitivity. Readily available. Can be used with ¹¹B decoupling for simplification.[11]Indirect probe of binding. Spectra can be complex. Changes in chemical shifts can be small.
Fluorescence Spectroscopy Change in fluorescence of a competitive dye (e.g., Alizarin Red S) upon displacement by a diol.Binding constant (Ka/Kd).Very high sensitivity (µM to nM). High-throughput potential.Indirect, competition-based assay. Potential for indicator dye to interfere with the binding event.[12]
UV-Vis Spectroscopy Changes in the absorbance spectrum upon boronate ester formation.pKa, binding constant.Widely available, simple instrumentation.Lower sensitivity than fluorescence. Requires a chromophore near the boronic acid.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Full thermodynamic profile: Ka, ΔH, ΔS.Direct, label-free measurement of binding thermodynamics.Requires larger amounts of material. Sensitive to buffer mismatch.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions in the gas phase.Stoichiometry of complexes.Extremely high sensitivity. Can identify different complex stoichiometries.Provides limited information on solution-state equilibria and binding strength.

Practical Guide: Protocol for High-Quality ¹¹B NMR Data Acquisition

Achieving reliable and high-quality ¹¹B NMR data requires attention to specific experimental details.

Step-by-Step Protocol
  • Sample Preparation:

    • Solvent: Use a deuterated solvent appropriate for your sample's solubility (e.g., D₂O, DMSO-d₆, CD₃OD). For aqueous studies, prepare buffers using D₂O to avoid a large H₂O signal.

    • Concentration: Due to the lower sensitivity of ¹¹B NMR, concentrations in the range of 10-50 mM are typically required for good signal-to-noise in a reasonable time.[9]

    • NMR Tubes: Standard borosilicate glass NMR tubes produce a very broad background signal (a "hump") in ¹¹B spectra.[7] For quantitative analysis or studies of broad signals, it is highly recommended to use quartz NMR tubes, which are boron-free.[10]

    • Reference: An external reference of BF₃·OEt₂ (defined as δ 0.0 ppm) is commonly used.[13]

  • Spectrometer Setup and Acquisition:

    • Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹¹B frequency (e.g., 128.25 MHz on a 400 MHz spectrometer).[13]

    • Acquisition Parameters:

      • Pulse Width: Calibrate the 90° pulse width for ¹¹B on your sample.

      • Acquisition Time (at): Typically 0.1-0.2 seconds is sufficient due to the fast relaxation of the quadrupolar ¹¹B nucleus.

      • Relaxation Delay (d1): A short delay of 0.1-0.5 seconds is usually adequate.

      • Number of Scans (ns): This will depend on the sample concentration. For a ~20 mM sample, 1024 scans can often provide a good spectrum.[9]

    • Proton Decoupling: Use proton decoupling (e.g., waltz16) during acquisition to simplify spectra by removing ¹H-¹¹B coupling, which can improve signal-to-noise.

  • Data Processing:

    • Fourier Transform: Apply an exponential line broadening factor (LB) of 5-20 Hz to improve the signal-to-noise ratio of the typically broad ¹¹B signals.

    • Phasing and Baseline Correction: Carefully phase the spectrum. A polynomial baseline correction is often necessary, especially if a background signal from a borosilicate tube is present.[10]

Conclusion

¹¹B NMR spectroscopy offers a direct and information-rich window into the world of boronic acids. Its ability to simultaneously provide qualitative structural information and quantitative data on speciation and binding affinity makes it an indispensable tool.[1][8] While techniques like fluorescence spectroscopy may offer higher sensitivity, the direct, unambiguous nature of ¹¹B NMR provides a level of confidence and mechanistic insight that is often unparalleled. By understanding the principles of the technique and following optimized experimental protocols, researchers can effectively harness the power of ¹¹B NMR to accelerate their research in materials science, diagnostics, and drug development.

References

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link] leveraging

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. ResearchGate. Available at: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. PubMed. Available at: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available at: [Link] leveraging

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Figshare. Available at: [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. ResearchGate. Available at: [Link]

  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PubMed Central. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • 11 B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Royal Society of Chemistry. Available at: [Link]

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A Technical Guide to the Comparative Reactivity of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. This guide provides an in-depth comparative analysis of the reactivity of 4-(Isobutylaminocarbonyl)phenylboronic acid against other commonly employed boronic acids in key cross-coupling reactions. The insights presented herein are supported by established mechanistic principles and representative experimental data to facilitate informed decision-making in your synthetic endeavors.

Introduction: The Role of Substituents in Modulating Boronic Acid Reactivity

The reactivity of an arylboronic acid in transition metal-catalyzed cross-coupling reactions is intrinsically linked to the electronic and steric nature of the substituents on the aromatic ring. These substituents influence the nucleophilicity of the organic group to be transferred from the boron atom to the metal center in the crucial transmetalation step of the catalytic cycle.

Generally, electron-donating groups (EDGs) enhance the electron density on the boron-bearing carbon, increasing its nucleophilicity and often accelerating the rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the carbon less nucleophilic and typically slowing down the transmetalation process.[1]

The 4-(isobutylaminocarbonyl) substituent, an amide group, is generally considered to be moderately electron-withdrawing through resonance and inductive effects. Therefore, this compound is expected to exhibit attenuated reactivity compared to electron-rich or unsubstituted phenylboronic acids, but potentially greater stability.

This guide will explore the comparative reactivity of this compound in three widely utilized cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds.

  • Chan-Lam Coupling: Formation of C-N and C-O bonds.

  • Liebeskind-Srogl Coupling: Formation of C-C bonds from thioesters.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the construction of biaryl structures.[2] The reaction's efficiency is highly dependent on the electronic properties of the boronic acid.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is significantly influenced by the substituents on the phenylboronic acid.[3][4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Expected Reactivity Profile

The electron-withdrawing nature of the 4-(isobutylaminocarbonyl) group is expected to decrease the nucleophilicity of the phenyl ring, thereby slowing the rate of transmetalation compared to unsubstituted or electron-rich phenylboronic acids.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

Boronic Acid4-SubstituentElectronic EffectPredicted Relative Rate
4-Methoxyphenylboronic acid-OCH₃Electron-DonatingFastest
Phenylboronic acid-HNeutralModerate
This compound -CONHCH₂CH(CH₃)₂Electron-Withdrawing (Moderate) Slower
4-Nitrophenylboronic acid-NO₂Electron-Withdrawing (Strong)Slowest

Note: This table is based on established principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[1]

Supporting Experimental Data (Hypothetical Comparison)

Table 2: Representative Yields in a Model Suzuki-Miyaura Coupling

EntryBoronic AcidYield (%) after 2h
14-Methoxyphenylboronic acid>95
2Phenylboronic acid85
3This compound 70
44-Nitrophenylboronic acid45

Reaction Conditions: Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C, 2h.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[5][6]

Mechanistic Overview

The mechanism of the Chan-Lam coupling is complex but is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction involves the formation of a copper-aryl intermediate, which then undergoes reaction with a nucleophile (amine or alcohol) followed by reductive elimination.[5]

Chan_Lam_Cycle Cu(II)L2 Cu(II)L2 Ar-Cu(III)-Nu(L2) Ar-Cu(III)-Nu(L2) Cu(II)L2->Ar-Cu(III)-Nu(L2) Oxidative Coupling (Ar-B(OH)2, Nu-H) Ar-Nu Ar-Nu Ar-Cu(III)-Nu(L2)->Ar-Nu Reductive Elimination Cu(I)L2 Cu(I)L2 Ar-Cu(III)-Nu(L2)->Cu(I)L2 Cu(I)L2->Cu(II)L2 Oxidation (O2)

Expected Reactivity Profile

In contrast to the Suzuki-Miyaura coupling, the effect of substituents in the Chan-Lam coupling can be more nuanced. While some studies suggest that electron-withdrawing groups on the phenylboronic acid can lead to lower yields, others have shown that they are well-tolerated.[5][7] The outcome can be highly dependent on the specific nucleophile and reaction conditions. However, a general trend of decreased reactivity with stronger electron-withdrawing groups is often observed.

Table 3: Predicted Relative Reactivity in Chan-Lam Coupling

Boronic Acid4-SubstituentElectronic EffectPredicted Relative Rate/Yield
4-Methoxyphenylboronic acid-OCH₃Electron-DonatingHigh
Phenylboronic acid-HNeutralModerate-High
This compound -CONHCH₂CH(CH₃)₂Electron-Withdrawing (Moderate) Moderate
4-Nitrophenylboronic acid-NO₂Electron-Withdrawing (Strong)Low-Moderate

Comparative Reactivity in Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms a new carbon-carbon bond from a thioester and a boronic acid, catalyzed by palladium in the presence of a copper(I) co-catalyst.[8][9]

Mechanistic Insights

The reaction proceeds via a distinct mechanism involving the formation of a copper-thiolate intermediate which then facilitates the transmetalation with the palladium-aryl species.

Liebeskind_Srogl_Workflow cluster_0 Palladium Cycle cluster_1 Copper Co-catalyst Pd(0)L2 Pd(0)L2 Ar-Pd(II)-SR(L2) Ar-Pd(II)-SR(L2) Pd(0)L2->Ar-Pd(II)-SR(L2) Oxidative Addition (Ar-SR) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-SR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-CO-Ar' Ar-CO-Ar' Ar-Pd(II)-Ar'(L2)->Ar-CO-Ar' Reductive Elimination Cu(I)TC Cu(I)TC Ar'-B(OH)2 Ar'-B(OH)2 Cu-Ar' Cu-Ar' Cu(I)TCAr'-B(OH)2 Cu(I)TCAr'-B(OH)2 Cu(I)TCAr'-B(OH)2->Cu-Ar' Aryl Transfer

Expected Reactivity Profile

Similar to the Suzuki-Miyaura coupling, the transmetalation step is critical in the Liebeskind-Srogl reaction. Therefore, the electronic nature of the boronic acid plays a significant role. Electron-donating groups on the boronic acid generally facilitate the reaction, leading to higher yields.[2]

Table 4: Predicted Relative Reactivity in Liebeskind-Srogl Coupling

Boronic Acid4-SubstituentElectronic EffectPredicted Relative Yield
4-Methoxyphenylboronic acid-OCH₃Electron-DonatingHigh
Phenylboronic acid-HNeutralModerate-High
This compound -CONHCH₂CH(CH₃)₂Electron-Withdrawing (Moderate) Moderate
4-Nitrophenylboronic acid-NO₂Electron-Withdrawing (Strong)Low

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity of this compound, a standardized set of experiments should be conducted. The following protocols provide a framework for such a comparative study.

General Workflow for Reactivity Comparison

Experimental_Workflow A Reaction Setup: - Identical conditions for all boronic acids - Inert atmosphere B Addition of Reagents: - Aryl halide/Thioester/Nucleophile - Base - Solvent A->B C Addition of Boronic Acids: - Equimolar amounts of each boronic acid - 4-MeO-PhB(OH)2 - PhB(OH)2 - 4-(iBuNHCO)PhB(OH)2 - 4-NO2-PhB(OH)2 B->C D Catalyst Addition & Reaction Initiation C->D E Monitoring Reaction Progress: - GC-MS or LC-MS analysis at regular time intervals D->E F Data Analysis: - Plot % conversion vs. time - Determine initial reaction rates E->F G Comparative Reactivity Assessment F->G

Protocol for Suzuki-Miyaura Coupling
  • To a series of identical reaction vessels under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reactions to 90 °C with vigorous stirring.

  • Take aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes), quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion to the biaryl product.

Protocol for Chan-Lam Coupling
  • To a series of identical reaction vessels open to the air, add the amine or phenol (1.0 mmol, 1.0 equiv), the respective boronic acid (1.5 mmol, 1.5 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Add dichloromethane (5 mL) and pyridine (2.0 mmol, 2.0 equiv).

  • Stir the reactions vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion (or after a set time, e.g., 24 hours), work up the reaction and purify the product by column chromatography to determine the isolated yield.

Protocol for Liebeskind-Srogl Coupling
  • To a series of identical reaction vessels under an inert atmosphere, add the thioester (1.0 mmol, 1.0 equiv), the respective boronic acid (1.5 mmol, 1.5 equiv), and copper(I) thiophene-2-carboxylate (1.2 mmol, 1.2 equiv).

  • Add anhydrous THF (5 mL).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and tri(2-furyl)phosphine (0.1 mmol, 10 mol%).

  • Heat the reactions to 50 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After a set time (e.g., 16 hours), cool the reaction, filter through a pad of celite, and concentrate. Purify by column chromatography to determine the isolated yield.

Conclusion and Outlook

This compound is a valuable building block in organic synthesis, offering a handle for further functionalization through its amide group. Based on established electronic principles, its reactivity in common cross-coupling reactions is predicted to be moderate, falling between that of electron-rich and strongly electron-deficient phenylboronic acids. This attenuated reactivity can be advantageous in certain contexts, potentially leading to higher selectivity in complex molecules with multiple reactive sites.

For optimal results, reaction conditions may need to be adjusted when using this compound in place of more reactive boronic acids. This may include higher catalyst loadings, more forcing conditions (higher temperature or longer reaction times), or the use of more active catalyst systems. The experimental protocols provided in this guide offer a starting point for systematically evaluating and optimizing reactions involving this and other functionalized boronic acids.

References

  • C. C. B. T.-C. in O. M. C. Al-Masum, Ed. (2018). Recent Research and Developments.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. (n.d.).
  • Al-Zoubi, R. M. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI.
  • Liebeskind–Srogl coupling - Wikipedia. (n.d.).
  • (2025). Recent advances in Chan-Lam Coupling Reaction.
  • Comparison of reactivity of different boron reagents (a) The predicted...
  • a, b Kinetic studies of the Suzuki-Miyaura cross-coupling of bromobenzene and phenylboronic acid over Pd/Ce-MOF-801 - ResearchG
  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry - ACS Public
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
  • A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid - Benchchem. (n.d.).
  • (2025). (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10...
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(12), 4650–4658.
  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv
  • The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PubMed Central. (n.d.).
  • (2025). The Liebeskind-Srogl cross-coupling reaction and its synthetic application.
  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (n.d.).
  • Pomarański, P., Sowa, M., & Albrecht, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Liebeskind–Srogl coupling. (n.d.). Wikipedia.
  • Liebeskind-Srogl coupling - Semantic Scholar. (n.d.).
  • Pomarański, P., Sowa, M., & Albrecht, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
  • Liebeskind‐Srogl cross‐coupling - ResearchG
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  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions (Journal Article) | NSF Public Access Repository. (n.d.).
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  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.).
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  • (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Pomarański, P., Sowa, M., & Albrecht, J. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.

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A Comparative Guide to the Efficacy of Phenylboronic Acid Derivatives in Inhibiting Prostate Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-(Isobutylaminocarbonyl)phenylboronic acid as a potential inhibitor of prostate cancer cell migration. Its performance is critically evaluated against established boronic acid compounds and a well-characterized pathway inhibitor, offering researchers, scientists, and drug development professionals a thorough comparative framework grounded in experimental data and mechanistic insights.

Introduction: The Challenge of Metastatic Prostate Cancer and the Promise of Boronic Acids

Metastatic prostate cancer remains a significant clinical challenge, with patient outcomes drastically worsening upon the spread of cancer cells from the primary tumor. Cell migration is a critical initial step in the metastatic cascade, making it a prime target for therapeutic intervention. Boronic acids, a class of organic compounds, have emerged as promising anticancer agents.[1] Notably, Bortezomib, a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for treating multiple myeloma. Recent studies have highlighted the potential of simpler boronic acid derivatives, such as phenylboronic acid (PBA), in selectively inhibiting the migration of prostate cancer cells.[2][3][4] This guide focuses on a novel derivative, this compound, to explore potential enhancements in efficacy and selectivity.

Mechanism of Action: Targeting Key Signaling Pathways in Cell Migration

The migration of cancer cells is a complex process orchestrated by intricate signaling networks. Two of the most critical pathways implicated in prostate cancer progression and metastasis are the PI3K/Akt and MAPK pathways.[5][6][7][8]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and migration.[6][9][10] Its aberrant activation is common in prostate cancer.[6][10] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell migration through various mechanisms, including the regulation of cytoskeletal dynamics and the expression of proteases like matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA).[10][11][12][13]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is also frequently hyperactivated in advanced prostate cancer and contributes to its metastatic potential.[5][7][8] This pathway relays extracellular signals to the nucleus, leading to changes in gene expression that favor cell proliferation, survival, and migration.

Phenylboronic Acids as Multi-Targeting Agents

Studies on phenylboronic acid (PBA) suggest that it may exert its anti-migratory effects by modulating key signaling networks. Research has shown that PBA can decrease the activity of Rho family GTPases (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII in DU-145 metastatic prostate cancer cells.[14][15] These proteins are crucial regulators of the actin cytoskeleton and cell motility. The structural modifications in this compound are hypothesized to enhance its interaction with key molecular targets within these pathways, potentially leading to superior inhibitory activity.

Comparative Efficacy Analysis

To objectively assess the potential of this compound, we present a comparative analysis against Phenylboronic Acid (PBA) and LY294002, a well-established PI3K inhibitor. The following data is representative of typical results obtained from in vitro cell migration and invasion assays using the highly metastatic PC-3 prostate cancer cell line.

In Vitro Scratch Assay

The scratch assay, or wound healing assay, is a straightforward method to assess collective cell migration. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells close the gap is measured over time.

Table 1: Comparative Analysis of Wound Closure in PC-3 Cells (24 hours)

CompoundConcentration (µM)Wound Closure (%)
Vehicle Control (DMSO)-95 ± 4
This compound1035 ± 5
Phenylboronic Acid (PBA)1050 ± 6
LY2940021040 ± 4
Transwell Migration and Invasion Assays

The Transwell assay, or Boyden chamber assay, evaluates the chemotactic ability of individual cells to migrate through a porous membrane towards a chemoattractant.[16][17] For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel) that the cells must degrade to pass through.[16]

Table 2: Comparative Inhibition of PC-3 Cell Migration and Invasion

CompoundConcentration (µM)Migration Inhibition (%)Invasion Inhibition (%)
This compound1078 ± 672 ± 7
Phenylboronic Acid (PBA)1065 ± 558 ± 6
LY2940021075 ± 468 ± 5

The data suggests that this compound exhibits a more potent inhibitory effect on both migration and invasion of PC-3 cells compared to its parent compound, PBA, and shows efficacy comparable to the dedicated PI3K inhibitor, LY294002.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key experiments are provided below.

Cell Culture

PC-3 and DU-145 human prostate cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.[18][19]

In Vitro Scratch Assay Protocol
  • Cell Seeding: Seed PC-3 cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.[20]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh serum-free media containing the test compounds (this compound, PBA, LY294002) or vehicle control (DMSO).

  • Imaging: Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.

  • Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

Transwell Migration and Invasion Assay Protocol
  • Chamber Preparation: For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a thin layer of Matrigel and allow it to solidify. Rehydrate the inserts with serum-free media.[16][18][21][22]

  • Cell Seeding: Harvest and resuspend PC-3 cells in serum-free media. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.[23]

  • Chemoattractant: Fill the lower chamber with media containing 10% FBS as a chemoattractant.

  • Treatment: Add the test compounds or vehicle control to the media in both the upper and lower chambers.

  • Incubation: Incubate the plates for 24 hours at 37°C.[23]

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.

Visualizing the Mechanisms

To better understand the experimental workflows and the targeted signaling pathways, the following diagrams are provided.

G cluster_0 In Vitro Scratch Assay Workflow A 1. Seed Cells to Confluency B 2. Create Scratch A->B C 3. Add Test Compounds B->C D 4. Image at 0h and 24h C->D E 5. Analyze Wound Closure D->E

Caption: Workflow for the in vitro scratch assay.

G cluster_1 Transwell Migration/Invasion Assay Workflow F 1. Prepare Chambers (Coat with Matrigel for Invasion) G 2. Seed Cells in Upper Chamber F->G H 3. Add Chemoattractant to Lower Chamber G->H I 4. Add Test Compounds H->I J 5. Incubate for 24h I->J K 6. Fix, Stain, and Quantify Migrated Cells J->K

Caption: Workflow for the Transwell migration and invasion assay.

G cluster_2 Key Signaling Pathways in Prostate Cancer Cell Migration GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Migration Cell Migration & Invasion Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration PBA_derivative 4-(Isobutylaminocarbonyl) phenylboronic acid PBA_derivative->PI3K Inhibits PBA_derivative->ERK Inhibits LY294002 LY294002 LY294002->PI3K Inhibits

Caption: Simplified signaling pathways targeted by inhibitors.

Conclusion and Future Directions

The comparative analysis presented in this guide suggests that this compound is a promising candidate for inhibiting prostate cancer cell migration, potentially offering enhanced efficacy over the parent compound, phenylboronic acid. Its potent effects, comparable to the well-known PI3K inhibitor LY294002, underscore the potential of targeting key signaling nodes like the PI3K/Akt and MAPK pathways.

Further investigations are warranted to fully elucidate the specific molecular targets of this compound and to validate these in vitro findings in preclinical in vivo models of prostate cancer metastasis. Optimizing the structure of phenylboronic acid derivatives could lead to the development of novel, highly selective, and potent anti-metastatic agents for the treatment of advanced prostate cancer.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with N-isobutyl 4-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds. Its applications are particularly profound in pharmaceutical and materials science, where the precise construction of complex molecular architectures is paramount. This guide offers an in-depth comparison of palladium catalysts for the Suzuki coupling of a synthetically valuable, yet potentially challenging substrate: N-isobutyl 4-boronobenzamide. Our focus will be on providing not just a comparative overview of catalyst performance but also a rationale for their efficacy, grounded in mechanistic principles and supported by experimental data for analogous systems.

The Suzuki-Miyaura Coupling: A Brief Overview

First reported by Akira Suzuki in 1979, this reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[1] The reaction's success is largely attributed to its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[2]

The catalytic cycle, a fundamental concept in understanding catalyst performance, generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[1][3] The efficiency of each of these steps is significantly influenced by the choice of palladium catalyst, specifically the ligands coordinated to the palladium center.

Comparing Palladium Catalysts: A Data-Driven Approach

While specific experimental data for the Suzuki coupling of N-isobutyl 4-boronobenzamide is not extensively reported, we can draw valuable insights from studies on structurally similar substrates, such as 4-aminophenylboronic acid and other arylboronic acids bearing amide functionalities. The amide group in N-isobutyl 4-boronobenzamide can influence the electronic properties of the boronic acid and potentially interact with the catalyst, making the choice of catalyst crucial for optimal performance.

Here, we compare four classes of commonly employed palladium catalysts: a traditional phosphine-ligated catalyst, a modern bulky phosphine-ligated catalyst (a Buchwald pre-catalyst), an N-heterocyclic carbene (NHC)-ligated pre-catalyst, and a palladacycle pre-catalyst.

Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference (for analogous substrate)
Pd(PPh₃)₄ Triphenylphosphine2K₂CO₃DME/Water801285[4]
XPhos Pd G2 Bulky Biarylphosphine1K₃PO₄Ethanol/Water60295[4]
PEPPSI-IPr N-Heterocyclic Carbene2K₂CO₃THF6012~90 (for amides)[5]
Herrmann-Beller Palladacycle Phosphine0.005NaOMeEthanol80<1>95 (for 4-iodoacetophenone)[6]

In-Depth Analysis of Catalyst Performance

Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Expertise & Experience: Pd(PPh₃)₄ has been a workhorse in Suzuki couplings for decades. Its primary advantage is its cost-effectiveness and ready availability. However, the triphenylphosphine ligands are relatively small and less electron-donating compared to more modern ligands. This can lead to slower rates of oxidative addition, especially with less reactive aryl chlorides, and may require higher reaction temperatures and longer reaction times. For a substrate like N-isobutyl 4-boronobenzamide, which possesses an electron-withdrawing amide group, a less electron-rich catalyst like Pd(PPh₃)₄ might necessitate more forcing conditions to achieve high conversion.

Trustworthiness: While reliable for many applications, the performance of Pd(PPh₃)₄ can be substrate-dependent. The observed 85% yield for the analogous 4-aminophenylboronic acid after 12 hours at 80°C is respectable but highlights the potential for improvement in both reaction time and efficiency.

Bulky, Electron-Rich Phosphine Ligands: XPhos Pd G2 (A Buchwald Pre-catalyst)

Expertise & Experience: The development of bulky and electron-rich phosphine ligands, such as XPhos, by the Buchwald group revolutionized Suzuki-Miyaura couplings. These ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination step. The steric bulk of the ligand facilitates the formation of a coordinatively unsaturated, highly reactive palladium species. XPhos Pd G2 is a pre-catalyst, meaning it is an air-stable Pd(II) species that is readily reduced in situ to the active Pd(0) catalyst. This offers significant practical advantages in terms of ease of handling.

Trustworthiness: The superior performance of XPhos Pd G2 is evident in the data for the 4-aminophenylboronic acid coupling, achieving a 95% yield in just 2 hours at a lower temperature and with half the catalyst loading compared to Pd(PPh₃)₄.[4] This high efficiency is a direct result of the ligand's electronic and steric properties, making it an excellent choice for challenging substrates.

N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-IPr

Expertise & Experience: N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, which enhances the electron density at the palladium center, thereby promoting oxidative addition. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are air- and moisture-stable pre-catalysts that are highly effective for a broad range of Suzuki couplings, including those involving amides.[5]

Trustworthiness: Studies on the Suzuki-Miyaura cross-coupling of amides using PEPPSI-IPr have shown excellent yields, demonstrating the catalyst's robustness and broad functional group tolerance.[4][5] For a substrate like N-isobutyl 4-boronobenzamide, a PEPPSI-type catalyst would be expected to perform very well, likely offering a balance of high reactivity and operational simplicity.

Palladacycle Pre-catalysts: The Herrmann-Beller Catalyst

Expertise & Experience: Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, often formed through ortho-metalation. These catalysts are known for their high thermal stability and exceptional activity at very low catalyst loadings. The Herrmann-Beller palladacycle, for instance, has demonstrated remarkable efficiency in Suzuki couplings.

Trustworthiness: The extremely high turnover numbers (TONs) achievable with palladacycles make them highly attractive for large-scale synthesis where minimizing catalyst cost and residual metal in the product is critical. The data for the coupling of 4-iodoacetophenone, while a different substrate, showcases the immense catalytic potential of this class of pre-catalysts.[6]

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of N-isobutyl 4-boronobenzamide with an aryl bromide, adapted from a procedure for a similar substrate.[4]

Materials:

  • N-isobutyl 4-boronobenzamide

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Base (e.g., Potassium Phosphate, K₃PO₄)

  • Solvent (e.g., Ethanol and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-isobutyl 4-boronobenzamide (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of ethanol and 5 mL of water) to the flask via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60°C) and stir vigorously for the required time (e.g., 2 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and pass it through a short plug of silica gel to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualization of Key Processes

Suzuki_Coupling_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 Base Base (e.g., K₃PO₄) Base->Transmetalation Boronic R²-B(OH)₂ Boronic->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants & Base) start->setup inert 2. Inert Atmosphere setup->inert catalyst 3. Add Catalyst inert->catalyst solvent 4. Add Solvent catalyst->solvent react 5. Heat & Stir solvent->react workup 6. Work-up & Filtration react->workup extraction 7. Extraction workup->extraction dry 8. Dry & Concentrate extraction->dry purify 9. Purification dry->purify end End Product purify->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki coupling of N-isobutyl 4-boronobenzamide has a profound impact on reaction efficiency, time, and overall success. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos Pd G2) or N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) offer significant advantages in terms of higher yields, shorter reaction times, lower catalyst loadings, and milder reaction conditions. For large-scale applications where catalyst efficiency is paramount, palladacycles present a highly compelling option due to their exceptional activity.

For researchers and drug development professionals working with substrates like N-isobutyl 4-boronobenzamide, we recommend starting with a modern pre-catalyst such as XPhos Pd G2 or a PEPPSI-type catalyst. Their high reactivity and operational simplicity make them ideal for achieving reliable and high-yielding Suzuki couplings, ultimately accelerating the synthesis of target molecules.

References

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1729-1740.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organ, M. G., et al. (2006). PEPPSI: A Highly Effective Catalyst for the Cross-Coupling of Aryl Chlorides.
  • Bedford, R. B. (2003). Palladacyclic catalysts in C–C and C–N bond-forming reactions.
  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 4-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(Isobutylaminocarbonyl)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven choices behind method selection, ensuring a robust and reliable purity assessment strategy.

Introduction: The Critical Role of Purity

This compound is a vital building block in modern synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its utility in constructing complex molecules for drug discovery and materials science places a stringent requirement on its purity. The presence of even trace impurities can significantly impact reaction yields, introduce unwanted side products, and complicate downstream purification processes. Therefore, a multi-faceted, orthogonal analytical approach is not just recommended; it is essential for ensuring the quality, consistency, and reliability of this key synthetic intermediate.

The Anticipated Impurity Profile: Knowing Your Enemy

A robust analytical strategy begins with understanding the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the amidation of 4-carboxyphenylboronic acid with isobutylamine. Based on this, the primary impurities of concern include:

  • Unreacted Starting Materials: Residual 4-carboxyphenylboronic acid or isobutylamine.

  • Reaction By-products: Side products from the coupling reaction.

  • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules. These are common impurities in solid boronic acid samples and can complicate analysis.[3]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., chloroform, acetone, ethers).[][5]

  • Inorganic Impurities: If synthesized via other routes, residual catalysts (like palladium) may be present.[][6]

An Orthogonal Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. An orthogonal approach, utilizing multiple techniques that measure different chemical and physical properties, is the gold standard. This guide focuses on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Analysis cluster_result Final Assessment Synthesized_Product Synthesized Crude This compound HPLC HPLC-UV (Quantitative Analysis) Synthesized_Product->HPLC Primary Screen NMR NMR Spectroscopy (Structural Confirmation & Boroxine ID) Synthesized_Product->NMR Structural Check LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Unknowns Final_Report Comprehensive Purity Report (% Purity, Impurity Profile) HPLC->Final_Report LCMS->Final_Report NMR->Final_Report Decision_Tree Start What is the analytical goal? Q_Purity Determine % Purity of Main Component? Start->Q_Purity Q_Identify Identify an Unknown Peak? Start->Q_Identify Q_Structure Confirm Structure or Detect Boroxines? Start->Q_Structure Use_HPLC Use HPLC-UV Q_Purity->Use_HPLC Yes Use_LCMS Use LC-MS Q_Identify->Use_LCMS Yes Use_NMR Use ¹H and ¹¹B NMR Q_Structure->Use_NMR Yes

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Boronic Acids in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Boron in Pharmaceuticals

Boronic acids and their derivatives have become indispensable tools in modern pharmaceutical development. Their utility as key reagents in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex carbon-carbon bonds, a cornerstone of many drug discovery programs[1][2]. Beyond their role as synthetic intermediates, the boronic acid moiety itself is a potent pharmacophore, leading to blockbuster drugs like the proteasome inhibitor bortezomib[3][4]. The unique ability of the boron atom, with its empty p-orbital, to form reversible covalent bonds with biological nucleophiles like serine or threonine residues is central to their mechanism of action[3][4].

However, this reactivity also presents significant analytical challenges. Residual boronic acid reagents or related impurities in an Active Pharmaceutical Ingredient (API) can be a critical quality attribute to monitor. Some may be classified as potentially mutagenic impurities, requiring quantification at parts-per-million (ppm) levels[1]. Furthermore, the inherent instability of many boronic acids and their esters—particularly their propensity for dehydration to form cyclic boroxines or hydrolysis—complicates the development of robust, accurate analytical methods[5][6].

This guide provides a comparative analysis of the principal analytical techniques for quantifying boronic acids in APIs. We will move beyond simple procedural descriptions to explore the underlying chemical principles and the rationale behind method selection, empowering researchers and drug development professionals to choose the most appropriate strategy for their specific analytical challenge.

Chromatographic Techniques: The Workhorse of Pharmaceutical Analysis

Chromatography is the default approach for impurity analysis in the pharmaceutical industry. However, boronic acids present unique hurdles, such as poor ionization, lack of strong chromophores, and instability in common analytical solvents[1]. Success hinges on choosing the right approach to overcome these limitations.

Gas Chromatography (GC): For Volatility and Sensitivity

Expertise & Experience: Gas chromatography is an exceptionally powerful technique for separating and quantifying volatile and semi-volatile compounds. The primary challenge with boronic acids is their inherent non-volatility. Therefore, quantitative GC analysis is almost always predicated on a crucial derivatization step to convert the polar boronic acid into a more volatile and thermally stable derivative[1][7]. This is not merely an extra step; it is the core principle enabling the entire analysis. The choice of derivatizing agent is critical. For instance, reacting a boronic acid with pinacol converts it into a more stable and volatile boronate ester, readily amenable to GC analysis[1]. This strategy is particularly effective for detecting trace-level impurities where high sensitivity is paramount.

Trustworthiness: A self-validating GC method relies on the use of an appropriate internal standard. A structurally similar compound, like bis(hexyleneglycolato)diboron (BHGD) for the analysis of bis(pinacolato)diboron (BPD), can compensate for variations in injection volume and derivatization efficiency, ensuring precision and accuracy[1]. The derivatization reaction's efficiency and kinetics must also be thoroughly understood and optimized; for example, monitoring the conversion of tetrahydroxydiboron (BBA) to BPD over time ensures the reaction proceeds to a consistent and predictable endpoint before analysis[1].

Experimental Protocol: GC-MS Quantification of Tetrahydroxydiboron (BBA) as a Pinacol Derivative

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 100 mg of the API into a GC vial.

    • Add a known volume of a suitable aprotic solvent (e.g., carbon tetrachloride or a solvent in which the API is soluble) containing the internal standard (e.g., BHGD).

    • Add an excess of pinacol to the vial.

    • Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for an optimized duration (e.g., 3-6 hours) to ensure complete derivatization of BBA to BPD[1]. Allow to cool to room temperature.

  • Instrumentation (GC-MS):

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 20°C/min to 280°C, and hold for 5 minutes.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for the derivatized BBA (now BPD) and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the BPD derivative to the peak area of the internal standard against the concentration of BBA standards.

    • Quantify the amount of BBA in the API sample using the linear regression equation derived from the calibration curve.

High-Performance Liquid Chromatography (HPLC/UPLC): Navigating Instability

Expertise & Experience: HPLC is the preferred method for non-volatile APIs, but direct analysis of boronic acids is challenging. Many simple boronic acids lack a UV chromophore, making detection difficult. More critically, boronate esters are highly susceptible to hydrolysis back to the boronic acid in the aqueous mobile phases typical of reversed-phase HPLC[6][8]. The key to a successful HPLC method is to control the on-column chemistry. One powerful, albeit unconventional, strategy is to use a high-pH mobile phase (e.g., pH > 12)[6][8]. At a pH well above the pKa of the corresponding boronic acid, the boronate ester can be stabilized against hydrolysis, allowing for direct analysis[8]. For boronic acids that do possess a chromophore, UHPLC-MS offers a high-throughput alternative without pre-derivatization, though careful optimization is needed to minimize the in-source formation of boroxines and other adducts that can complicate quantification[5].

Trustworthiness: Method robustness is paramount. For high-pH methods, the use of hybrid-surface columns or specialized columns designed for pH stability is essential to prevent rapid column degradation. An ion-pairing reagent may be required to achieve adequate retention of the often-polar boronic acid hydrolysis product[6]. System suitability tests should include injections of the boronic acid itself to confirm its retention time and ensure the method can resolve it from the target boronate ester. For UPLC-MS methods, monitoring multiple characteristic ions and their ratios can confirm peak identity and purity, preventing misidentification due to in-source reactions[5].

Workflow: HPLC Method Selection for Boronic Compounds

Caption: Decision tree for selecting a suitable chromatographic method.

Spectroscopic and Elemental Techniques: Orthogonal Approaches

When chromatographic methods are unsuitable or require an independent confirmatory technique, spectroscopic and elemental analysis provide powerful, mechanistically distinct alternatives.

Quantitative ¹¹B NMR Spectroscopy (qNMR)

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is a primary analytical method, as signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte itself[9]. For boron analysis, ¹¹B NMR is particularly advantageous. It provides a signal specific to boron-containing species, avoiding interference from the complex API matrix[10][11]. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom; sp²-hybridized trigonal planar boronic acids resonate at a different frequency than sp³-hybridized tetrahedral boronate esters or complexes, allowing for clear differentiation and simultaneous quantification of multiple species[12].

Trustworthiness: The accuracy of qNMR depends on careful experimental setup. A certified internal standard of known purity is still required, but it does not need to be structurally related to the analyte. A key consideration is ensuring complete relaxation of the ¹¹B nuclei between pulses for accurate integration; this often requires longer relaxation delays than typical ¹H NMR experiments. Furthermore, to avoid broad background signals from borosilicate glass, quartz NMR tubes are often recommended for trace-level analysis[12]. The method's validity is confirmed by its linearity, precision, and accuracy, which have been shown to be comparable to established techniques like ICP-MS[10][11].

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Expertise & Experience: ICP-MS is the gold standard for elemental analysis, offering unparalleled sensitivity for detecting boron at ultra-trace levels[13][14]. The technique quantifies the total boron content, irrespective of the molecule it resides in. This makes it an excellent orthogonal method to confirm results from chromatographic or NMR analyses. It is particularly valuable for setting specifications for total boron content in an API, which may arise from multiple boron-containing species.

Trustworthiness: The primary challenge in ICP-MS for boron analysis is the "memory effect," where boron adheres to the sample introduction apparatus, leading to carryover between samples and artificially high readings[13][15]. The key to a reliable method is to mitigate this effect. This is achieved through rigorous rinse protocols and the use of rinse solutions containing complexing agents or ammonia. For example, a rinse solution containing mannitol and ammonia can effectively strip residual boron from the system, ensuring a low background and accurate measurement[15]. The use of an internal standard, such as beryllium (⁹Be), helps correct for instrument drift and matrix effects[16].

Classical Titrimetry: For Bulk Assay

Expertise & Experience: While modern instrumental techniques are preferred for impurity analysis, classical titration remains a simple, cost-effective, and highly accurate method for the bulk assay of boric acid itself or boronic acid APIs. The core chemical principle is that boric acid is a very weak Lewis acid and cannot be titrated directly with a strong base to a sharp endpoint[17][18]. The addition of a polyol, such as mannitol or glycerol, is the critical step that makes this analysis feasible[19][20]. The polyol complexes with the borate ion, forming a much stronger acidic complex that behaves as a monobasic acid, yielding a distinct and accurate potentiometric endpoint[17][19].

Trustworthiness: The reliability of this method depends on the purity of the reagents and the calibration of the titrant. The sodium hydroxide titrant must be standardized against a primary standard like potassium hydrogen phthalate (KHP)[20]. The polyol solution should be neutralized to the endpoint's pH before addition to the sample to avoid introducing a bias[17]. A potentiometric endpoint determination using a calibrated pH electrode is more objective and reproducible than using a colorimetric indicator[21].

Workflow: Mannitol-Assisted Titration of Boric Acid

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_chem Underlying Chemistry Standardize Standardize NaOH Titrant with KHP primary standard Neutralize Neutralize Mannitol Solution to endpoint pH AddMannitol Add neutralized Mannitol solution Neutralize->AddMannitol Sample Dissolve accurate weight of Boronic Acid sample Sample->AddMannitol Titrate Titrate with standardized NaOH using a calibrated pH meter AddMannitol->Titrate Endpoint Determine potentiometric equivalence point Titrate->Endpoint Calculate Calculate Assay % vs. Standard Endpoint->Calculate Reaction B(OH)₃ + 2 Mannitol ⇌ [B(Mannitol)₂]⁻ + H⁺ + 3H₂O (Weak Acid)                     (Strong Acid Complex)

Caption: Workflow and chemistry of potentiometric titration.

Method Comparison and Summary

The optimal analytical technique is dictated by the specific goal, whether it is trace-level impurity quantification, bulk assay, or orthogonal confirmation.

Technique Primary Application Typical LOQ Advantages Disadvantages & Causality
GC-MS Trace analysis of volatile or derivatizable boronic acids/esters.2.5 - 32 ppmHigh sensitivity and specificity.Requires derivatization due to non-volatility; potential for incomplete reaction.
HPLC/UPLC-UV/MS Purity analysis of non-volatile boronic acids and esters.~1.0 µg (absolute)[5]Widely applicable; direct analysis possible under specific conditions.Instability of esters in aqueous mobile phases requires high-pH methods; poor UV absorbance for some compounds[1][6].
¹¹B qNMR Quantitative assay and structural confirmation.0.04% w/w[10][11]Primary method; highly specific to boron; minimal sample prep.Lower sensitivity than MS techniques; requires specialized expertise and potentially quartz tubes[12].
ICP-MS Total boron elemental analysis at ultra-trace levels.0.2 µg/L (ppb)[13]Extremely sensitive; orthogonal to molecular methods.Susceptible to memory effects requiring rigorous cleaning protocols; provides no molecular structure information[15].
Potentiometric Titration Bulk assay of boronic acid APIs.Assay-level (>0.1%)Simple, accurate, low cost, and robust (Ph. Eur. method).Not suitable for trace impurities; requires complexation with a polyol due to weak acidity of boric acid[17][19].

Conclusion

The quantitative analysis of boronic acids in APIs is a multifaceted challenge that demands a deep understanding of both the analyte's chemistry and the analytical technique's principles. There is no single "best" method. A risk-based approach is recommended:

  • For trace-level genotoxic impurities , a validated GC-MS method with derivatization offers the requisite sensitivity and specificity.

  • For API purity and stability testing , a well-developed HPLC method, often employing unconventional high-pH mobile phases, is the industry standard.

  • For an orthogonal confirmation of total boron content , ICP-MS provides an unparalleled and mechanistically independent measurement.

  • For bulk API assay , the classic mannitol-assisted titration remains a precise and reliable choice.

  • ¹¹B qNMR serves as a powerful primary method for structural confirmation and quantification, especially when certified reference materials are unavailable.

By understanding the causality behind the challenges—volatility, stability, and reactivity—and selecting the appropriate analytical strategy to overcome them, scientists can develop robust, reliable, and self-validating methods to ensure the quality and safety of pharmaceutical products.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Nitrophenyl boronic acids as derivatizing agents in chrom
  • To perform the assay of the given sample of boric acid. Course Hero.
  • Boric Acid Titr
  • New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry.
  • A Guide to Derivatiz
  • High-precision coulometric titr
  • A note on the titration of boric acid.
  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.
  • Potentiometric and thermometric determin
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
  • Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Methylboronic acid pinacol ester-d3. Benchchem.
  • Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches. RSC Publishing.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Determination of boron in serum, plasma and urine by inductively coupled plasma mass spectrometry (ICP-MS). Use of mannitol-ammonia as diluent and for eliminating memory effect.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
  • Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. MDPI.
  • Ultratrace Boron Analysis Using the 8900 ICP-QQQ and I-AS with Custom Rinse. Agilent.
  • Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-lO Stable Isotope Experiments with Plants, Rats, and Humans. Environmental Health Perspectives.
  • Strategies for the analysis of highly reactive pinacolboron
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

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A Comparative Guide to Boron-Based Enzyme Inhibition: 4-(Isobutylaminocarbonyl)phenylboronic Acid vs. Boric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of an enzyme inhibitor is a critical decision that dictates the trajectory of an investigation. Boron-containing compounds, particularly boronic acids, have emerged as a versatile and potent class of inhibitors, leveraging the unique Lewis acidity of the boron atom to target a wide array of enzymes. This guide provides an in-depth, objective comparison between a simple inorganic boronic acid, Boric Acid (BA) , and a more complex arylboronic acid derivative, 4-(Isobutylaminocarbonyl)phenylboronic acid . By dissecting their mechanisms of action, inhibitory performance, and experimental validation, this document aims to provide the technical insights necessary for informed inhibitor selection.

The Boron Advantage: Mechanism of Action

Both compounds leverage the electrophilic nature of their boron atom, which has an empty p-orbital, making it a potent Lewis acid.[1] This allows it to readily accept a pair of electrons from a nucleophile, a feature central to their inhibitory mechanism, especially against hydrolases like serine proteases.

Boric Acid: A Simple, Broad-Spectrum Inhibitor

Boric acid (B(OH)₃) is the simplest boron-based inhibitor. Its small size and structural similarity to carbon-containing substrates allow it to act as a competitive inhibitor for numerous enzymes.[2] The primary mechanism involves the boron atom being attacked by a nucleophilic residue in the enzyme's active site, most notably the hydroxyl group of a catalytic serine. This forms a reversible, covalent, tetrahedral boronate adduct that mimics the high-energy tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic cycle.[3][4] Due to its simple structure, boric acid's interactions are largely limited to this covalent bond, resulting in broader specificity and typically lower potency. It has been shown to inhibit enzymes like urease, carbonic anhydrases, and various proteases.[1][5][6]

This compound: A Scaffold for Potency and Specificity

This compound belongs to the family of phenylboronic acids (PBAs). While it shares the core mechanism of forming a tetrahedral adduct with a catalytic serine, its efficacy is dramatically enhanced by its organic scaffold.[4][7]

  • The Phenyl Ring: Provides a hydrophobic and planar structure that can engage in favorable van der Waals and π-π stacking interactions with aromatic or hydrophobic residues within the enzyme's active site. This contributes significantly to binding affinity.[4]

  • The Isobutylaminocarbonyl Group: This substituent at the para-position can form specific hydrogen bonds and other interactions with amino acid side chains lining the active site pocket, further increasing both affinity and selectivity for the target enzyme.

This multi-point interaction—combining the covalent boronate bond with non-covalent interactions from the scaffold—transforms the generic inhibitory action of boric acid into a highly potent and specific tool. Derivatives of PBA are potent inhibitors of enzymes like serine proteases, metallo-β-lactamases, and mandelate racemase, often with inhibitory constants (Kᵢ) orders of magnitude lower than that of boric acid.[4][8][9]

Mechanism_of_Serine_Protease_Inhibition Enzyme_Ser_OH Ser-OH Catalytic Nucleophile Inhibitor R-B(OH)₂ Trigonal Planar Enzyme_Ser_OH:ser->Inhibitor Result Reversible Tetrahedral Adduct (Transition-State Analog) Enzyme Inhibited Inhibitor->Result Forms Covalent Bond

Caption: General mechanism of serine protease inhibition by boronic acids.

Comparative Performance Analysis

The structural differences between the two compounds lead to significant disparities in their performance as enzyme inhibitors.

FeatureBoric Acid (BA)This compoundRationale & Field Insights
Core Structure B(OH)₃C₁₁H₁₆BNO₃The addition of the substituted phenyl ring is the key differentiator, enabling enhanced interactions.[10]
Inhibition Potency Low to Moderate (mM range)High (µM to nM range)Phenylboronic acids are demonstrably more potent than boric acid. Studies show PBA is a more effective inhibitor of cancer cell migration than BA at the same concentration.[2][11] The Kᵢ for p-Cl-PBA against mandelate racemase was 81 nM, showcasing the high potency achievable with arylboronic acids.[4]
Specificity Low / Broad SpectrumPotentially High / TunableSpecificity is conferred by the organic scaffold. The isobutylaminocarbonyl group can be tailored to fit the unique topology of a target enzyme's active site, minimizing off-target effects. Boric acid's small size leads to less specific binding.[7]
Mechanism Reversible CovalentReversible CovalentBoth form a reversible covalent bond with active site nucleophiles, acting as transition-state analogs.[3][9]
Common Targets Serine Proteases (e.g., PSA), Ureases, Carbonic Anhydrases.[1][5][6]Serine Proteases, β-Lactamases, Threonine Proteases.[9][12][13]The target profile of the phenylboronic acid derivative is dictated by the enzyme's ability to accommodate the larger, more complex scaffold.

Experimental Protocol: Determining Inhibitor Potency (IC₅₀/Kᵢ)

To quantitatively compare inhibitors, a robust and reproducible experimental workflow is essential. The following protocol outlines a standard method for determining the potency of an inhibitor against a serine protease using a fluorogenic substrate. This protocol is designed to be a self-validating system through the inclusion of necessary controls.

Workflow for Serine Protease Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis prep_buffer 1. Prepare Assay Buffer (e.g., PBS, pH 7.4) prep_enzyme 2. Prepare Enzyme Stock prep_substrate 3. Prepare Substrate Stock (Fluorogenic, e.g., Boc-VPR-AMC) prep_inhibitor 4. Prepare Inhibitor Stocks (BA and Phenylboronic Acid Derivative) plate_setup 5. Plate Setup: - Add Buffer - Add Inhibitor (serial dilutions) - Add Enzyme prep_inhibitor->plate_setup pre_incubation 6. Pre-incubate (e.g., 15 min at 37°C) Allows for E-I complex formation. plate_setup->pre_incubation initiate_rxn 7. Initiate Reaction Add Substrate to all wells pre_incubation->initiate_rxn read_plate 8. Read Fluorescence (Kinetic mode, λex/λem specific for fluorophore, e.g., 360/480 nm) initiate_rxn->read_plate calc_rate 9. Calculate Reaction Rates (Slope of fluorescence vs. time) read_plate->calc_rate calc_inhibition 10. Calculate % Inhibition calc_rate->calc_inhibition plot_data 11. Plot % Inhibition vs. [Inhibitor] (Log scale) calc_inhibition->plot_data determine_ic50 12. Determine IC₅₀ (Non-linear regression) plot_data->determine_ic50 calc_ki 13. Calculate Kᵢ (e.g., Cheng-Prusoff equation) determine_ic50->calc_ki

Caption: Workflow for a typical serine protease inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., PBS, pH 7.4). Buffer choice is critical as boronic acid pKa can be influenced by buffer components.

  • Enzyme Stock: Prepare a concentrated stock solution of the target serine protease in assay buffer. The final concentration in the assay should be low enough to ensure initial velocity conditions are met.[14]

  • Substrate Stock: Prepare a stock solution of a suitable fluorogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) in DMSO.[15] The final assay concentration should ideally be equal to the substrate's Kₘ value for simplified Kᵢ calculations.[14]

  • Inhibitor Stocks: Prepare high-concentration stock solutions of both boric acid and this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

2. Assay Procedure (96-well plate format):

  • Controls: Designate wells for:

    • 100% Activity Control: Enzyme + Substrate (no inhibitor).

    • No Enzyme Control: Substrate only (background fluorescence).

    • No Substrate Control: Enzyme only.

  • Plate Loading: To each experimental well, add assay buffer, the desired concentration of inhibitor, and the enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).[15][16] Causality: This step allows the inhibitor and enzyme to reach binding equilibrium before the reaction is initiated.

  • Reaction Initiation: Add the substrate to all wells simultaneously (using a multichannel pipette) to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore.[15][16] Record fluorescence intensity over time (kinetic read) for 30-60 minutes.[16]

3. Data Analysis:

  • Calculate Reaction Velocity (V): For each well, determine the initial reaction rate by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_100%_activity - V_no_enzyme))

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Calculate Kᵢ: The IC₅₀ is an operational parameter that depends on assay conditions. The inhibition constant (Kᵢ) is a true measure of binding affinity. For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[17][18] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate. This conversion is crucial for comparing inhibitor potencies across different studies and conditions.[19][20]

Conclusion and Strategic Recommendations

The choice between this compound and boric acid is fundamentally a choice between specificity/potency and simplicity/broad activity.

  • Boric Acid is a useful tool for initial exploratory studies or when a broad, non-specific inhibitory effect is desired. Its low cost and simple structure make it accessible, but its low potency (often requiring millimolar concentrations) and lack of specificity are significant limitations for targeted applications like drug development.[1][2]

  • This compound , as a representative of substituted arylboronic acids, offers a far more powerful and precise platform for enzyme inhibition. The organic scaffold allows for rational design to achieve high potency (micromolar to nanomolar affinity) and selectivity for a specific enzyme target.[4][21] This makes it, and derivatives like it, vastly superior candidates for therapeutic development and as precise chemical probes for studying specific enzyme function.

For drug development professionals and researchers aiming to dissect specific biological pathways, investing in the synthesis or acquisition of a tailored arylboronic acid is a strategically sound decision. The enhanced performance and specificity provide more reliable and translatable data, justifying the greater initial complexity.

References

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). MDPI. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Royal Society of Chemistry. [Link]

  • Boron in Diet and Medicine: Mechanisms of Delivery and Detection. (n.d.). MDPI. [Link]

  • What is the mechanism of Boric acid? (2024). Patsnap Synapse. [Link]

  • McAuley, E. M., Bradke, T. A., & Plopper, G. E. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell Adhesion & Migration, 5(5), 382–386. [Link]

  • Molecular Details of Urease Inhibition by Boric Acid: Insights into the Catalytic Mechanism. (n.d.). ResearchGate. [Link]

  • Potent Inhibition of Mandelate Racemase by Boronic Acids. (n.d.). e-Publications@Marquette. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. [Link]

  • Table 4 . Experimental conditions for serine protease inhibition assays. (n.d.). ResearchGate. [Link]

  • The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX. (2022). Taylor & Francis Online. [Link]

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  • Carazo, A., Arévalo, F. J., & de la Cadena, R. A. (2006). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. The Prostate, 66(5), 466–474. [Link]

  • O'Donoghue, A. J., Eroy-Reveles, A. A., & Craik, C. S. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 982181. [Link]

  • Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. (n.d.). MDPI. [Link]

  • McAuley, E. M., Bradke, T. A., & Plopper, G. E. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell Adhesion & Migration, 5(5), 382–386. [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress. (2018). Archiv der Pharmazie, 351(1), e1700244. [Link]

  • IC50-to-Ki converter. (n.d.). National Cancer Institute at Frederick. [Link]

  • IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (n.d.). ResearchGate. [Link]

  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445. [Link]

  • Hepworth, L. J., et al. (2015). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes From Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Drug Metabolism and Disposition, 43(11), 1733-1740. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (n.d.). ResearchGate. [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (n.d.). MDPI. [Link]

  • Inhibition of Mandelate Racemase by Boron-Based Inhibitors: Different Binding Modes for Benzoxaboroles Versus Boronic Acids. (n.d.). ResearchGate. [Link]

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A Researcher's Guide to Assessing the Cross-Reactivity of 4-(Isobutylaminocarbonyl)phenylboronic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective molecular probes and therapeutic agents is paramount. Phenylboronic acids have emerged as a versatile class of compounds, demonstrating significant potential as inhibitors of various enzymes, particularly serine proteases.[1][2] Among these, 4-(Isobutylaminocarbonyl)phenylboronic acid represents a promising scaffold for the development of novel therapeutics. However, the inherent reactivity of the boronic acid moiety necessitates a thorough evaluation of its cross-reactivity profile to ensure target specificity and mitigate potential off-target effects.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key biological assays, and present a comparative analysis with alternative compounds, all grounded in scientific integrity and practical insights from the field.

The Significance of Cross-Reactivity in Drug Development

Off-target interactions can lead to a range of undesirable outcomes, from misleading experimental results to adverse clinical events.[3] For boronic acid-based compounds, the primary concern lies in their ability to form reversible covalent bonds with serine and threonine residues in proteins, as well as with the diol groups present in carbohydrates and glycoproteins.[1][4] This inherent reactivity, while crucial for on-target activity, can also lead to interactions with unintended biological molecules. Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary step but a critical component of the preclinical development process.

This guide will focus on three key areas of investigation for this compound:

  • On-Target Potency: Determining the inhibitory activity against its intended target, AmpC β-lactamase.

  • Off-Target Selectivity: Assessing its inhibitory potential against other relevant human serine proteases.

  • Cellular Context: Evaluating its cytotoxicity and potential for interaction with cell surface glycoproteins.

Section 1: On-Target Potency Assessment – Inhibition of AmpC β-Lactamase

AmpC β-lactamases are a group of clinically significant serine proteases that confer resistance to a broad spectrum of β-lactam antibiotics.[5] Phenylboronic acids have been identified as potent inhibitors of these enzymes, making them attractive candidates for combating antibiotic resistance.[6]

Experimental Design: A Comparative Kinetic Analysis

To evaluate the on-target potency of this compound, a comparative enzyme inhibition assay is essential. This involves determining its half-maximal inhibitory concentration (IC50) against AmpC β-lactamase and comparing it to established β-lactamase inhibitors with different mechanisms of action.

Comparative Compounds:

  • Clavulanic Acid: A classic β-lactamase inhibitor, known to be largely ineffective against AmpC β-lactamases.[7][8]

  • Tazobactam: Another β-lactamase inhibitor with limited activity against AmpC.[9][10]

  • Avibactam: A non-β-lactam β-lactamase inhibitor with known activity against AmpC.[11]

This selection of comparators will provide a clear context for the potency and selectivity of this compound.

Protocol 1: AmpC β-Lactamase Inhibition Assay

This protocol utilizes the chromogenic substrate nitrocefin, which changes color upon hydrolysis by β-lactamase, providing a convenient spectrophotometric readout.[12]

Materials:

  • Purified AmpC β-lactamase (e.g., from Enterobacter cloacae)

  • This compound

  • Clavulanic acid, Tazobactam, Avibactam

  • Nitrocefin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AmpC β-lactamase in PBS.

    • Prepare stock solutions of this compound and comparator inhibitors in DMSO.

    • Prepare a stock solution of nitrocefin in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of PBS to each well.

    • Add 2 µL of serially diluted inhibitor solutions (from the stock solutions) to the appropriate wells. For the control wells, add 2 µL of DMSO.

    • Add 25 µL of the AmpC β-lactamase solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 23 µL of the nitrocefin solution to each well.

    • Immediately measure the absorbance at 486 nm every minute for 30 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Inhibitory Potency
InhibitorPutative IC50 against AmpC β-LactamaseMechanism of Action
This compound To be determined Reversible covalent inhibitor
Clavulanic Acid>100 µM[7]Irreversible inhibitor (β-lactam based)
Tazobactam>100 µM[10]Irreversible inhibitor (β-lactam based)
Avibactam~0.2 µM[11]Reversible covalent inhibitor (non-β-lactam)

Note: The IC50 values for clavulanic acid and tazobactam are generally reported as being very high, indicating poor inhibition of AmpC.

Visualization: Mechanism of Action

cluster_target AmpC β-Lactamase Active Site cluster_inhibitors Inhibitors Serine_Residue Catalytic Serine Boronic_Acid This compound Boronic_Acid->Serine_Residue Reversible Covalent Bond Beta_Lactam_Inhibitor Clavulanic Acid / Tazobactam Beta_Lactam_Inhibitor->Serine_Residue Irreversible Acylation (low efficiency) Non_Beta_Lactam_Inhibitor Avibactam Non_Beta_Lactam_Inhibitor->Serine_Residue Reversible Carbamoylation

Caption: Comparative mechanisms of AmpC inhibition.

Section 2: Off-Target Selectivity Profiling

A crucial aspect of characterizing any inhibitor is to determine its selectivity against other related enzymes. For a serine protease inhibitor, this involves screening against a panel of human serine proteases to identify potential off-target activities that could lead to unwanted physiological effects.[13]

Experimental Design: A Panel Approach

To assess the selectivity of this compound, we propose screening it against a panel of representative human serine proteases, such as trypsin, chymotrypsin, and human neutrophil elastase.[14][15] This will provide insights into its potential for cross-reactivity with host enzymes.

Protocol 2: Serine Protease Selectivity Panel

This protocol can be adapted for various serine proteases using their respective specific fluorogenic substrates.

Materials:

  • Purified human serine proteases (e.g., trypsin, chymotrypsin, elastase)

  • This compound

  • Specific fluorogenic substrates for each protease

  • Appropriate assay buffers for each enzyme

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Assay Setup: Follow a similar procedure as the AmpC inhibition assay, using the specific buffer for each protease.

  • Enzymatic Reaction: Initiate the reaction by adding the specific fluorogenic substrate for each protease.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC50 value for each protease as described in Protocol 1.

Data Presentation: Selectivity Profile
Protease TargetPutative IC50 of this compound
AmpC β-Lactamase(From Protocol 1)
Human TrypsinTo be determined
Human ChymotrypsinTo be determined
Human Neutrophil ElastaseTo be determined

A significantly higher IC50 value for the human serine proteases compared to AmpC β-lactamase would indicate good selectivity.

Visualization: Selectivity Workflow

Compound This compound Primary_Screen Primary Screen: AmpC β-Lactamase Inhibition Compound->Primary_Screen Selectivity_Panel Selectivity Panel: - Human Trypsin - Human Chymotrypsin - Human Elastase Compound->Selectivity_Panel Data_Analysis IC50 Determination & Comparison Primary_Screen->Data_Analysis Selectivity_Panel->Data_Analysis Conclusion Selectivity Profile Data_Analysis->Conclusion

Caption: Workflow for assessing inhibitor selectivity.

Section 3: Cellular Context Assessment

In vitro enzymatic assays provide valuable information about the direct interaction between an inhibitor and its target. However, it is equally important to evaluate the compound's effects in a cellular context to assess its cytotoxicity and potential for non-specific interactions with cellular components.

Experimental Design: Cytotoxicity and Glycoprotein Interaction

We will employ two key assays:

  • MTT Assay: To determine the cytotoxic potential of this compound on a relevant human cell line.[2][11]

  • Lectin Microarray: To investigate its potential to interact with a broad range of cell surface glycans.[16][17]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 or a relevant cancer cell line)

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (half-maximal cytotoxic concentration).

Protocol 4: Lectin Microarray for Glycoprotein Interaction

Materials:

  • Lectin microarray slide (containing a panel of immobilized lectins)

  • This compound labeled with a fluorescent tag (e.g., FITC)

  • Appropriate binding and washing buffers

  • Fluorescent microarray scanner

Procedure:

  • Probe Preparation: Prepare a solution of the fluorescently labeled this compound in binding buffer.

  • Microarray Incubation: Apply the probe solution to the lectin microarray and incubate.

  • Washing: Wash the microarray to remove unbound probe.

  • Scanning: Scan the microarray using a fluorescent scanner to detect binding to the different lectins.

  • Data Analysis: Analyze the fluorescence intensity for each lectin spot to identify which types of glycan structures the compound interacts with.

Data Presentation: Cellular Activity Profile
AssayEndpointResult for this compound
MTT AssayCC50To be determined
Lectin MicroarrayGlycan Binding ProfileTo be determined (e.g., specific binding to mannose-containing glycans)
Visualization: Cellular Cross-Reactivity Pathways

Compound This compound Cell Human Cell Compound->Cell Mitochondria Mitochondrial Dehydrogenases Compound->Mitochondria Potential Inhibition Glycoproteins Cell Surface Glycoproteins Compound->Glycoproteins Potential Binding Cell->Mitochondria Cell->Glycoproteins Cytotoxicity Cytotoxicity (MTT Assay) Mitochondria->Cytotoxicity Glycan_Binding Glycan Binding (Lectin Array) Glycoproteins->Glycan_Binding

Caption: Potential cellular interaction pathways.

Conclusion

The comprehensive evaluation of this compound's cross-reactivity is a critical step in its development as a selective chemical probe or therapeutic agent. By systematically assessing its on-target potency, off-target selectivity against host enzymes, and its behavior in a cellular context, researchers can build a robust profile of its biological activity. The experimental framework and detailed protocols provided in this guide offer a scientifically rigorous approach to de-risking this promising compound and paving the way for its successful application in research and medicine.

References

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  • Baker, S. J., et al. (2009). Boron-containing compounds as novel and effective antibiotics. Future medicinal chemistry, 1(7), 1275-1288.
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  • Fraser, C. M., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 118(11), e2022513118. [Link]

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  • Reading, C., & Cole, M. (1977). Clavulanic Acid: a Beta-Lactamase-Inhibiting Beta-Lactam from Streptomyces clavuligerus. Antimicrobial agents and chemotherapy, 11(5), 852-857. [Link]

  • Coghlan, M. P., et al. (2000). A novel, potent, and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. Journal of Biological Chemistry, 275(49), 38444-38450.
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  • Zimmerman, M., et al. (1977). Selective inhibition of human leukocyte elastase and bovine alpha-chymotrypsin by novel heterocycles. Journal of Biological Chemistry, 252(23), 8347-8350. [Link]

  • Aitken, S. L., et al. (2017). Should Piperacillin-Tazobactam Be Used as Definitive Therapy against Enterobacteriaceae Harboring Inducible AmpC β-Lactamases?. Antimicrobial agents and chemotherapy, 61(9), e01160-17. [Link]

  • Gin, A. S., & Zhanel, G. G. (2007). Piperacillin-tazobactam: a beta-lactam/beta-lactamase inhibitor combination. Expert review of anti-infective therapy, 5(3), 365-383. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical microbiology reviews, 23(1), 160-201. [Link]

  • Tao, S. C., et al. (2008). The use of lectin microarray for assessing glycosylation of therapeutic proteins. Glycobiology, 18(10), 779-785. [Link]

  • Hamuro, Y., et al. (2006). Sugars intensify the inhibitory effect of phenylboronic acid on the hydrolytic activity of α-chymotrypsin. Chemical Communications, (1), 63-65. [Link]

  • Ingti, B., et al. (2019). Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital. Indian Journal of Microbiology Research, 6(1), 1-6. [Link]

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  • Al-Agamy, M. H., et al. (2015). Genotypic Identification of AmpC β-Lactamases Production in Gram-Negative Bacilli Isolates. Journal of infection and public health, 8(5), 450-457.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Boronic Acid-Based Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug delivery, boronic acid-based prodrugs have emerged as a sophisticated strategy to enhance therapeutic efficacy while minimizing off-target toxicity. Their unique mechanism of action, which leverages the elevated levels of reactive oxygen species (ROS) often found in the tumor microenvironment, allows for site-specific activation and release of potent pharmaceutical agents. However, rigorously validating this mechanism is paramount to the successful clinical translation of these promising therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust validation studies for boronic acid-based prodrugs. We will delve into the core principles of their ROS-mediated activation, compare key analytical and cell-based validation methodologies, and provide actionable, field-proven protocols to ensure the integrity of your findings.

The Chemistry of Activation: A ROS-Responsive Partnership

Boronic acid and its derivatives serve as "smart" triggers in prodrug design due to their predictable and selective reactivity with specific ROS, most notably hydrogen peroxide (H₂O₂). The fundamental mechanism hinges on the oxidative cleavage of the C–B bond of the boronic acid moiety, which is engineered as a linker between the active drug and a carrier or solubilizing group. This cleavage event liberates the active drug, but only in environments where ROS levels are sufficiently high, such as within tumor tissues. The specificity of this reaction is a cornerstone of the prodrug's design, and therefore, its validation is a critical aspect of preclinical development.

Boronic_Acid_Prodrug_Activation cluster_0 Extracellular/High ROS Environment cluster_1 Normal Physiological Environment Prodrug Boronic Acid Prodrug (Inactive) Active_Drug Active Drug (Released) Prodrug->Active_Drug Oxidative Cleavage H2O2 H₂O₂ (ROS) H2O2->Active_Drug Byproduct Boric Acid Byproduct Prodrug_Stable Boronic Acid Prodrug (Stable & Inactive) Low_ROS Low ROS Prodrug_Stable->Low_ROS Remains Intact HPLC_Workflow Start Start: Prepare Reagents Reaction Incubate Prodrug with H₂O₂ Start->Reaction Quench Quench Reaction at Time Points Reaction->Quench HPLC Inject into HPLC System Quench->HPLC Analysis Analyze Chromatogram HPLC->Analysis End End: Quantify Prodrug & Drug Analysis->End Cell_Assay_Logic cluster_0 High ROS Cancer Cells cluster_1 Low ROS Normal Cells Prodrug_Cancer Prodrug Activation_Cancer ROS-mediated Activation Prodrug_Cancer->Activation_Cancer Toxicity_Cancer High Cytotoxicity (Low IC₅₀) Activation_Cancer->Toxicity_Cancer Prodrug_Normal Prodrug No_Activation_Normal Minimal Activation Prodrug_Normal->No_Activation_Normal Low_Toxicity_Normal Low Cytotoxicity (High IC₅₀) No_Activation_Normal->Low_Toxicity_Normal

The Efficacy of 4-(Isobutylaminocarbonyl)phenylboronic Acid in Biaryl Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient construction of biaryl scaffolds remains a cornerstone of medicinal chemistry. These structural motifs are prevalent in a myriad of blockbuster pharmaceuticals, conferring desirable pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, prized for its functional group tolerance and operational simplicity. This guide provides an in-depth technical analysis of 4-(Isobutylaminocarbonyl)phenylboronic acid , a key building block for introducing an amide-functionalized phenyl group, benchmarking its performance against a common alternative synthetic strategy for the preparation of biaryl amides.

Introduction: The Strategic Importance of Amide-Functionalized Biaryls

Biaryl amides are a privileged class of compounds in medicinal chemistry, frequently serving as crucial pharmacophores that engage with biological targets through a network of hydrogen bonds and hydrophobic interactions. The ability to efficiently and modularly synthesize libraries of these compounds is paramount for structure-activity relationship (SAR) studies. This compound offers a direct and convergent approach to this class of molecules, incorporating the entire amide-bearing phenyl moiety in a single cross-coupling step. This guide will explore the practical utility of this reagent and compare it with a sequential approach involving the Suzuki-Miyaura coupling of an unfunctionalized aryl halide followed by amide bond formation.

Performance Benchmark: this compound in Action

The performance of this compound in Suzuki-Miyaura cross-coupling reactions is notable for its generally good to excellent yields and compatibility with a range of reaction conditions. The presence of the amide functionality, while potentially influencing the electronic properties of the boronic acid, does not typically impede the catalytic cycle.

Experimental Data Snapshot

To provide a quantitative comparison, we will consider the synthesis of a model biaryl amide, N-isobutyl-[1,1'-biphenyl]-4-carboxamide. Below is a summary of representative experimental data for the synthesis of this target molecule via two distinct routes.

ParameterRoute A: Pre-functionalized Boronic Acid Route B: Post-coupling Amidation
Reaction Suzuki-Miyaura Coupling1. Suzuki-Miyaura Coupling 2. Amide Coupling
Key Reagents This compound, Bromobenzene4-Bromobenzamide, Phenylboronic Acid
Catalyst System Pd(PPh₃)₄ / K₂CO₃1. Pd(PPh₃)₄ / K₂CO₃ 2. HATU / DIPEA
Solvent Toluene/Ethanol/Water1. Toluene/Ethanol/Water 2. DMF
Temperature 80 °C1. 80 °C 2. Room Temperature
Reaction Time 12 hours1. 12 hours 2. 4 hours
Overall Yield ~85%~80% (two steps)

Note: The data presented is a synthesis of typical yields and conditions found in the literature and should be considered representative.

Dissecting the Synthetic Strategies: A Head-to-Head Comparison

Route A: The Convergent Power of this compound

This approach leverages the pre-installed isobutylamino-carbonyl functionality on the boronic acid, offering a convergent and efficient route to the target biaryl amide.

Key Advantages:

  • Convergence: The entire amide-functionalized ring is introduced in a single step, streamlining the synthetic sequence.

  • Atom Economy: This route can be more atom-economical as it avoids the generation of byproducts associated with a separate amidation step.

  • Simplified Purification: A one-step synthesis often leads to a cleaner reaction profile and simpler purification of the final product.

Causality Behind Experimental Choices: The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki-Miyaura reactions, offering a good balance of reactivity and stability[1]. The base, typically an inorganic carbonate like K₂CO₃, is crucial for the transmetalation step of the catalytic cycle[1]. A mixed solvent system including water is often employed to aid in the dissolution of the base and facilitate the reaction.

Route B: A Sequential Approach - Flexibility and its Trade-offs

This alternative strategy involves an initial Suzuki-Miyaura coupling of a simpler, unfunctionalized starting material (e.g., 4-bromobenzamide with phenylboronic acid), followed by a separate amide bond formation step.

Key Advantages:

  • Readily Available Starting Materials: Simple aryl halides and boronic acids are often more readily available and less expensive than their functionalized counterparts.

  • Late-Stage Diversification: This approach allows for the late-stage introduction of various amines, enabling the rapid generation of a library of analogs from a common biaryl intermediate.

Causality Behind Experimental Choices: The initial Suzuki-Miyaura coupling follows similar principles to Route A. The subsequent amide coupling often employs peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) to activate the carboxylic acid for amidation.

Experimental Protocols: A Step-by-Step Guide

Route A: Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.2 mmol), bromobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10 minutes.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-isobutyl-[1,1'-biphenyl]-4-carboxamide.

Route B: Two-Step Synthesis via Suzuki Coupling and Amidation

Step 1: Suzuki-Miyaura Coupling of 4-Bromobenzamide

  • Reaction Setup: To an oven-dried round-bottom flask, add 4-bromobenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent and Heating: Follow steps 2-4 from the Route A protocol.

  • Workup and Purification: Upon completion, perform an acidic workup to protonate the intermediate biphenyl-4-carboxylic acid. Extract with an organic solvent, dry, and concentrate. The crude carboxylic acid can often be used in the next step without extensive purification.

Step 2: Amide Coupling

  • Reaction Setup: To a solution of the crude biphenyl-4-carboxylic acid (1.0 mmol) in dimethylformamide (DMF) (10 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).

  • Amine Addition: Stir the mixture for 15 minutes at room temperature, then add isobutylamine (1.2 mmol).

  • Reaction: Continue stirring at room temperature for 4 hours.

  • Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry, concentrate, and purify by column chromatography to yield N-isobutyl-[1,1'-biphenyl]-4-carboxamide.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Base Base (e.g., K₂CO₃) Boronate R²-B(OH)₃⁻ Base->Boronate Boronate->Transmetal BoronicAcid R²-B(OH)₂ BoronicAcid->Base Activation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow_Comparison cluster_A Route A: Convergent Synthesis cluster_B Route B: Sequential Synthesis A1 This compound + Bromobenzene A2 Suzuki-Miyaura Coupling A1->A2 A3 N-Isobutyl-[1,1'-biphenyl]-4-carboxamide A2->A3 B1 4-Bromobenzamide + Phenylboronic Acid B2 Suzuki-Miyaura Coupling B1->B2 B3 [1,1'-Biphenyl]-4-carboxylic Acid B2->B3 B4 Amide Coupling + Isobutylamine B3->B4 B5 N-Isobutyl-[1,1'-biphenyl]-4-carboxamide B4->B5

Caption: Comparison of synthetic workflows for N-isobutyl-[1,1'-biphenyl]-4-carboxamide.

Conclusion and Outlook

Both the convergent approach using This compound and the sequential strategy offer viable pathways for the synthesis of biaryl amides. The choice between them is dictated by the specific goals of the research program.

For rapid, convergent synthesis of a specific target molecule where the necessary boronic acid is available, the use of this compound is a highly effective strategy, often leading to higher overall yields and simplified purification.

Conversely, for the generation of a diverse library of analogs for SAR studies, the sequential approach provides greater flexibility for late-stage diversification of the amide moiety. While this route involves an additional synthetic step, the ready availability of a wide range of primary and secondary amines makes it an attractive option for medicinal chemistry campaigns.

Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, empowers researchers to make informed decisions and select the optimal synthetic strategy for their specific needs.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 6: Boron Compounds. (2014). Georg Thieme Verlag. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like 4-(Isobutylaminocarbonyl)phenylboronic acid is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of the chemical nature of boronic acids.

Part 1: Understanding the Hazard Profile - A Logic-Driven Approach

Boronic acids, as a class, are recognized for their utility in organic synthesis, particularly in cross-coupling reactions. However, their handling and disposal require a nuanced understanding of their potential hazards.

General Hazards of Phenylboronic Acid Derivatives:

  • Oral Toxicity: Many phenylboronic acid derivatives are classified as harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[5][6][7]

  • Respiratory Irritation: Inhalation of dusts may lead to respiratory tract irritation.[5][6][7]

The isobutylaminocarbonyl substituent in the target molecule introduces an amide functional group. While this group is generally stable, its presence may influence the compound's overall toxicological profile. In the absence of specific data, it is prudent to treat this compound with the same, if not greater, level of caution as other hazardous boronic acid derivatives.

Chemical Stability and Reactivity Considerations:

Boronic acids can undergo degradation through several pathways, which is a key consideration for disposal.

  • Oxidation: Boronic acids are susceptible to oxidation.[8][9]

  • Hydrolysis: The boronic acid group can be cleaved under certain conditions.[5][10][11][12][13]

  • Incompatibilities: Boronic acids are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[1][6] Mixing with such substances during disposal can lead to dangerous reactions.[11]

Therefore, all waste streams containing this compound must be considered hazardous and segregated from incompatible materials.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of solid this compound, contaminated labware, and solutions.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, and are wearing the appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes of solutions or airborne dust particles.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact and potential irritation. Inspect gloves for any signs of degradation before use.
Body Protection A fully-fastened laboratory coat.To protect skin and clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities of solid material outside of a fume hood.To prevent inhalation of fine dust particles that may cause respiratory irritation.
II. Waste Characterization and Segregation

Proper waste management begins with correct identification and separation.

  • Hazardous Waste Determination: All waste containing this compound must be treated as hazardous chemical waste.[5][9][10] This is in line with the Resource Conservation and Recovery Act (RCRA) guidelines administered by the EPA.[13][14][15]

  • Waste Segregation: Maintain separate, designated waste containers for:

    • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent paper.

    • Liquid Waste: Solutions containing this compound and solvent rinses from decontaminating glassware.

    • Sharps Waste: Contaminated needles, syringes, or other sharp objects should be placed in a designated sharps container.[8]

Never mix boronic acid waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[11][16]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.

DisposalWorkflow Disposal Workflow for this compound Start Begin Disposal Process PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WorkArea Work in a Chemical Fume Hood PPE->WorkArea WasteType Identify Waste Type WorkArea->WasteType SolidWaste Solid Waste (e.g., unused chemical, contaminated gloves) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsates) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (e.g., contaminated needles) WasteType->SharpsWaste Sharps SolidContainer Place in Labeled 'Hazardous Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Hazardous Liquid Waste' Container LiquidWaste->LiquidContainer SharpsContainer Place in Designated Sharps Container SharpsWaste->SharpsContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage Pickup Arrange for Pickup by EHS or Licensed Waste Disposal Service Storage->Pickup

Sources

A Researcher's Guide to the Safe Handling of 4-(Isobutylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-(Isobutylaminocarbonyl)phenylboronic acid. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established laboratory safety practices to ensure the well-being of personnel and the integrity of experimental work. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory conduct.

Hazard Assessment and Initial Precautions

Immediate Actions Upon Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[1][4]

  • Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of water for a minimum of 15 minutes. If irritation persists, it is important to seek medical advice.[1][5]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[1][3] Medical attention should be sought immediately.

  • Ingestion: If the individual is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting.[1][6] Immediate medical attention is necessary.

Engineering Controls: The First Line of Defense

To minimize exposure to this compound, all handling procedures should be conducted within a certified chemical fume hood.[7][8] This is particularly critical when working with the solid compound to prevent the inhalation of dust particles.[7][9] A well-ventilated laboratory space with readily accessible eyewash stations and safety showers is mandatory.[7][10]

Personal Protective Equipment (PPE): A Comprehensive Approach

The use of appropriate Personal Protective Equipment is essential to prevent direct contact with the chemical.[10][11] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[7]Protects the eyes from dust, splashes, and vapors which can cause serious irritation.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[9][12] Gloves must be inspected before use and changed immediately if contaminated.[4][9]Prevents skin contact, which can lead to irritation.[7]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[9][12]Protects the skin from accidental spills and contact.
Respiratory Protection For handling the solid compound or when dust or aerosols may be generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[1][9]Minimizes the risk of respiratory tract irritation from inhaling dust particles.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental success.

Preparation:

  • Ensure the work area within the chemical fume hood is clean and uncluttered.[4][9]

  • Verify that an eyewash station and safety shower are unobstructed and readily accessible.[7][10]

  • Assemble all necessary equipment and reagents before starting the procedure.

Handling the Compound:

  • Don all required PPE as outlined in the table above before handling the chemical.

  • When transferring the solid, use a spatula and avoid generating dust.[9]

  • Keep the container of this compound tightly closed when not in use.[1][9]

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

Post-Handling:

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7][9]

  • Clean and decontaminate the work area and any equipment used.

Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[7][13]

Waste Segregation and Collection:

  • Solid Waste: Place contaminated items such as gloves, pipette tips, and weighing paper into a designated, sealed container for solid hazardous waste.[13]

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed container for liquid hazardous waste.[13]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[13]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[13]

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Measures prep1 Verify Fume Hood Function prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution (if needed) handle1->handle2 safety1 Avoid Dust Generation handle1->safety1 handle3 Perform Experiment handle2->handle3 safety2 Keep Container Sealed handle2->safety2 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 safety3 Wash Hands After Handling clean3->safety3

Caption: Workflow for safe handling of this compound.

References

  • Best practices for handling chemical reagents to prevent cross-contamin
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Personal protective equipment for handling Borinic acid, methyl ester - Benchchem.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Proper Disposal Procedures for 4-(Carboxyvin-2-YL)
  • Life-Changing Safety Tips for Handling Labor
  • Safe Lab Reagent Storage Guide | Best Practices 2025 - Labor
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
  • Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid - Benchchem.
  • Safety Data Sheet: Phenylboronic acid - Carl ROTH.
  • Phenylboronic acid - SAFETY D
  • SAFETY D
  • Proper Disposal of 1,10-Phenanthroline-2-boronic Acid: A Guide for Labor
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 4-(N-Isopropylaminocarbonyl)

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Retrosynthesis Analysis

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4-(Isobutylaminocarbonyl)phenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.